ER-Tracker Blue-White DPX
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H21F5N4O4S |
|---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
N-[2-[[4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]phenyl]sulfonylamino]ethyl]-2,3,4,5,6-pentafluorobenzamide |
InChI |
InChI=1S/C26H21F5N4O4S/c1-35(2)16-7-3-14(4-8-16)18-13-33-26(39-18)15-5-9-17(10-6-15)40(37,38)34-12-11-32-25(36)19-20(27)22(29)24(31)23(30)21(19)28/h3-10,13,34H,11-12H2,1-2H3,(H,32,36) |
InChI Key |
JMJKKMLLEHNELP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)NCCNC(=O)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
ER-Tracker™ Blue-White DPX: A Technical Guide for Advanced Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
ER-Tracker™ Blue-White DPX is a highly photostable and selective fluorescent probe designed for the precise labeling and visualization of the endoplasmic reticulum (ER) in living cells. This guide provides a comprehensive overview of its technical specifications, mechanism of action, and detailed protocols for its application in advanced cellular imaging and analysis.
Core Principles and Mechanism of Action
ER-Tracker™ Blue-White DPX is a member of the Dapoxyl™ (DPX) dye family, which is characterized by a large Stokes shift and environmental sensitivity.[1] Its high selectivity for the endoplasmic reticulum is attributed to its chemical structure, which facilitates its accumulation within the ER membranes.[2] The probe is cell-permeant, allowing for straightforward loading into live cells.[1]
The fluorescence of ER-Tracker™ Blue-White DPX is sensitive to the polarity of its local environment.[1][2] As the polarity of the solvent increases, the emission maximum shifts to a longer wavelength, and the quantum yield decreases.[1][2] This property results in enhanced fluorescence emission within the unique lipid environment of the ER.[2] This solvatochromic behavior also makes it a valuable tool for studying changes in the ER membrane environment under various physiological and pathological conditions, such as ER stress.[2]
A key feature of ER-Tracker™ Blue-White DPX is its selective binding to sulfonylurea receptors of ATP-sensitive K+ channels, which are prominently located on the ER.[1] This specific binding mechanism distinguishes it from less selective dyes that may also stain other organelles like mitochondria.[1]
Quantitative Data Summary
The following tables summarize the key quantitative properties of ER-Tracker™ Blue-White DPX.
| Property | Value | Reference |
| Excitation Wavelength (Peak) | ~372-374 nm | [3][4] |
| Emission Wavelength Range | 430 - 640 nm | [2][4] |
| Stokes Shift | ~185 nm | [3] |
| Molecular Weight | 580.53 g/mol | [1][5] |
| Molecular Formula | C₂₆H₂₁F₅N₄O₄S | [5] |
| Supplied Concentration | 1 mM in DMSO | [1][4] |
| Recommended Working Concentration | 100 nM - 1 µM | [6][7] |
Experimental Protocols
Live-Cell Staining Protocol for Adherent Cells
This protocol is optimized for staining adherent cells cultured on coverslips or in imaging dishes.
-
Cell Preparation: Culture adherent cells on a sterile coverslip or imaging dish to the desired confluency.
-
Reagent Preparation: Prepare the ER-Tracker™ Blue-White DPX working solution by diluting the 1 mM stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to a final concentration of 100 nM - 1 µM. The optimal concentration may vary depending on the cell type and experimental conditions.
-
Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-30 minutes at 37°C.[1]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with fresh, pre-warmed, probe-free medium.[6]
-
-
Imaging: Image the cells using a fluorescence microscope equipped with a DAPI or UV long-pass filter set.[4][8]
Live-Cell Staining Protocol for Suspension Cells
This protocol is suitable for staining cells grown in suspension.
-
Cell Preparation:
-
Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with PBS, centrifuging after each wash.
-
Resuspend the cells to a density of 1x10⁶ cells/mL.[6]
-
-
Reagent Preparation: Prepare the ER-Tracker™ Blue-White DPX working solution as described for adherent cells.
-
Staining:
-
Add 1 mL of the working solution to the cell suspension.
-
Incubate at room temperature for 5-30 minutes.[6]
-
-
Washing:
-
Imaging: Resuspend the cells in serum-free medium or PBS for observation by fluorescence microscopy or flow cytometry.[6]
Fixation and Permeabilization
ER-Tracker™ Blue-White DPX is primarily intended for live-cell imaging. However, staining can be partially retained after fixation.
-
Fixation: After live-cell staining, cells can be fixed with 4% formaldehyde (B43269) for 10-20 minutes at 37°C.[1][9] It is important to note that this will result in a significant loss of the fluorescence signal.[4]
-
Permeabilization: For subsequent immunostaining, cells can be permeabilized with a solution of 0.2% Triton X-100 for 10 minutes.[9]
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for staining live cells with ER-Tracker™ Blue-White DPX.
Conceptual Signaling Pathway in ER Stress Studies
Caption: Use of ER-Tracker™ in monitoring ER stress-induced changes.
Co-localization Experimental Logic
Caption: Logical workflow for co-localization studies with ER-Tracker™.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 4. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. yeasen.com [yeasen.com]
- 8. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to ER-Tracker™ Blue-White DPX: Mechanism of Action and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-Tracker™ Blue-White DPX is a vital fluorescent probe for the selective staining and visualization of the endoplasmic reticulum (ER) in living cells. This technical guide delves into the core mechanism of action of ER-Tracker™ Blue-White DPX, providing a comprehensive overview of its photophysical properties, the molecular basis for its high selectivity towards the ER, and its applications in cellular biology. Detailed experimental protocols for its use in fluorescence microscopy are provided, alongside a discussion of its utility in studying ER stress and dynamics. This document aims to serve as a critical resource for researchers employing this probe in their investigations of ER structure and function.
Introduction
The endoplasmic reticulum is a complex and dynamic organelle integral to a multitude of cellular processes, including protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. The ability to visualize and track the ER in living cells is paramount to understanding its role in both normal physiology and disease states. ER-Tracker™ Blue-White DPX, a member of the Dapoxyl™ dye family, has emerged as a powerful tool for live-cell imaging of the ER due to its high selectivity, photostability, and environmentally sensitive fluorescence.[1][2] This guide provides an in-depth exploration of its mechanism of action and practical guidance for its experimental use.
Core Mechanism of Action
The efficacy of ER-Tracker™ Blue-White DPX as a selective ER probe is rooted in a combination of its chemical structure and photophysical properties.
Chemical Structure and ER Accumulation
ER-Tracker™ Blue-White DPX is a cell-permeant fluorescent dye. While its precise proprietary structure is not fully disclosed, it is described as a derivative of the Dapoxyl™ dye family.[2] Some sources also characterize it as a derivative of the BODIPY™ series dyes coupled with glibenclamide.[3][4] Its chemical makeup facilitates its passage across the plasma membrane and subsequent accumulation within the endoplasmic reticulum.[1]
The high selectivity for the ER is a key feature that distinguishes it from other organelle stains.[1] This specificity is attributed to its chemical structure, which promotes its partitioning into and retention within the unique lipid environment of the ER membranes.[1]
Environmentally Sensitive Fluorescence
A defining characteristic of ER-Tracker™ Blue-White DPX is its solvatochromism; its fluorescence emission is highly sensitive to the polarity of its local environment.[1][2] The ER membrane provides a relatively nonpolar environment compared to the cytosol. Within this hydrophobic milieu, the dye exhibits a significant increase in fluorescence quantum yield and a blue-shift in its emission spectrum.[1][2] As the polarity of the solvent increases, the fluorescence maximum shifts to longer wavelengths, and the quantum yield decreases.[2] This property is central to its function, as it results in a bright and specific staining of the ER with minimal background fluorescence from the more polar aqueous environment of the cytoplasm.
Putative Interaction with Sulfonylurea Receptors (SUR)
Several sources suggest a more specific molecular interaction contributes to the ER localization of glibenclamide-conjugated dyes. Glibenclamide is known to bind with high affinity to the sulfonylurea receptors (SUR), which are regulatory subunits of ATP-sensitive potassium (KATP) channels.[2][3] These channels are prominently found on the ER membrane.[2] It is hypothesized that the glibenclamide moiety of the tracker (B12436777) dye directs it to these SUR subunits, thereby concentrating the probe at the ER. There are three main isoforms of SUR: SUR1, SUR2A, and SUR2B, with their tissue distribution varying.[5] The specific SUR isoforms present on the ER of a given cell type could influence the staining pattern and intensity.
Quantitative Data
Photophysical Properties
ER-Tracker™ Blue-White DPX exhibits excitation at approximately 374 nm and a broad emission spectrum ranging from 430 to 640 nm.[1][6][7][8] The significant separation between the excitation and emission peaks, known as a large Stokes shift, is advantageous for fluorescence microscopy as it minimizes spectral overlap and improves signal-to-noise ratio.[2]
| Property | Value | Reference |
| Excitation Maximum (in methanol) | ~374 nm | [8] |
| Emission Maximum (in methanol) | 430-640 nm | [8] |
| Molecular Formula | C₂₆H₂₁F₅N₄O₄S | [4][8] |
| Molecular Weight | 580.53 g/mol | [4][8] |
Experimental Protocols
The following protocols are provided as a general guideline. Optimal conditions may vary depending on the cell type and experimental setup and should be determined empirically.
Reagent Preparation
-
Stock Solution: ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[3]
-
Working Solution: On the day of the experiment, dilute the 1 mM stock solution in a serum-free medium or a suitable buffer (e.g., PBS) to a final working concentration of 100 nM to 1 µM.[3] The optimal concentration should be determined for each specific cell line to achieve bright staining with low background.
Staining Protocol for Adherent Cells
-
Grow adherent cells on sterile coverslips or in culture dishes.
-
When cells have reached the desired confluency, remove the culture medium.
-
Add the pre-warmed (37°C) ER-Tracker™ Blue-White DPX working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 5 to 30 minutes at 37°C, protected from light.[3]
-
Remove the staining solution and wash the cells twice with a fresh, pre-warmed, probe-free medium or buffer.[3]
-
The cells are now ready for live-cell imaging under a fluorescence microscope.
Staining Protocol for Suspension Cells
-
Harvest the suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.[4]
-
Discard the supernatant and wash the cells twice with PBS.[4]
-
Resuspend the cell pellet in the ER-Tracker™ Blue-White DPX working solution to a cell density of approximately 1 x 10⁶ cells/mL.[3]
-
Incubate for 5 to 30 minutes at room temperature, protected from light.[4]
-
Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[4]
-
Wash the cells twice with PBS.[4]
-
Resuspend the cells in a serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[4]
Fixation and Permeabilization
While ER-Tracker™ Blue-White DPX is primarily intended for live-cell imaging, it is possible to fix the cells after staining. However, it is important to note that aldehyde fixation can lead to a significant loss of the fluorescence signal.[6][7]
-
After staining, fix the cells with 4% formaldehyde (B43269) in PBS for 10-20 minutes at 37°C.[2]
-
Wash the cells twice with PBS.
-
For subsequent immunostaining, cells can be permeabilized with 0.2% Triton™ X-100 for 10 minutes.[2]
Visualization and Applications
Fluorescence Microscopy
Stained cells can be visualized using a fluorescence microscope equipped with a filter set appropriate for DAPI or a UV long-pass filter.[8] The broad emission spectrum of the dye allows for some flexibility in filter selection.
Studying ER Stress
ER-Tracker™ Blue-White DPX is a valuable tool for investigating ER stress.[1] An increase in the fluorescence intensity of the dye is often indicative of the induction of ER stress.[1] This change in fluorescence has been correlated with the upregulation of key markers of the Unfolded Protein Response (UPR), a signaling pathway activated by ER stress.[1]
Co-localization Studies
The unique spectral properties of ER-Tracker™ Blue-White DPX make it suitable for multiplexing experiments with other fluorescent probes to simultaneously visualize multiple organelles.[1] This allows for the study of dynamic interactions and spatial relationships between the ER and other cellular structures, such as mitochondria.[1]
Mandatory Visualizations
Caption: Proposed mechanism of action for ER-Tracker™ Blue-White DPX.
Caption: General experimental workflow for using ER-Tracker™ Blue-White DPX.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]
- 6. Invitrogen™ ER-Tracker™ Blue-White DPX, for live-cell imaging | Fisher Scientific [fishersci.ca]
- 7. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. Thermo ER-Tracker™ Blue-White DPX, for live-cell imaging 内质网蓝色荧光探针 - 上海懋康生物科技有限公司 [maokangbio.com]
ER-Tracker™ Blue-White DPX: A Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectral properties and applications of ER-Tracker™ Blue-White DPX, a fluorescent probe designed for the selective staining of the endoplasmic reticulum (ER) in live cells. This document details the probe's photophysical characteristics, provides comprehensive experimental protocols, and explores its utility in studying ER-related cellular processes.
Core Spectral and Photophysical Properties
ER-Tracker™ Blue-White DPX is a member of the Dapoxyl™ (DPX) dye family, which is characterized by high molar extinction coefficients and quantum yields.[1] While specific quantitative values for ER-Tracker™ Blue-White DPX are not publicly available, the general properties of Dapoxyl™ dyes indicate a high level of fluorescence efficiency. The probe is notably photostable, making it well-suited for time-lapse microscopy and prolonged imaging sessions.[2]
A key feature of ER-Tracker™ Blue-White DPX is its environmental sensitivity.[1][3] Its fluorescence emission spectrum is dependent on the polarity of its local environment.[1] This solvatochromic property results in a broad emission range and is attributed to the probe's localization within the unique lipid environment of the ER membrane. As the polarity of the solvent increases, the fluorescence maximum shifts to longer wavelengths, and the quantum yield decreases.[1]
Table 1: Spectral Properties of ER-Tracker™ Blue-White DPX
| Property | Value | Notes |
| Excitation Maximum (λex) | ~374 nm | Can be excited with a standard DAPI filter set. |
| Emission Maximum (λem) | 430 - 640 nm | Emission is environmentally sensitive and broad. A long-pass DAPI filter is recommended for visualization.[4] |
| Molar Extinction Coefficient (ε) | Not specified. | Dapoxyl™ dyes are known for high extinction coefficients.[1][5] |
| Quantum Yield (Φ) | Not specified. | Dapoxyl™ dyes are known for high quantum yields, which decrease with increasing solvent polarity.[1][3] |
| Stokes Shift | Large | The significant separation between excitation and emission maxima is a characteristic of Dapoxyl™ dyes.[1] |
Mechanism of Action and Cellular Localization
ER-Tracker™ Blue-White DPX is a cell-permeant dye that selectively accumulates in the endoplasmic reticulum of living cells.[1] Its mechanism of action is based on its chemical structure, which facilitates its partitioning into and binding within the ER membranes. This high selectivity allows for precise visualization of the intricate network of ER tubules and cisternae, with minimal staining of other organelles such as mitochondria.
Experimental Protocols
The following protocols provide a general guideline for staining live cells with ER-Tracker™ Blue-White DPX. Optimal conditions may vary depending on the cell type and experimental setup.
Reagent Preparation
-
Stock Solution: ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM solution in dimethyl sulfoxide (B87167) (DMSO).[1]
-
Working Solution: On the day of the experiment, prepare a working solution by diluting the stock solution in a suitable buffer, such as pre-warmed (37°C) serum-free medium or phosphate-buffered saline (PBS), to a final concentration of 100 nM to 1 µM.[3][5] It is recommended to determine the optimal concentration for each specific cell line and application.
Staining Protocol for Adherent Cells
-
Grow cells on coverslips or in glass-bottom dishes.
-
When cells have reached the desired confluency, remove the culture medium.
-
Add the pre-warmed ER-Tracker™ Blue-White DPX working solution to the cells.
-
Incubate for 15-30 minutes at 37°C.[1]
-
Remove the staining solution.
-
Wash the cells two to three times with fresh, pre-warmed, probe-free buffer.
-
The cells are now ready for imaging under a fluorescence microscope.
Staining Protocol for Suspension Cells
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in the pre-warmed ER-Tracker™ Blue-White DPX working solution.
-
Incubate for 15-30 minutes at 37°C.
-
Centrifuge the cells to pellet them and remove the staining solution.
-
Wash the cells by resuspending them in fresh, pre-warmed, probe-free buffer and centrifuging again. Repeat this wash step twice.
-
Resuspend the final cell pellet in the desired buffer for imaging.
Fixation (Optional)
Staining patterns of ER-Tracker™ Blue-White DPX are partially retained after formaldehyde (B43269) fixation.[1] However, a significant loss of fluorescence signal is expected.[4] If fixation is required, it should be performed after the staining and washing steps.
Visualization and Imaging
ER-Tracker™ Blue-White DPX can be visualized using a fluorescence microscope equipped with a filter set appropriate for DAPI. A long-pass DAPI filter is recommended to capture the broad emission spectrum.[4]
Application in Studying ER Stress and the Unfolded Protein Response (UPR)
The endoplasmic reticulum is a central player in protein folding and quality control. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a state of cellular stress known as the unfolded protein response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis or, if the stress is too severe, trigger apoptosis.
The fluorescence intensity of ER-Tracker™ Blue-White DPX has been observed to increase under conditions of ER stress, providing a tool to monitor this cellular state. The UPR is mediated by three main ER-transmembrane proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).
Below is a diagram illustrating the major signaling pathways of the Unfolded Protein Response.
Caption: The Unfolded Protein Response (UPR) signaling pathways.
Experimental Workflow Diagram
The following diagram outlines the general workflow for staining live cells with ER-Tracker™ Blue-White DPX.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 3. Thermo ER-Tracker™ Blue-White DPX, for live-cell imaging 内质网蓝色荧光探针 - 上海懋康生物科技有限公司 [maokangbio.com]
- 4. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
ER-Tracker™ Blue-White DPX: A Technical Guide for Endoplasmic Reticulum Imaging
This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the use of ER-Tracker™ Blue-White DPX for the fluorescent labeling and imaging of the endoplasmic reticulum (ER) in live cells.
Core Principles and Mechanism of Action
ER-Tracker™ Blue-White DPX is a cell-permeant fluorescent probe highly selective for the endoplasmic reticulum. It is a member of the Dapoxyl™ (DPX) dye family, known for their large Stokes shifts and environmental sensitivity.[1] The probe's selectivity for the ER is conferred by its glibenclamide component, which binds to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels prominently located on the ER membrane.[1][2] This specific binding allows for precise and robust staining of the ER with minimal off-target localization to other organelles like mitochondria, a common issue with other ER stains such as DiOC6(3).[1][3]
The fluorescence of ER-Tracker™ Blue-White DPX is sensitive to the polarity of its environment.[1][4] As the polarity of the solvent increases, the emission maximum shifts to longer wavelengths, and the quantum yield decreases.[1][3] This property contributes to its strong fluorescence when sequestered within the unique lipid environment of the ER.
Photophysical Properties
ER-Tracker™ Blue-White DPX exhibits a broad emission spectrum, a characteristic feature of DPX dyes. This allows for some flexibility in detection, although a long-pass DAPI filter is generally recommended for optimal signal acquisition.[3][5]
| Property | Value | Reference |
| Excitation Peak | ~372-374 nm | [3][5][6][7] |
| Emission Range | 430 - 640 nm | [3][4][5][7] |
| Emission Peak | ~485-557 nm | [6][8] |
| Stokes Shift | ~185 nm | [6] |
| Molecular Weight | 580.53 g/mol | [1][3][8] |
| Molecular Formula | C26H21F5N4O4S | [3][8] |
Experimental Protocols
The following protocols are generalized guidelines and should be optimized for specific cell types and experimental conditions.
Reagent Preparation
-
Stock Solution: ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM stock solution in anhydrous dimethylsulfoxide (DMSO).[1] Before use, allow the vial to warm to room temperature and briefly centrifuge to collect the solution at the bottom.
-
Working Solution: Prepare a working solution by diluting the 1 mM stock solution in a suitable buffer, such as Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg), to a final concentration of 100 nM to 1 µM.[1][2][3] The optimal concentration should be determined empirically.
Staining Protocol for Adherent Cells
-
Grow cells on sterile coverslips or in culture dishes.
-
Remove the culture medium and wash the cells once with pre-warmed HBSS/Ca/Mg.
-
Add the pre-warmed ER-Tracker™ Blue-White DPX working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.[1][9]
-
Remove the staining solution and wash the cells twice with fresh, probe-free medium.[1]
-
The cells are now ready for imaging under a fluorescence microscope.
Staining Protocol for Suspension Cells
-
Centrifuge the cell suspension at approximately 400 x g for 3-5 minutes to pellet the cells.
-
Discard the supernatant and wash the cells twice with pre-warmed HBSS/Ca/Mg.
-
Resuspend the cells in the pre-warmed ER-Tracker™ Blue-White DPX working solution at a density of approximately 1x10^6 cells/mL.
-
Incubate for 15-30 minutes at 37°C.[9]
-
Centrifuge the cells to remove the staining solution.
-
Wash the cells twice with fresh, probe-free medium.[9]
-
Resuspend the cells in fresh medium for analysis by fluorescence microscopy or flow cytometry.
Fixation and Permeabilization
ER-Tracker™ Blue-White DPX is primarily intended for live-cell imaging. However, the signal can be partially retained after formaldehyde (B43269) fixation.[1][7]
-
Fixation: After staining, cells can be fixed with a 4% formaldehyde solution in PBS for 10-20 minutes at 37°C.[1][10] Shorter fixation times (e.g., 2 minutes) may also be effective.[9] It is important to note that significant signal loss can occur upon fixation.[5]
-
Permeabilization: For subsequent immunostaining, cells can be permeabilized with a solution of 0.2% Triton™ X-100 in PBS for 10 minutes.[1][10] However, permeabilization is generally not recommended as it can lead to further loss of the fluorescent signal.[1]
Visualization and Data Interpretation
Caption: Experimental workflow for staining cells with ER-Tracker™ Blue-White DPX.
The specific localization of ER-Tracker™ Blue-White DPX to the endoplasmic reticulum is driven by the interaction of its glibenclamide moiety with sulfonylurea receptors (SUR) on the ER membrane.
Caption: Selective binding of ER-Tracker™ Blue-White DPX to the ER.
Applications in Research
ER-Tracker™ Blue-White DPX is a valuable tool for a variety of research applications, including:
-
Live-cell imaging of ER morphology and dynamics: Its photostability and selectivity make it ideal for time-lapse microscopy to study ER reorganization during cellular processes like mitosis and apoptosis.[4]
-
Co-localization studies: It can be used in conjunction with other fluorescent probes to investigate the spatial relationships and interactions between the ER and other organelles, such as mitochondria.[4]
-
ER stress analysis: The dye can be used to visualize morphological changes in the ER associated with the unfolded protein response (UPR) and ER stress.[4]
-
Drug discovery: It can be employed in high-content screening assays to assess the effects of compounds on ER structure and function.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thermo ER-Tracker™ Blue-White DPX, for live-cell imaging 内质网蓝色荧光探针 - 上海懋康生物科技有限公司 [maokangbio.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 7. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - US [thermofisher.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
ER-Tracker Blue-White DPX for live-cell imaging of endoplasmic reticulum
An In-depth Technical Guide to ER-Tracker™ Blue-White DPX for Live-Cell Imaging of the Endoplasmic Reticulum
Overview
ER-Tracker™ Blue-White DPX is a cell-permeant fluorescent probe designed for the highly selective labeling of the endoplasmic reticulum (ER) in living cells.[1][2] As a member of the Dapoxyl™ (DPX) dye family, it is a photostable and environmentally sensitive probe, making it a valuable tool for researchers studying the structure, function, and dynamic processes of the ER.[1][3][4] At recommended low concentrations, the dye exhibits low cytotoxicity, allowing for prolonged time-lapse imaging of ER dynamics without significantly impacting cell health.[1][4][5][] Unlike other common ER stains, it rarely labels mitochondria, ensuring high specificity for the target organelle.[1]
Mechanism of Action
The precise mechanism for the high selectivity of ER-Tracker™ Blue-White DPX for the endoplasmic reticulum is based on its physicochemical properties.[4] The probe's chemical structure and hydrophobicity are thought to facilitate its passive diffusion across the plasma membrane and subsequent accumulation within the unique, cholesterol-poor lipid environment of the ER membranes.[4]
ER-Tracker™ Blue-White DPX is not a conjugate of glibenclamide and therefore does not bind to the sulfonylurea receptors of ATP-sensitive K+ channels, which is the targeting mechanism for ER-Tracker™ Green and Red dyes.[1][2]
A key feature of the Dapoxyl™ dye family is its environmental sensitivity.[1][4] As the polarity of the dye's local environment increases, its fluorescence emission maximum shifts to longer wavelengths, and its quantum yield decreases.[1][4] This property contributes to its fluorescence characteristics once localized within the ER membrane.[4] Upon excitation, the probe's fluorescence can be detected over a broad range, which is dependent on the local environment within the ER.[2][3][4]
Technical Data
The quantitative specifications for ER-Tracker™ Blue-White DPX are summarized below, providing essential data for experimental planning and execution.
| Property | Value | Citation(s) |
| Molecular Formula | C₂₆H₂₁F₅N₄O₄S | [4][7] |
| Molecular Weight | 580.53 g/mol | [1][7] |
| Excitation (Ex) | ~374 nm | [1][2][3][8] |
| Emission (Em) | 430 - 640 nm (Environment-sensitive) | [2][3][4][8] |
| Recommended Filter | Long-pass DAPI | [2][3][8] |
| Supplied As | 1 mM solution in anhydrous DMSO | [1] |
| Working Concentration | 100 nM - 1 µM | [1][5][7] |
| Photostability | High; suitable for prolonged imaging | [2][3][4] |
| Cytotoxicity | Low at recommended concentrations | [1][2][5] |
| Storage Conditions | ≤–20°C; Protect from light and moisture | [1][3][5] |
Experimental Protocols
Effective staining requires careful preparation and adherence to optimized protocols. The following sections provide detailed methodologies for reagent preparation and staining of both adherent and suspension cells.
Reagent Preparation
-
Stock Solution Handling : ER-Tracker™ Blue-White DPX is supplied as a 1 mM stock solution in DMSO.[1] Before use, allow the vial to warm to room temperature and briefly centrifuge it to collect the solution at the bottom.[1] To maintain stability, avoid repeated freeze-thaw cycles.[1][5]
-
Working Solution Preparation : Dilute the 1 mM stock solution to a final working concentration of 100 nM to 1 µM.[1][5] This dilution should be done in a suitable buffer, such as Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or serum-free cell culture medium.[1][5][7] The optimal concentration may vary between cell types and should be determined empirically.
Staining Protocol for Adherent Cells
-
Grow adherent cells on sterile coverslips or in an appropriate cell culture imaging dish.[5][7]
-
When cells reach the desired confluency, remove the culture medium.[1]
-
Gently rinse the cells once with a physiological buffer (e.g., HBSS).[1]
-
Add the pre-warmed ER-Tracker™ working solution to the cells, ensuring the entire surface is covered.[1]
-
Incubate the cells for 15 to 30 minutes at 37°C, protected from light.[1]
-
Remove the staining solution and replace it with fresh, probe-free culture medium.[1]
-
The cells are now ready for live-cell imaging using a fluorescence microscope equipped with a DAPI or UV long-pass filter set.[2][3][8]
Staining Protocol for Suspension Cells
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 1000 x g for 3-5 minutes).[5][7] Discard the supernatant.
-
Wash the cells by resuspending the pellet in PBS, followed by another centrifugation step. Repeat the wash once.[5][7]
-
Resuspend the cell pellet in fresh medium or PBS to a density of approximately 1 x 10⁶ cells/mL.[5][7]
-
Add the ER-Tracker™ working solution to the cell suspension and incubate for 15 to 30 minutes at 37°C (or room temperature), protected from light.[1][5][7]
-
Pellet the cells by centrifugation (e.g., 400 x g for 3-4 minutes) and discard the supernatant.[5][7]
-
Wash the cells twice with PBS to remove any unbound probe.[5][7]
-
Resuspend the final cell pellet in fresh medium or PBS for analysis by fluorescence microscopy or flow cytometry.[5][7]
Optional Post-Staining Fixation
While ER-Tracker™ Blue-White DPX is optimized for live-cell imaging, the staining pattern can be partially preserved after fixation.[1][3] However, be aware that significant loss of the fluorescence signal is expected.[3]
-
After staining live cells as described above, fix the cells with a 4% formaldehyde (B43269) solution in PBS for 10-20 minutes at 37°C.[1][9]
-
Wash the fixed cells twice with a suitable buffer (e.g., PBS).[9]
-
If subsequent immunofluorescence is required, cells can be permeabilized with a solution of 0.2% Triton™ X-100 for 10 minutes.[9]
-
The cells can now be imaged or processed for further staining protocols.
Applications in Research
The unique properties of ER-Tracker™ Blue-White DPX make it suitable for a variety of research applications, including:
-
Real-time visualization of ER morphology, including the intricate network of tubules and cisternae in living cells.[4]
-
Studying ER dynamics during cellular processes such as cell division, migration, and apoptosis.[4][]
-
Investigating ER stress responses by observing morphological changes in the organelle.[4]
-
Co-localization studies in conjunction with other fluorescent probes to analyze the spatial and functional relationships between the ER and other organelles like mitochondria.[4]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Invitrogen ER-Tracker Blue-White DPX, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Thermo (Invitrogen) ER-Tracker™ Blue-White DPX, for live-cell imaging – 集麒生物 [jiqibio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
ER-Tracker™ Blue-White DPX: A Technical Guide to its High Selectivity for the Endoplasmic Reticulum
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the high selectivity of ER-Tracker™ Blue-White DPX for the endoplasmic reticulum (ER). We delve into the available data on its performance, provide detailed experimental protocols for its application, and visualize key concepts to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Principles of ER Selectivity
ER-Tracker™ Blue-White DPX is a fluorescent probe designed for the specific staining and visualization of the endoplasmic reticulum in living cells.[1][][3] Its high selectivity is a key advantage over older, less specific dyes such as DiOC6(3), which can also accumulate in mitochondria.[1][4] The precise mechanism of its selective accumulation in the ER is thought to be driven by a combination of its chemical structure and the unique biophysical properties of the ER membrane.[1]
The probe's chemical structure is believed to facilitate its partitioning into the lipid-rich environment of the ER membrane.[1] The endoplasmic reticulum has a distinct lipid composition, which may contribute to the preferential accumulation of the dye.[1] ER-Tracker™ Blue-White DPX belongs to the Dapoxyl™ dye family, which are known to be environmentally sensitive.[1][4] This means their fluorescence properties, such as emission wavelength and quantum yield, are influenced by the polarity of their immediate surroundings.[1][4] This characteristic can be advantageous for studying changes in the ER environment, such as during ER stress.
Data on Selectivity and Spectral Properties
| Property | Description | Citation |
| Target Organelle | Endoplasmic Reticulum | [1][][3] |
| Selectivity | High selectivity for the ER over other organelles. | [1][5] |
| Mitochondrial Cross-Reactivity | Minimal to no staining of mitochondria at recommended concentrations. | [4] |
| Excitation Wavelength | ~374 nm | [1] |
| Emission Wavelength | 430 - 640 nm (environment-sensitive) | [1][3] |
| Recommended Filter | Long-pass DAPI | [3][4] |
| Photostability | High | [1] |
| Cell Permeability | Cell-permeant, suitable for live-cell imaging. | [5] |
Experimental Protocols
The following are detailed methodologies for the use of ER-Tracker™ Blue-White DPX in live-cell imaging.
Reagent Preparation
-
Stock Solution: ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).
-
Working Solution: On the day of the experiment, prepare a fresh working solution by diluting the 1 mM stock solution in a suitable buffer, such as serum-free cell culture medium or phosphate-buffered saline (PBS), to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically for each cell type and experimental setup to achieve bright staining with low background.
Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile glass coverslips or in glass-bottom dishes suitable for fluorescence microscopy.
-
When cells have reached the desired confluency, remove the culture medium.
-
Wash the cells once with pre-warmed (37°C) PBS.
-
Add the pre-warmed ER-Tracker™ Blue-White DPX working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed, probe-free culture medium or PBS to remove any unbound dye.
-
The cells are now ready for imaging under a fluorescence microscope.
Staining Protocol for Suspension Cells
-
Harvest the suspension cells by centrifugation at a low speed (e.g., 100-200 x g) for 5 minutes.
-
Resuspend the cell pellet in pre-warmed, serum-free culture medium or PBS.
-
Add the ER-Tracker™ Blue-White DPX working solution to the cell suspension.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light, with occasional gentle agitation.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in fresh, pre-warmed, probe-free culture medium or PBS.
-
Repeat the wash step (centrifugation and resuspension) two more times.
-
After the final wash, resuspend the cells in the desired imaging medium.
Fixation (Optional)
ER-Tracker™ Blue-White DPX is primarily intended for live-cell imaging. However, cells can be fixed after staining, although some signal loss may occur.[3]
-
After staining, wash the cells as described above.
-
Fix the cells with a 3.7% formaldehyde (B43269) solution in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
The cells can then be processed for further immunofluorescence or other applications.
Visualizations
Proposed Mechanism of ER Localization
The following diagram illustrates the proposed mechanism by which ER-Tracker™ Blue-White DPX selectively accumulates in the endoplasmic reticulum.
Caption: Proposed mechanism of ER-Tracker™ Blue-White DPX localization.
Experimental Workflow for Live-Cell Imaging
This diagram outlines the general experimental workflow for staining and imaging live cells with ER-Tracker™ Blue-White DPX.
References
- 1. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 3. Invitrogen™ ER-Tracker™ Blue-White DPX, for live-cell imaging | Fisher Scientific [fishersci.ca]
- 4. Thermo (Invitrogen) ER-Tracker™ Blue-White DPX, for live-cell imaging – 集麒生物 [jiqibio.com]
- 5. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - JP [thermofisher.com]
Unveiling the Photostability of ER-Tracker Blue-White DPX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics of ER-Tracker Blue-White DPX, with a specific focus on its photostability, a critical attribute for researchers engaged in live-cell imaging and dynamic cellular studies. This document provides a comprehensive overview of the probe's mechanism of action, detailed experimental protocols, and a summary of its performance characteristics.
Introduction to this compound
This compound is a cell-permeant fluorescent probe designed for the highly selective labeling of the endoplasmic reticulum (ER) in living cells. Its utility in visualizing the intricate and dynamic structure of the ER makes it an invaluable tool in cell biology, particularly for studies involving ER stress, calcium homeostasis, and protein synthesis and trafficking. A key feature of this dye, as highlighted by manufacturers, is its notable photostability, which allows for prolonged imaging sessions, such as time-lapse microscopy, with minimal signal degradation.
Mechanism of Action and Spectral Properties
The precise chemical structure of this compound is not consistently disclosed across all sources, with some indicating it is a member of the Dapoxyl™ dye family and others describing it as a BODIPY™ derivative. However, the targeting mechanism is consistently attributed to a glibenclamide moiety. Glibenclamide is known to bind to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominently located on the membrane of the endoplasmic reticulum. This targeted binding results in the accumulation of the fluorophore within the ER, enabling its visualization.
Below is a diagram illustrating the proposed targeting mechanism.
Caption: Targeting mechanism of this compound.
The spectral properties of this compound are summarized in the table below. It is noteworthy that this dye is described as an environmentally sensitive probe, meaning its emission spectrum can be influenced by the polarity of its local environment.[1]
| Property | Value | Source |
| Excitation Wavelength (Ex) | ~374 nm | [2][3] |
| Emission Wavelength (Em) | 430 - 640 nm | [2][3] |
| Recommended Filter Set | DAPI or UV longpass | [2][4] |
Photostability of this compound
This compound is consistently described as a "photostable" probe, a characteristic that makes it well-suited for demanding imaging applications like time-lapse microscopy and 3D reconstruction.[1][2][3] This photostability minimizes the rate of photobleaching, the irreversible destruction of a fluorophore under illumination, thereby preserving the fluorescent signal over extended periods of observation.
While qualitative descriptions of its high photostability are readily available, specific quantitative data, such as the photobleaching quantum yield or fluorescence half-life under defined illumination conditions, are not publicly provided in the reviewed literature. For comparative purposes, researchers may need to perform their own photostability assessments against other fluorophores under their specific experimental conditions.
Experimental Protocols
General Staining Protocol for Live Adherent Cells
This protocol is a synthesis of methodologies provided by various manufacturers.[5][6] Optimal conditions may vary depending on the cell type and experimental setup.
Caption: General workflow for staining live adherent cells.
Materials:
-
This compound stock solution (typically 1 mM in DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Live cells cultured on coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare Working Solution: Dilute the this compound stock solution in serum-free medium or PBS to the desired working concentration (typically in the range of 100 nM to 1 µM).
-
Cell Preparation: Remove the culture medium from the cells grown on coverslips.
-
Staining: Add the pre-warmed working solution to the cells, ensuring the entire surface of the coverslip is covered.
-
Incubation: Incubate the cells at 37°C for 15 to 30 minutes, protected from light.
-
Washing: Aspirate the staining solution and wash the cells twice with fresh, pre-warmed medium to remove any unbound dye.
-
Imaging: Mount the coverslip and immediately visualize the stained ER using a fluorescence microscope equipped with a DAPI or UV longpass filter set.
Note on Fixation: While the dye is primarily intended for live-cell imaging, some fluorescence may be retained after fixation with formaldehyde (B43269).[2][7] However, significant signal loss is expected.
Protocol for Assessing Photostability
To quantitatively assess the photostability of this compound in your experimental setup, a time-lapse imaging experiment can be performed to measure the rate of photobleaching.
Caption: Workflow for measuring photobleaching and assessing photostability.
Procedure:
-
Sample Preparation: Prepare live cells stained with this compound as described in the general staining protocol.
-
Microscope Setup:
-
Use a consistent illumination source and power setting throughout the experiment.
-
Set the camera exposure time and gain to levels that provide a good initial signal-to-noise ratio without saturation.
-
-
Image Acquisition:
-
Select a region of interest (ROI) within a well-stained cell.
-
Acquire a time-lapse series of images of the ROI. The frequency and duration of image acquisition will depend on the observed rate of photobleaching. For a highly stable dye, longer intervals and a longer total acquisition time may be necessary.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting this value from the ROI measurements.
-
Normalize the intensity values to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
From the resulting decay curve, the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be determined.
-
Data Summary
The following table summarizes the key characteristics of this compound based on the available technical and product information.
| Parameter | Description | Source |
| Target Organelle | Endoplasmic Reticulum | [1][2] |
| Cell Permeability | Cell-permeant, suitable for live-cell staining | [6][7] |
| Mechanism of Targeting | Glibenclamide moiety binds to sulfonylurea receptors of ATP-sensitive K+ channels on the ER | [5][6] |
| Photostability | Qualitatively described as high; suitable for time-lapse imaging | [1][2][3] |
| Toxicity | Low toxicity at recommended working concentrations | [5][6] |
| Fixability | Partial fluorescence retention after formaldehyde fixation, but significant signal loss occurs | [2][7] |
| Solvent for Stock Solution | DMSO | [5][7] |
| Storage Conditions | ≤ -20°C, protect from light and moisture | [5][6] |
Conclusion
References
- 1. Sensitive imaging of Endoplasmic reticulum (ER) autophagy with an acidity-reporting ER-Tracker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. picoquant.com [picoquant.com]
- 3. researchgate.net [researchgate.net]
- 4. Photobleaching Assays (FRAP & FLIP) to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | Benchchem [benchchem.com]
An In-depth Technical Guide to ER-Tracker Blue-White DPX and the Dapoxyl Dye Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endoplasmic reticulum (ER) is a pivotal organelle, central to cellular functions such as protein synthesis, folding, and calcium homeostasis. Accurate visualization of its dynamic structure is crucial for advancing research in cell biology and drug development. This guide provides a comprehensive technical overview of ER-Tracker Blue-White DPX, a fluorescent probe from the Dapoxyl dye family, specifically engineered for the selective labeling of the ER in live cells. We will explore its photophysical properties, detail experimental protocols, and discuss the broader characteristics and applications of the Dapoxyl dye family, offering a thorough resource for its effective utilization.
Introduction: The Dapoxyl Dye Family
The Dapoxyl dye family comprises a class of environmentally sensitive fluorophores. Their defining characteristic is a significant shift in fluorescence emission based on the polarity of their local environment. This solvatochromism, combined with high fluorescence quantum yields, large Stokes shifts, and excellent photostability, makes them powerful tools for probing molecular and cellular environments. These properties are derived from their 'push-pull' electronic structure, which facilitates intramolecular charge transfer upon excitation.
This compound: A Specific Probe for the Endoplasmic Reticulum
This compound is a cell-permeant fluorescent stain designed for the highly selective labeling of the endoplasmic reticulum in living cells. Its chemical structure, N-[2-[[4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]phenyl]sulfonylamino]ethyl]-2,3,4,5,6-pentafluorobenzamide, is based on the Dapoxyl scaffold.
Mechanism of Selectivity
The high selectivity of this compound for the endoplasmic reticulum is attributed to its specific physicochemical properties. As an amphipathic and moderately lipophilic cation, it preferentially accumulates in the unique lipid environment of the ER, which is rich in zwitterionic lipid head-groups and has a lower cholesterol content compared to other cellular membranes. This allows for clear visualization of the ER's intricate network with minimal off-target staining.
Photophysical and Spectral Properties
The quantitative photophysical and spectral characteristics of this compound are summarized below. Its environmental sensitivity leads to a broad emission spectrum, a feature that can be leveraged in advanced imaging applications.
| Property | Value |
| Excitation Maximum (Ex) | ~374 nm |
| Emission Maximum (Em) | 430 - 640 nm (environment-dependent) |
| Molar Extinction Coefficient (ε) | ~24,000 cm⁻¹M⁻¹ |
| Recommended Filter Set | DAPI (350/450 nm) |
| Molecular Formula | C₂₆H₂₁F₅N₄O₄S |
| Molecular Weight | 580.53 g/mol |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in live-cell imaging. Optimal conditions may vary depending on the cell type and experimental setup.
Reagent Preparation
-
Stock Solution: this compound is typically supplied as a 1 mM solution in DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Working Solution: On the day of the experiment, prepare a working solution by diluting the 1 mM stock solution in a suitable buffer, such as pre-warmed (37°C) serum-free medium or Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium. The recommended final working concentration is between 100 nM and 1 µM. The optimal concentration should be determined empirically for each cell type.
Staining Protocol for Adherent Cells
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.
-
Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed HBSS.
-
Staining: Add the pre-warmed working solution to the cells, ensuring the entire surface is covered. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Post-Staining Wash: Aspirate the staining solution and wash the cells two to three times with fresh, pre-warmed, probe-free buffer or medium to remove unbound dye and reduce background fluorescence.
-
Imaging: The cells are now ready for imaging under a fluorescence microscope using a DAPI filter set.
Post-Staining Fixation (Optional)
While this compound is primarily for live-cell imaging, it is possible to fix the cells after staining. However, a significant reduction in fluorescence intensity (40-70%) is expected.
-
Fixation: After the post-staining wash, add 4% formaldehyde (B43269) in PBS and incubate for 10-20 minutes at 37°C.
-
Permeabilization: If subsequent immunocytochemistry is required, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes. Note that permeabilization may further reduce the dye's signal.
-
Washing: Wash the cells twice with PBS before proceeding with further staining or imaging.
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental and logical flows.
Applications in Research and Drug Development
Visualizing ER Morphology and Dynamics
The primary application of this compound is the high-resolution visualization of the ER's tubular and cisternal structures in living cells. This enables the study of dynamic processes such as ER network formation, fission, and fusion events, and interactions with other organelles.
Studying the Unfolded Protein Response (UPR)
ER stress, caused by an accumulation of unfolded or misfolded proteins, triggers a complex signaling network known as the Unfolded Protein Response (UPR). This response can lead to adaptation and survival, or to apoptosis if the stress is prolonged. This compound can be used to visualize the morphological changes in the ER that are characteristic of ER stress, providing a cellular context for molecular UPR pathway studies.
Conclusion
This compound, as a distinguished member of the Dapoxyl dye family, offers researchers a robust and highly selective tool for the investigation of the endoplasmic reticulum in living cells. Its unique photophysical properties, coupled with straightforward experimental protocols, enable a wide range of applications, from fundamental studies of ER dynamics to the investigation of disease-related pathways such as the UPR. This guide provides the foundational knowledge for the successful application of this powerful fluorescent probe in diverse research and development settings.
An In-depth Technical Guide to the Cytotoxicity of ER-Tracker™ Blue-White DPX in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-Tracker™ Blue-White DPX is a fluorescent probe widely utilized for the selective staining and visualization of the endoplasmic reticulum (ER) in living cells.[][2] Its utility in real-time imaging of ER morphology and dynamics is well-established.[3] However, the introduction of any exogenous agent into live cells necessitates a thorough understanding of its potential cytotoxic effects to ensure the integrity and validity of experimental data. This technical guide provides a comprehensive overview of the known cytotoxicity profile of ER-Tracker™ Blue-White DPX, details experimental protocols for its assessment, and explores the cellular signaling pathways that may be implicated in its biological activity.
ER-Tracker™ Blue-White DPX is a cell-permeant dye that is a derivative of the Dapoxyl™ family, which is known for its environmental sensitivity.[3][4] While product literature frequently states that the dye is non-toxic to cells at low concentrations, a detailed, quantitative assessment is crucial for rigorous scientific inquiry.[5][6] This guide aims to equip researchers with the necessary information to effectively evaluate and mitigate the potential cytotoxic impact of this probe in their live-cell imaging experiments.
Mechanism of Action of ER-Tracker™ Blue-White DPX
ER-Tracker™ Blue-White DPX is a derivative of a BODIPY series dye coupled with Glibenclamide.[5][6] Glibenclamide is known to bind to ATP-dependent K+ channels, which are prominently located on the endoplasmic reticulum.[4][5] This targeted binding mechanism confers the high selectivity of the dye for the ER over other organelles like mitochondria.[2][4]
The fluorescent properties of ER-Tracker™ Blue-White DPX are environmentally sensitive.[3][4] An increase in the polarity of its microenvironment can cause a shift in its fluorescence emission to longer wavelengths and a decrease in its quantum yield.[4] This characteristic can be harnessed to study changes in the ER environment, such as those occurring during ER stress.[3]
Cytotoxicity Profile of ER-Tracker™ Blue-White DPX
Data on Cytotoxicity
The following table summarizes the available qualitative and comparative data on the cytotoxicity of ER-Tracker™ Blue-White DPX and related compounds.
| Probe/Compound | Cell Type(s) | Cytotoxicity Metric | Finding | Citation |
| ER-Tracker™ Blue-White DPX | Various | General Statement | Non-toxic to cells at low concentrations. | [5][6] |
| Coumarin-based ER Probes | HeLa and GM07373 | IC50 | 205 to 252 µM | [] |
Note: The IC50 values for coumarin-based ER probes are provided for comparative purposes only and do not represent the cytotoxicity of ER-Tracker™ Blue-White DPX.
Experimental Protocols for Cytotoxicity Assessment
To quantitatively assess the cytotoxicity of ER-Tracker™ Blue-White DPX in a specific experimental model, a panel of standard assays is recommended.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of ER-Tracker™ Blue-White DPX (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11]
Protocol:
-
Cell Treatment: Treat cells with ER-Tracker™ Blue-White DPX as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle detachment method to maintain membrane integrity.[11]
-
Cell Washing: Wash the cells with cold PBS.[11]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[11]
-
Staining: Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[11][12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[12]
Signaling Pathways and Logical Relationships
ER Stress and the Unfolded Protein Response (UPR)
The fluorescence intensity of ER-Tracker™ Blue-White DPX has been observed to increase under conditions of ER stress.[3] This suggests a potential link between the probe and the Unfolded Protein Response (UPR), a cellular signaling network activated by the accumulation of unfolded or misfolded proteins in the ER.[3][13][14] The UPR is initiated by three ER-transmembrane sensors: IRE1, PERK, and ATF6.[14]
Studies have shown a correlation between increased ER-Tracker™ Blue-White DPX fluorescence and the upregulation of key UPR markers, including GRP78 (also known as BiP), phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), and CHOP.[3] This suggests that at certain concentrations or under specific conditions, the dye may induce or exacerbate ER stress, leading to the activation of the PERK branch of the UPR.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a logical workflow for assessing the cytotoxicity of ER-Tracker™ Blue-White DPX.
Conclusion
ER-Tracker™ Blue-White DPX is an invaluable tool for live-cell imaging of the endoplasmic reticulum. While generally considered to have low toxicity at working concentrations, this guide highlights the importance of empirical validation of its cytotoxic profile in the specific context of each research study. The provided protocols for standard cytotoxicity assays and the elucidation of the potential involvement of the UPR pathway offer a framework for researchers to conduct a thorough assessment. By carefully evaluating the impact of ER-Tracker™ Blue-White DPX on cell health, scientists and drug development professionals can ensure the generation of reliable and reproducible data, ultimately advancing our understanding of the intricate role of the endoplasmic reticulum in cellular function and disease.
References
- 2. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. Activation of cell surface GRP78 decreases endoplasmic reticulum stress and neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
ER-Tracker™ Blue-White DPX: A Technical Guide to Solubility, Storage, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility, storage, and handling of ER-Tracker™ Blue-White DPX, a fluorescent probe for the endoplasmic reticulum (ER) in live cells. Adherence to these guidelines is crucial for obtaining reliable and reproducible results in research and drug development applications.
Core Properties and Specifications
ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum.[1][2] It is a member of the Dapoxyl™ (DPX) dye family, which are known for their environment-sensitive fluorescence.[1][3] This property results in a shift in the fluorescence emission maximum to longer wavelengths with increasing solvent polarity.[3][4] The dye is a derivative of the BODIPY™ series coupled with Glibenclamide, which targets the sulfonylurea receptors of ATP-sensitive K+ channels prominent on the ER.[1][5][6]
| Property | Value | Source |
| Molecular Formula | C26H21F5N4O4S | [5][6] |
| Molecular Weight | 580.53 g/mol | [5][6] |
| Excitation (Ex) | ~374 nm (in Methanol) | [2][3] |
| Emission (Em) | 430-640 nm (in Methanol) | [2][3][4] |
| Appearance | Light yellow to yellow solid | [6] |
Solubility
Proper dissolution of ER-Tracker™ Blue-White DPX is critical for the preparation of stock and working solutions. The recommended solvent is high-quality, anhydrous dimethylsulfoxide (DMSO).[1]
| Solvent | Concentration | Preparation Notes | Source |
| DMSO | 5 mg/mL (8.61 mM) | Ultrasonic and warming and heat to 60°C may be required. Use newly opened DMSO as hygroscopic DMSO can impact solubility. | [5][6] |
| DMSO | 1 mM | To prepare a 1 mM stock solution, dissolve 100 µg of ER-Tracker™ in 128 µL of DMSO. | [6] |
Storage and Stability
Correct storage of ER-Tracker™ Blue-White DPX is essential to maintain its fluorescence and targeting capabilities. Both the solid form and stock solutions require specific storage conditions to prevent degradation.
| Form | Storage Temperature | Duration | Storage Conditions | Source |
| Solid | 4°C | As specified by manufacturer | Sealed, away from moisture and light. | [5][6] |
| Solid | -5°C to -30°C | As specified by manufacturer | Protect from light. | [7][8][9] |
| In Solvent (DMSO) | -20°C | 1 month | Sealed, away from moisture and light. Avoid repeated freeze-thaw cycles. | [1][5][6] |
| In Solvent (DMSO) | -80°C | 6 months | Sealed, away from moisture and light. Avoid repeated freeze-thaw cycles. | [5][6] |
Experimental Protocols
The following are generalized protocols for staining live cells with ER-Tracker™ Blue-White DPX. Optimization may be required depending on the cell type and experimental conditions.
Preparation of Staining Solution
-
Prepare Stock Solution: Allow the vial of ER-Tracker™ Blue-White DPX (typically supplied as a 1 mM solution in DMSO) to warm to room temperature.[1] Briefly centrifuge the vial to collect the solution at the bottom.[1]
-
Prepare Working Solution: Dilute the stock solution in a serum-free cell culture medium or Phosphate Buffered Saline (PBS) to a final working concentration of 100 nM to 1 µM.[3][6] The optimal concentration should be determined experimentally.
Staining Protocol for Adherent Cells
-
Cell Culture: Culture adherent cells on sterile coverslips or in an appropriate imaging dish.
-
Washing: Remove the culture medium and wash the cells twice with pre-warmed, probe-free buffer or medium.[4][5]
-
Staining: Add the prepared working solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 5-30 minutes at 37°C.[1][5][6]
-
Washing: Remove the staining solution and wash the cells twice with fresh, pre-warmed, probe-free medium.[5][6]
-
Imaging: The cells are now ready for observation by fluorescence microscopy.
Staining Protocol for Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.[5][6]
-
Washing: Wash the cells twice with PBS, centrifuging after each wash.[5][6] Resuspend the cells to a density of 1x10^6 cells/mL.[5][6]
-
Staining: Add 1 mL of the working solution to the cell suspension.
-
Incubation: Incubate at room temperature for 5-30 minutes.[5][6]
-
Washing: Centrifuge at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[5][6] Wash the cells twice with PBS.[5][6]
-
Resuspension and Imaging: Resuspend the cells in serum-free cell culture medium or PBS for analysis by fluorescence microscopy or flow cytometry.[5][6]
Note on Fixation: The staining pattern of ER-Tracker™ Blue-White DPX is partially retained after fixation with 4% formaldehyde.[1][2] However, significant fluorescence signal loss may occur.[10] The dye is not suitable for staining cells after fixation.[5][6]
Visualized Workflows and Relationships
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for staining live cells with ER-Tracker™ Blue-White DPX.
Relationship Between Storage, Solubility, and Experimental Success
Caption: Factors influencing the successful application of ER-Tracker™ Blue-White DPX.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Thermo ER-Tracker™ Blue-White DPX, for live-cell imaging 内质网蓝色荧光探针 - 上海懋康生物科技有限公司 [maokangbio.com]
- 4. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ER-Tracker™ Blue-White DPX, for live-cell imaging 20 x 50 μL | Buy Online [thermofisher.com]
- 8. ER-Tracker™ Blue-White DPX, for live-cell imaging 20 x 50 μL | Buy Online [thermofisher.com]
- 9. ER-Tracker™ Blue-White DPX, for live-cell imaging 20 x 50 μL | Buy Online [thermofisher.com]
- 10. cacheby.com [cacheby.com]
Illuminating the Labyrinth: A Technical Guide to Fluorescent Probes for Endoplasmic Reticulum Tracking
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a dynamic and intricate organelle central to cellular homeostasis, playing critical roles in protein synthesis and folding, lipid metabolism, and calcium storage.[1][2] Its dysfunction is implicated in a host of diseases, making the ability to visualize and track its morphology and function paramount in biological research and drug discovery.[3][4] Fluorescent probes have emerged as indispensable tools for the real-time, high-resolution imaging of the ER in living cells.[3][5] This in-depth guide elucidates the fundamental principles of employing these probes, from their design and targeting mechanisms to practical experimental protocols and data interpretation.
Core Principles of ER-Targeted Fluorescent Probes
The effective tracking of the endoplasmic reticulum using fluorescent probes hinges on two primary principles: selective targeting to the ER and robust fluorescence emission upon localization. The design of these probes typically incorporates three key components: a fluorophore, a targeting moiety, and potentially a recognition or reactive group for sensing specific analytes within the ER.[2]
Targeting Strategies:
Several strategies have been developed to ensure the specific accumulation of fluorescent probes within the ER.[1][2] A prevalent and effective approach involves the use of small molecules that bind to proteins or receptors abundant in the ER membrane.[6]
-
Sulfonamides and Sulfonylureas: These moieties are the most commonly employed targeting groups for the ER.[2][7] For instance, glibenclamide, a sulfonylurea drug, binds to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominent on the ER membrane.[6][8][9] This interaction facilitates the selective accumulation of fluorophores conjugated to glibenclamide, such as in the commercially available ER-Tracker™ dyes.[8][9][10]
-
Genetically Encoded Probes: An alternative to small-molecule dyes is the use of fluorescent proteins (FPs) fused with ER-targeting signal sequences.[5][11] These constructs, such as CellLight® ER-GFP and CellLight® ER-RFP, utilize cellular protein trafficking mechanisms to direct the fluorescent protein to the ER lumen.[12] This method offers high specificity and is suitable for long-term imaging studies.
Fluorophore Selection:
The choice of fluorophore is critical and depends on the specific application, available imaging equipment, and the need to avoid spectral overlap with other fluorescent labels in multiplexing experiments. Organic fluorophores are widely used due to their synthetic tunability, photostability, high quantum yields, and relatively low cytotoxicity.[1]
Quantitative Data of Common ER Fluorescent Probes
For ease of comparison, the spectral properties of several widely used fluorescent probes for ER tracking are summarized in the table below.
| Probe Name | Targeting Moiety | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Notes |
| ER-Tracker™ Green | Glibenclamide | ~504 | ~511 | ~7 | BODIPY™ FL conjugate; suitable for live-cell imaging.[8][9][10] |
| ER-Tracker™ Red | Glibenclamide | ~587 | ~615 | ~28 | BODIPY™ TR conjugate; suitable for live-cell imaging.[8][10] |
| ER-Tracker™ Blue-White DPX | Dapoxyl™ | ~374 | 430–640 | >56 | Environment-sensitive fluorescence; compatible with DAPI filter sets.[8][12] |
| CellLight® ER-GFP | ER Signal Sequence | ~488 | ~509 | ~21 | Genetically encoded green fluorescent protein; requires transduction.[12] |
| CellLight® ER-RFP | ER Signal Sequence | ~555 | ~584 | ~29 | Genetically encoded red fluorescent protein; requires transduction.[12] |
| ER Tracer™ Green | ER Binder | ~503 | ~512 | ~9 | Cell-permeant dye with spectral properties similar to FITC.[13] |
| ER Tracer™ Red | ER Binder | ~588 | ~615 | ~27 | Cell-permeant dye with spectral properties similar to Texas Red®.[13] |
Experimental Protocols
The successful application of fluorescent probes for ER tracking necessitates meticulous experimental execution. Below are detailed methodologies for both small-molecule dye staining and the use of genetically encoded probes.
Protocol 1: Staining Live Cells with Small-Molecule ER Probes (e.g., ER-Tracker™ Dyes)
This protocol is a general guideline and may require optimization based on the specific cell type and probe used.
Materials:
-
ER-Tracker™ dye (e.g., Green or Red)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg)
-
Complete cell culture medium
-
Live-cell imaging microscope
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of the ER-Tracker™ dye in high-quality anhydrous DMSO.[10][14] For ER-Tracker™ Green, dissolve 100 µg in 128 µL of DMSO. For ER-Tracker™ Red, dissolve 100 µg in 110 µL of DMSO.[10]
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[9]
-
-
Working Solution Preparation:
-
Cell Staining:
-
Grow cells on a suitable imaging dish or coverslip.
-
For adherent cells, remove the culture medium and wash the cells once with pre-warmed HBSS/Ca/Mg.[10][14]
-
Add the pre-warmed staining solution (working solution) to the cells, ensuring complete coverage.
-
Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator.[10][14]
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells twice with fresh, pre-warmed complete culture medium or HBSS/Ca/Mg.[14]
-
Replace the wash solution with fresh, pre-warmed medium for imaging.
-
Image the stained cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye. For ER-Tracker™ Green, a standard FITC filter set is suitable, while a TRITC or Texas Red® filter set is appropriate for ER-Tracker™ Red.[13]
-
-
(Optional) Fixation:
-
The staining pattern of some ER-Tracker™ dyes is partially retained after formaldehyde (B43269) fixation.[10][12]
-
For ER-Tracker™ Green and Red, fix cells with 4% formaldehyde for 2 minutes at 37°C.[15]
-
For ER-Tracker™ Blue-White DPX, fix cells with 4% formaldehyde for 10-20 minutes at 37°C.[10]
-
Note: Permeabilization with detergents like Triton™ X-100 is generally not recommended as it can lead to loss of the dye signal.[10] For ER-Tracker™ Green, fixation is not advised.[9]
-
Protocol 2: Live-Cell ER Labeling with Genetically Encoded Probes (e.g., CellLight® ER-GFP)
Materials:
-
CellLight® ER-GFP (or RFP) reagent (BacMam 2.0)
-
Complete cell culture medium
-
Live-cell imaging microscope
Procedure:
-
Cell Preparation:
-
Plate cells in a suitable imaging vessel to achieve the desired confluence at the time of imaging.
-
-
Transduction:
-
On the day of transduction, remove the culture medium and add fresh, complete medium.
-
Add the appropriate amount of CellLight® ER-GFP reagent to the cells. The optimal amount should be determined empirically, but a starting point of 30 particles per cell is recommended.
-
Incubate the cells for at least 16 hours at 37°C in a 5% CO2 incubator to allow for expression of the fluorescent protein.
-
-
Imaging:
-
After the incubation period, the cells can be imaged directly without the need for washing.
-
Use a fluorescence microscope with the appropriate filter set for GFP (excitation ~488 nm, emission ~509 nm) or RFP (excitation ~555 nm, emission ~584 nm).
-
-
(Optional) Fixation and Multiplexing:
Visualizing Key Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided in the DOT language for visualization.
Caption: Mechanism of ER fluorescent probe action.
Caption: Experimental workflow for ER staining.
Caption: Logic for selecting an ER fluorescent probe.
By understanding the fundamental principles, having access to comparative data, and following robust experimental protocols, researchers can effectively leverage fluorescent probes to unravel the complexities of the endoplasmic reticulum in both health and disease.
References
- 1. Fluorescent probes for targeting endoplasmic reticulum: design strategies and their applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescent probes for targeting endoplasmic reticulum: design strategies and their applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress in small-molecule fluorescent probes for endoplasmic reticulum imaging in biological systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Endoplasmic reticulum-targeted probes for biomolecules [bnujournal.com]
- 5. Probing Endoplasmic Reticulum Dynamics using Fluorescence Imaging and Photobleaching Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endoplasmic reticulum targeting fluorescent probes to image mobile Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. ER-Tracker Green (BODIPY FL Glibenclamide) | Cell Signaling Technology [cellsignal.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Probing the Endoplasmic Reticulum with Green Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 12. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Fluorescence Live Cell Imaging | AAT Bioquest [aatbio.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. scribd.com [scribd.com]
Methodological & Application
Application Notes: ER-Tracker™ Blue-White DPX for Live-Cell Imaging of the Endoplasmic Reticulum
Audience: Researchers, scientists, and drug development professionals.
Introduction: ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1][2] This photostable probe allows for real-time observation of the ER's complex network and its dynamic processes within living cells.[3] Unlike traditional ER stains such as DiOC6(3), ER-Tracker™ Blue-White DPX rarely stains mitochondria, providing a more accurate representation of ER morphology and dynamics.[3][4] Its low cytotoxicity at effective concentrations makes it suitable for prolonged imaging studies.[5][6] This document provides detailed protocols for the use of ER-Tracker™ Blue-White DPX in live-cell imaging applications.
Mechanism of Action
ER-Tracker™ Blue-White DPX is a member of the Dapoxyl™ (DPX) dye family.[1] Its selectivity for the ER is attributed to its chemical structure, which facilitates its accumulation within the ER membranes.[3] The probe's fluorescence is environmentally sensitive; as the polarity of the solvent increases, the fluorescence maximum shifts to longer wavelengths, and the quantum yield decreases.[1][3] This property contributes to its enhanced fluorescence emission within the unique lipid environment of the ER.[3] Some ER-Tracker dyes are conjugates of glibenclamide, which binds to sulfonylurea receptors of ATP-sensitive K+ channels that are prominent on the ER.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for ER-Tracker™ Blue-White DPX.
Table 1: Physicochemical and Spectral Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₁F₅N₄O₄S |
| Molecular Weight | 580.53 g/mol [6] |
| Excitation Wavelength (Ex) | ~374 nm[2] |
| Emission Wavelength (Em) | 430 - 640 nm (environment-sensitive)[2][7] |
| Recommended Filter | DAPI or UV longpass[2][4] |
| Solvent | Anhydrous Dimethylsulfoxide (DMSO)[1] |
Table 2: Staining and Imaging Parameters
| Parameter | Recommendation |
| Stock Solution Concentration | 1 mM in DMSO[1][4] |
| Working Concentration | 100 nM - 1 µM[4][5] |
| Incubation Time | 5 - 30 minutes[5][6] |
| Incubation Temperature | 37°C[1][4] |
| Fixation Compatibility | Partially retained after 4% formaldehyde (B43269) fixation[1][4] |
| Cytotoxicity (IC50 for similar coumarin-based probes) | 205 to 252 μM[3][] |
Experimental Protocols
Reagent Preparation
-
Stock Solution (1 mM): ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM stock solution in DMSO.[1] If provided as a solid, dissolve the appropriate amount in high-quality, anhydrous DMSO to achieve a 1 mM concentration. For example, dissolve 100 µg of the dye in 128 µL of DMSO.[5][6]
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.[1][5] Avoid repeated freeze-thaw cycles.[5]
-
Working Solution (100 nM - 1 µM): On the day of the experiment, warm the stock solution to room temperature. Briefly centrifuge the vial to collect the solution at the bottom.[4] Dilute the 1 mM stock solution to the desired working concentration (100 nM - 1 µM) in a suitable buffer, such as serum-free cell culture medium or Hank's Balanced Salt Solution (HBSS) with calcium and magnesium (HBSS/Ca/Mg).[4][5] The optimal concentration may vary depending on the cell type and experimental conditions.
Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile coverslips or in a suitable imaging dish.
-
When cells reach the desired confluency, remove the culture medium.
-
Wash the cells once with HBSS.
-
Add the pre-warmed ER-Tracker™ Blue-White DPX working solution to the cells, ensuring the entire surface is covered.
-
Remove the staining solution and wash the cells twice with fresh, pre-warmed, probe-free medium.[5]
-
The cells are now ready for live-cell imaging under a fluorescence microscope.
Staining Protocol for Suspension Cells
-
Harvest the cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.[5][6]
-
Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.[5][6]
-
Resuspend the cell pellet to a density of approximately 1 x 10⁶ cells/mL in serum-free medium or PBS.[5][6]
-
Add the ER-Tracker™ Blue-White DPX working solution to the cell suspension.
-
Incubate for 5-30 minutes at room temperature or 37°C.[5][6]
-
Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[5][6]
-
Wash the cells twice with PBS, centrifuging after each wash.[5][6]
-
Resuspend the final cell pellet in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[5][6]
Fixation and Permeabilization (Optional)
While ER-Tracker™ Blue-White DPX is primarily for live-cell imaging, the staining can be partially retained after fixation.
-
After staining, fix the cells with 4% formaldehyde in PBS for 10-20 minutes at 37°C.[1][4]
-
Wash the cells twice with a suitable buffer.
-
If subsequent immunostaining is required, permeabilize the cells with 0.2% Triton™ X-100 for 10 minutes.[4]
-
Proceed with subsequent staining or imaging. Note that a significant loss of fluorescence signal may occur after fixation.[7]
Applications in Research and Drug Development
-
Live-Cell Imaging of ER Dynamics: Enables the real-time visualization of the ER's intricate and dynamic network in living cells.[3]
-
ER Stress Studies: Allows for the study of morphological changes in the ER during ER stress, a condition implicated in various diseases.[3]
-
Co-localization Studies: Can be used with other fluorescent probes targeting different organelles to investigate interactions between the ER and other cellular structures.[3] For example, co-staining with mitochondrial markers like MitoTracker™ Red can be used to visualize ER-mitochondria contact sites.[3][4]
-
Apoptosis Research: The probe is instrumental in tracking the reorganization of the ER during processes like apoptosis.[3]
Visualizations
Caption: Workflow for staining adherent cells with ER-Tracker™ Blue-White DPX.
Caption: Workflow for staining suspension cells with ER-Tracker™ Blue-White DPX.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - AT [thermofisher.com]
- 3. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 4. This compound, for live-cell imaging 内质网蓝色荧光探针(活细胞成像用) - 上海懋康生物科技有限公司 [maokangbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Invitrogen™ ER-Tracker™ Blue-White DPX, for live-cell imaging | Fisher Scientific [fishersci.ca]
Application Notes and Protocols for Staining Adherent Cells with ER-Tracker™ Blue-White DPX
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER). This fluorescent probe is a member of the Dapoxyl™ (DPX) dye family, which is characterized by long emission wavelengths, high extinction coefficients, and high quantum yields.[1] A key feature of ER-Tracker™ Blue-White DPX is its environmental sensitivity; its fluorescence emission maximum shifts to longer wavelengths as the polarity of its environment increases.[1][2] This property contributes to its strong fluorescence when localized within the lipid environment of the ER. The dye is a derivative of a BODIPY™ series dye coupled with glibenclamide, which binds to sulfonylurea receptors of ATP-sensitive K+ channels that are prominent on the ER, facilitating its selective accumulation.[1][3] These characteristics make it an invaluable tool for visualizing the complex network and dynamics of the ER in living cells.
Product Information
A summary of the key specifications for ER-Tracker™ Blue-White DPX is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₁F₅N₄O₄S | [4] |
| Molecular Weight | 580.53 g/mol | [4] |
| Excitation (Ex) | ~374 nm (in methanol), ~430 nm | [4][5] |
| Emission (Em) | 430-640 nm (in methanol), ~485 nm | [4][5] |
| Solvent | DMSO | [4] |
| Storage | ≤–20°C, protected from light | [3] |
| Recommended Working Concentration | 100 nM - 1 µM | [3][6] |
Mechanism of Action
The selectivity of ER-Tracker™ Blue-White DPX for the endoplasmic reticulum is conferred by the glibenclamide moiety. Glibenclamide is known to bind to the sulfonylurea receptors of ATP-sensitive potassium (K-ATP) channels, which are abundant on the ER membrane.[1] This targeted binding leads to the accumulation of the dye within the ER, allowing for its specific visualization.
Caption: ER-Tracker Blue-White DPX targeting mechanism.
Experimental Protocols
The following protocols are optimized for staining adherent cells. It is recommended to optimize the conditions for specific cell types and experimental setups.
Reagent Preparation
1. 1 mM Stock Solution: ER-Tracker™ Blue-White DPX is often supplied as a 1 mM stock solution in DMSO.[1][7] If starting with a lyophilized powder, dissolve 100 µg in 128 µL of high-quality, anhydrous DMSO to obtain a 1 mM stock solution.[3][4]
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
2. Staining Working Solution: Dilute the 1 mM stock solution to a final working concentration of 100 nM to 1 µM in a suitable buffer. For optimal results, use pre-warmed (37°C) serum-free medium or Hanks' Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg).[5][6]
-
Note: The optimal concentration should be determined empirically for each cell type to achieve bright staining with minimal background fluorescence.[2]
Staining Protocol for Adherent Cells
Caption: Experimental workflow for ER-Tracker staining.
Step-by-Step Procedure:
-
Cell Culture: Culture adherent cells on sterile coverslips or in a suitable imaging dish to the desired confluency.
-
Preparation:
-
Prepare the ER-Tracker™ Blue-White DPX working solution as described in the "Reagent Preparation" section.
-
Pre-warm the working solution and wash buffer (e.g., HBSS) to 37°C.
-
-
Staining:
-
Washing:
-
Imaging:
Fixation and Permeabilization (Optional)
ER-Tracker™ Blue-White DPX staining is partially retained after formaldehyde fixation.[6]
-
Fixation: After staining and washing, fix the cells with 4% formaldehyde in PBS for 10-20 minutes at 37°C.[1][7]
-
Washing: Wash the fixed cells twice with PBS for 5 minutes each.
-
Permeabilization: If performing subsequent immunostaining, cells can be permeabilized with 0.2% Triton™ X-100 in PBS for 10 minutes.[7]
-
Imaging: Proceed with any additional staining and imaging.
Applications in Research
ER-Tracker™ Blue-White DPX is a versatile tool for a range of applications in cell biology and drug development, including:
-
Live-Cell Imaging: Enables real-time visualization of the ER's dynamic structure and morphology.[2]
-
ER Stress Studies: Can be used to observe morphological changes of the ER in response to various stimuli or drug treatments.[2]
-
Co-localization Studies: Its spectral properties allow for multiplexing with other fluorescent probes to study the interactions between the ER and other organelles, such as mitochondria.[2]
-
Apoptosis Research: Useful for tracking the reorganization of the ER during programmed cell death.[2][]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak Signal | * Suboptimal dye concentration. | * Titrate the working concentration of the dye (100 nM - 1 µM) to find the optimal concentration for your cell type. |
| * Insufficient incubation time. | * Increase the incubation time up to 30 minutes. | |
| High Background | * Inadequate washing. | * Ensure thorough washing (2-3 times for 5 minutes each) with probe-free medium after staining. |
| * Dye concentration is too high. | * Reduce the working concentration of the dye. | |
| Photobleaching | * Excessive exposure to excitation light. | * Minimize light exposure during imaging. Use neutral density filters and acquire images with the shortest possible exposure time. |
| Cell Toxicity | * High dye concentration. | * Use the lowest effective concentration of the dye. |
| * Prolonged incubation. | * Reduce the incubation time. |
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound, for live-cell imaging 内质网蓝色荧光探针(活细胞成像用) - 上海懋康生物科技有限公司 [maokangbio.com]
- 6. Labeling and Visualization of Endoplasmic reticulum using ER Tracker [medicalbiochemist.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
Application Notes and Protocols for ER-Tracker™ Blue-White DPX Staining in Suspension Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1] This photostable probe allows for the real-time observation of the ER's structure and dynamic processes in living cells.[2] Unlike some traditional ER stains, such as DiOC6(3), ER-Tracker™ Blue-White DPX rarely stains mitochondria, providing a more accurate representation of the ER's morphology.[2][3][4] The dye is a member of the Dapoxyl™ (DPX) dye family and is an environmentally-sensitive probe; its fluorescence emission is dependent on the polarity of its local environment.[1][2] This characteristic contributes to its enhanced fluorescence within the unique lipid environment of the ER.[2] ER-Tracker™ Blue-White DPX is excited by ultraviolet (UV) light and emits a broad blue-white fluorescence, making it suitable for multiplexing with other fluorescent probes.[2]
The mechanism of action for ER-Tracker™ dyes involves selective accumulation in the ER.[2] Some ER-Tracker™ probes are conjugates of glibenclamide, a drug that binds to sulfonylurea receptors of ATP-sensitive K+ channels which are prominent on the ER.[1] This high selectivity is crucial for accurate imaging of the ER.
These application notes provide a detailed protocol for staining suspension cells with ER-Tracker™ Blue-White DPX for analysis by fluorescence microscopy or flow cytometry.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for using ER-Tracker™ Blue-White DPX. Optimal conditions may vary depending on the cell type and experimental setup, and therefore empirical determination is recommended.
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 1 mM in DMSO | Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[5][6] |
| Working Concentration | 100 nM - 1 µM | Dilute the stock solution in serum-free medium or a suitable buffer like PBS.[2][5][6] The lowest possible dye concentration that gives bright staining with minimal background is recommended to avoid artifacts.[2] |
| Incubation Time | 5 - 30 minutes | Optimal time should be determined for each cell type.[5][6] |
| Incubation Temperature | Room Temperature or 37°C | Protocols vary, with some suggesting room temperature[5][6] and others 37°C.[3][7] |
| Excitation Wavelength | ~374 nm[2][8] | --- |
| Emission Wavelength | 430 - 640 nm[2][8] | The broad emission necessitates the use of a long-pass DAPI filter for imaging.[2] |
| Cell Density | 1 x 10⁶ cells/mL | A recommended starting density for staining in suspension.[5][6] |
Experimental Protocol: Staining of Suspension Cells
This protocol is designed for staining suspension cells with ER-Tracker™ Blue-White DPX for analysis by fluorescence microscopy or flow cytometry.
Materials:
-
ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)
-
Suspension cells
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Preparation of Working Solution:
-
Thaw the 1 mM ER-Tracker™ Blue-White DPX stock solution to room temperature.
-
Dilute the stock solution in pre-warmed (37°C) serum-free medium or PBS to the desired working concentration (typically between 100 nM and 1 µM).[2][5][6] It is crucial to determine the optimal concentration for your specific cell type to achieve bright staining with low background.
-
-
Cell Preparation:
-
Staining:
-
Washing:
-
Analysis:
Fixation (Optional):
While ER-Tracker™ Blue-White DPX is primarily for live-cell imaging, it is possible to fix the cells after staining.[2] However, a significant loss of the fluorescence signal is expected.[8] If fixation is necessary, use 4% formaldehyde (B43269) for 10-20 minutes at 37°C.[1][3]
Experimental Workflow Diagram
Caption: Workflow for ER-Tracker™ Blue-White DPX staining of suspension cells.
Applications in Research and Drug Development
ER-Tracker™ Blue-White DPX is a valuable tool for investigating a variety of cellular processes involving the endoplasmic reticulum. Its high selectivity and suitability for live-cell imaging enable detailed studies of:
-
ER Stress Responses: The dye can be used to visualize morphological changes in the ER during ER stress, a condition implicated in numerous diseases.[2]
-
Apoptosis: Researchers can track the reorganization of the ER during programmed cell death.[2] During late apoptosis, ER-resident proteins and the lipophilic ER-Tracker™ Blue-White DPX have been observed to translocate to the cell surface.[]
-
Co-localization Studies: The probe can be used in conjunction with other fluorescent markers for different organelles to study the interactions and spatial relationships between the ER and structures like mitochondria or the Golgi apparatus.[2]
-
Quantitative Analysis: Flow cytometry with ER-Tracker™ Blue-White DPX allows for the quantitative analysis of ER content and morphology in large cell populations.[2]
By providing a clear and specific visualization of the endoplasmic reticulum, ER-Tracker™ Blue-White DPX facilitates a deeper understanding of cellular function in both normal and pathological states, making it a powerful reagent for basic research and drug development.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 3. This compound, for live-cell imaging 内质网蓝色荧光探针(活细胞成像用) - 上海懋康生物科技有限公司 [maokangbio.com]
- 4. Thermo (Invitrogen) ER-Tracker™ Blue-White DPX, for live-cell imaging – 集麒生物 [jiqibio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
Application Notes: ER-Tracker™ Blue-White DPX for Optimal Endoplasmic Reticulum Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-Tracker™ Blue-White DPX is a highly selective, cell-permeant fluorescent probe designed for the precise labeling and visualization of the endoplasmic reticulum (ER) in living cells.[1][2][3][4][5][6] As a member of the Dapoxyl™ (DPX) dye family, it exhibits sensitivity to its environment, making it a powerful tool for studying ER morphology, dynamics, and stress responses.[1][2] Its photostability is a key feature for time-lapse microscopy, enabling real-time observation of the ER's intricate network.[1] This document provides detailed protocols and quantitative data to assist researchers in achieving optimal staining results with ER-Tracker™ Blue-White DPX.
Mechanism of Action
ER-Tracker™ Blue-White DPX selectively accumulates in the ER membranes.[1] The dye's fluorescence characteristics are influenced by the polarity of its local environment, such as the unique lipid composition of the ER.[1] Unlike some traditional ER stains, it shows high selectivity for the ER over other organelles like mitochondria.[1][2] The probe is based on the BODIPY™ dye series coupled with Glibenclamide, which binds to sulfonylurea receptors of ATP-sensitive K+ channels that are prominent on the ER.[2][7][8]
Data Presentation
Spectral Properties
| Parameter | Wavelength(s) | Recommended Filter |
| Excitation | ~374 nm[1][3][5][6] | DAPI or UV longpass[2] |
| Emission | 430–640 nm[1][2][3][5][6] | DAPI or UV longpass[2] |
Recommended Staining Concentrations & Conditions
| Parameter | Recommendation | Notes |
| Working Concentration | 100 nM – 1 µM [1][2][9][10] | The optimal concentration should be determined empirically for each cell type.[1] Use the lowest possible concentration to minimize labeling artifacts.[1][2][9][10] |
| Incubation Time | 15–30 minutes[2][7][8][9] | |
| Incubation Temperature | 37°C[2][9][10] | |
| Staining Buffer | Hank's Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺[1][2][9][10] or serum-free medium/PBS[1][7][8] | HBSS with calcium and magnesium is recommended for maintaining optimal ER morphology.[1] |
Fixation and Permeabilization Effects
| Post-Staining Procedure | Recommended Protocol | Effect on Fluorescence Signal |
| Fixation | 4% formaldehyde (B43269) for 10–20 minutes at 37°C[2][9][10] | Signal is only partially retained; can result in a signal loss of 40% to 70%.[1][2] |
| Permeabilization | 0.2% Triton™ X-100 for 10 minutes[1][2][9][10] | Not generally recommended as the signal is not well-retained.[1][9] |
Experimental Protocols
Reagent Preparation
-
Stock Solution Preparation : ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM stock solution in DMSO.[2] Before use, allow the vial to warm to room temperature and briefly centrifuge to collect the solution at the bottom.[2]
-
Working Solution Preparation : Dilute the 1 mM stock solution to the desired final working concentration (100 nM - 1 µM) in a suitable buffer, such as pre-warmed (37°C) serum-free medium or HBSS with Ca²⁺/Mg²⁺.[1][2][9]
Staining Protocol for Adherent Cells
-
Plate cells on coverslips or in an appropriate imaging dish and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with pre-warmed HBSS.[2][9]
-
Add the pre-warmed ER-Tracker™ Blue-White DPX working solution to the cells, ensuring complete coverage.[7][8]
-
Incubate for 15–30 minutes at 37°C, protected from light.[2][7][8][9]
-
Remove the staining solution and wash the cells twice with fresh, pre-warmed medium or buffer.[7][8]
-
The cells are now ready for live-cell imaging under a fluorescence microscope.
Staining Protocol for Suspension Cells
-
Centrifuge the cell suspension at 1000 x g for 3-5 minutes to pellet the cells.[7][8]
-
Discard the supernatant and wash the cells twice with pre-warmed PBS, centrifuging between washes.[7][8]
-
Resuspend the cells in the pre-warmed ER-Tracker™ Blue-White DPX working solution at a recommended density of 1x10⁶ cells/mL.[7][8]
-
Incubate for 15–30 minutes at 37°C, protected from light.[7][8]
-
Centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.[7][8]
-
Wash the cells twice with fresh, pre-warmed medium or buffer.[7][8]
-
Resuspend the cells in fresh medium or PBS for analysis by fluorescence microscopy or flow cytometry.[7][8]
Post-Staining Fixation and Permeabilization (Optional)
-
Fixation : After staining, remove the wash buffer and add 4% formaldehyde in PBS. Incubate for 10–20 minutes at 37°C.[2][9][10]
-
Washing : Wash the cells twice with a suitable buffer for 5 minutes each time.[2][9][10]
-
Permeabilization (if required for subsequent immunostaining) : Add 0.2% Triton™ X-100 in PBS and incubate for 10 minutes.[1][2][9][10] Be aware that this step can further reduce the fluorescence signal.[1]
-
Wash the cells twice with buffer before proceeding with any additional staining or mounting.
Visualizations
Caption: Experimental workflow for staining cells with ER-Tracker™ Blue-White DPX.
Caption: Simplified mechanism of ER-Tracker™ Blue-White DPX staining.
References
- 1. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. cacheby.com [cacheby.com]
- 4. ER-Tracker™ Blue-White DPX, for live-cell imaging 20 x 50 μL | Contact Us [thermofisher.com]
- 5. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. Invitrogen™ ER-Tracker™ Blue-White DPX, for live-cell imaging | Fisher Scientific [fishersci.ca]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Labeling and Visualization of Endoplasmic reticulum using ER Tracker [medicalbiochemist.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Co-localization of ER-Tracker Blue-White DPX with Mitochondrial Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The endoplasmic reticulum (ER) and mitochondria are dynamic organelles that form close physical associations known as mitochondria-ER contact sites (MERCs) or mitochondria-associated membranes (MAMs). These interfaces are crucial hubs for cellular signaling, regulating processes such as calcium homeostasis, lipid synthesis and transport, and apoptosis.[1][2][3] Visualizing and quantifying the extent of ER-mitochondria co-localization is essential for understanding the roles of these interactions in both normal physiology and disease states. This document provides detailed application notes and protocols for co-staining live cells with ER-Tracker™ Blue-White DPX and various mitochondrial probes to study these critical subcellular structures.
Application Note
Principle of the Assay
This protocol describes the simultaneous labeling of the endoplasmic reticulum and mitochondria in live cells using fluorescent probes.
-
ER-Tracker™ Blue-White DPX: This cell-permeant, live-cell stain is highly selective for the endoplasmic reticulum.[4][5] It is a member of the Dapoxyl™ (DPX) dye family, which are environmentally sensitive probes.[5] ER-Tracker™ Blue-White DPX has a broad emission spectrum and a large Stokes shift, making it suitable for multiplexing experiments.[4][6]
-
Mitochondrial Probes: A variety of fluorescent probes are available to label mitochondria in live cells. These probes typically accumulate in the mitochondria based on the mitochondrial membrane potential. Common examples include:
By using these probes in combination, researchers can visualize the proximity of the ER and mitochondria within a single cell using fluorescence microscopy.
Spectral Compatibility and Data Presentation
Careful selection of fluorescent probes with minimal spectral overlap is critical for successful co-localization studies. ER-Tracker™ Blue-White DPX has a broad emission, which requires consideration when pairing with other fluorophores.[4]
| Probe Name | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | Filter Set | Suitability for Co-localization |
| ER-Tracker™ Blue-White DPX | ~374[5][12] | 430-640[4][12] | DAPI long-pass[12] | N/A |
| MitoTracker™ Green FM | ~490[10][13] | ~516[10][13] | FITC/GFP | Good spectral separation from ER-Tracker™ excitation. |
| MitoTracker™ Red CMXRos | ~578[14] | ~599[14] | TRITC/RFP | Emission may overlap with the red end of the ER-Tracker™ spectrum; spectral unmixing may be necessary.[4] |
Quantitative Analysis of Co-localization
-
Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the intensity of two fluorophores. Values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.
-
Mander's Overlap Coefficient (MOC): Represents the fraction of pixels from one channel that overlap with signal in the other channel. It is split into two coefficients (M1 and M2) and is less sensitive to differences in signal intensity than PCC.
Relevant Signaling Pathway: Calcium Homeostasis
ER-mitochondria contact sites are hotspots for calcium (Ca²⁺) signaling.[16] The ER serves as a major intracellular Ca²⁺ store, and upon stimulation, Ca²⁺ is released through channels like the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). The close proximity of mitochondria allows for the efficient uptake of this released Ca²⁺ into the mitochondrial matrix, which is crucial for stimulating ATP production and other metabolic processes.[2][16][17]
Caption: Calcium signaling at ER-Mitochondria contact sites.
Experimental Protocols
General Experimental Workflow
Caption: General workflow for co-localization experiments.
Detailed Protocol for Co-staining with ER-Tracker™ Blue-White DPX and MitoTracker™ Red CMXRos
This protocol is a general guideline and may require optimization for different cell types and experimental conditions.
Materials Required:
-
ER-Tracker™ Blue-White DPX (e.g., Thermo Fisher E12353)[5]
-
MitoTracker™ Red CMXRos (e.g., Thermo Fisher M7512)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Live-cell imaging medium (e.g., Hank's Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium)
-
Cell culture medium appropriate for your cells
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (DAPI, TRITC/RFP)
Protocol Steps:
-
Cell Preparation:
-
One day before staining, seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Preparation of Staining Solutions:
-
ER-Tracker™ Stock Solution (1 mM): This is typically supplied as a ready-to-use solution in DMSO.[5]
-
MitoTracker™ Stock Solution (1 mM): Prepare a 1 mM stock solution by dissolving the lyophilized solid in the appropriate volume of high-quality anhydrous DMSO.
-
Working Solution: On the day of the experiment, prepare the staining solution by diluting the stock solutions into pre-warmed (37°C) live-cell imaging medium. The final working concentration may need to be optimized, but a starting point is:
-
ER-Tracker™ Blue-White DPX: 100 nM - 1 µM[5]
-
MitoTracker™ Red CMXRos: 25 nM - 500 nM
-
-
-
Cell Staining:
-
Wash and Image:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Add fresh pre-warmed medium to the cells.
-
Image the cells immediately using a fluorescence microscope.
-
ER-Tracker™ Blue-White DPX: Use a DAPI or UV long-pass filter set.
-
MitoTracker™ Red CMXRos: Use a TRITC/RFP filter set.
-
Acquire images sequentially to minimize bleed-through between channels.
-
-
-
(Optional) Fixation:
-
The signal from ER-Tracker™ Blue-White DPX is only partially retained after formaldehyde (B43269) fixation.[5][12] MitoTracker™ Red CMXRos is generally well-retained.[7]
-
If fixation is required, after staining, wash the cells and then incubate with 3.7-4% formaldehyde in PBS for 15 minutes at room temperature.[18]
-
Wash the cells twice with PBS before imaging or proceeding with other applications like immunofluorescence.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | - Dye concentration too low.- Incubation time too short.- Cells are unhealthy or dead. | - Optimize dye concentration and incubation time.- Ensure cells are healthy and use a viability marker if necessary. |
| High Background | - Dye concentration too high.- Inadequate washing. | - Decrease dye concentration.- Increase the number and duration of wash steps. |
| Non-specific Staining | - Dye aggregation.- Cell type specific issues. | - Briefly centrifuge the stock solution before dilution.- Verify the localization with immunofluorescence against known ER or mitochondrial markers. |
| Phototoxicity/Bleaching | - High excitation light intensity.- Prolonged exposure to light. | - Reduce laser power and exposure time.- Use an anti-fade mounting medium for fixed cells. |
| Spectral Bleed-through | - Overlapping emission spectra. | - Acquire images sequentially.- Use narrow band-pass filters.- Apply linear unmixing algorithms during image processing.[4] |
References
- 1. Frontiers | ER-mitochondria contact sites; a multifaceted factory for Ca2+ signaling and lipid transport [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ER-mitochondria contact sites; a multifaceted factory for Ca2+ signaling and lipid transport | Semantic Scholar [semanticscholar.org]
- 4. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. abmole.com [abmole.com]
- 10. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 13. Spectrum [MitoTracker Green FM] | AAT Bioquest [aatbio.com]
- 14. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. ER–Mitochondria contact sites: A new regulator of cellular calcium flux comes into play - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ca2+ handling at the mitochondria-ER contact sites in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rheniumbio.co.il [rheniumbio.co.il]
ER-Tracker™ Blue-White DPX: Application Notes and Protocols for Studying ER Stress and the Unfolded Protein Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. Perturbations to ER function can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). Chronic or unresolved ER stress is implicated in numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making the study of these pathways crucial for drug development.
ER-Tracker™ Blue-White DPX is a cell-permeant, fluorescent probe that is highly selective for the endoplasmic reticulum in live cells.[1][2] As a member of the Dapoxyl™ dye family, its fluorescence is sensitive to the polarity of its environment.[1][3] This property makes it a valuable tool for studying ER stress, as the accumulation of unfolded proteins can alter the biophysical properties of the ER lumen, leading to changes in the dye's fluorescence intensity.[1] Studies have demonstrated a correlation between increased ER-Tracker™ Blue-White DPX fluorescence and the upregulation of key UPR markers such as GRP78, phospho-PERK, phospho-eIF2α, and CHOP.[1]
These application notes provide detailed protocols for using ER-Tracker™ Blue-White DPX to monitor ER stress and the UPR in mammalian cells.
Product Information
| Property | Value |
| Excitation Wavelength (Peak) | ~372-374 nm[2][4] |
| Emission Wavelength (Range) | 430 - 640 nm[1][2] |
| Optimal Filter Set (Microscopy) | DAPI long-pass[2][3] |
| Flow Cytometry Excitation | UV Laser (~355 nm)[1][4] |
| Flow Cytometry Emission Filter | DAPI filter set (e.g., 530/30 nm bandpass)[4] |
| Formulation | 1 mM solution in DMSO[5][6] |
| Storage | -20°C, protected from light[5][6] |
Signaling Pathways
The Unfolded Protein Response is mediated by three main sensor proteins located on the ER membrane: PERK, IRE1, and ATF6. The following diagrams illustrate these key signaling pathways.
Caption: The PERK branch of the Unfolded Protein Response.
Caption: The IRE1 branch of the Unfolded Protein Response.
Caption: The ATF6 branch of the Unfolded Protein Response.
Experimental Protocols
Experimental Workflow Overview
The general workflow for assessing ER stress using ER-Tracker™ Blue-White DPX is depicted below.
Caption: General experimental workflow for ER stress analysis.
Reagent Preparation
1. 1 mM ER-Tracker™ Blue-White DPX Stock Solution: The product is supplied as a 1 mM stock solution in DMSO.[5][6] Before use, warm the vial to room temperature and briefly centrifuge to collect the solution at the bottom.
2. ER-Tracker™ Blue-White DPX Working Solution: Dilute the 1 mM stock solution in a suitable buffer, such as pre-warmed (37°C) serum-free medium or Phosphate-Buffered Saline (PBS), to a final working concentration of 100 nM to 1 µM.[1][6] The optimal concentration should be determined empirically for each cell type and experimental condition to achieve bright staining with minimal background. It is advisable to use the lowest concentration that gives a satisfactory signal.
Protocol 1: Staining of Adherent Cells
-
Seed adherent cells on sterile coverslips or in a multi-well plate and culture until they reach the desired confluency.
-
Induce ER stress by treating the cells with an appropriate agent (see Table 2 for examples). Include an untreated control group.
-
Remove the culture medium and wash the cells once with pre-warmed PBS or serum-free medium.
-
Add the ER-Tracker™ Blue-White DPX working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[7]
-
Remove the staining solution and wash the cells twice with pre-warmed, probe-free medium.[7]
-
The cells are now ready for imaging using a fluorescence microscope.
Protocol 2: Staining of Suspension Cells
-
Harvest suspension cells by centrifugation (e.g., 300-400 x g for 5 minutes).
-
Induce ER stress by resuspending the cells in culture medium containing the desired stress-inducing agent and incubating for the appropriate time. Include an untreated control group.
-
Centrifuge the cells and wash once with pre-warmed PBS or serum-free medium.
-
Resuspend the cells in the ER-Tracker™ Blue-White DPX working solution at a density of approximately 1 x 10^6 cells/mL.[6]
-
Incubate for 15-30 minutes at 37°C, protected from light.[6]
-
Centrifuge the cells and wash twice with pre-warmed, probe-free medium or PBS.[6]
-
Resuspend the final cell pellet in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.
Protocol 3: Induction of ER Stress
ER stress can be induced using various chemical agents. Tunicamycin and thapsigargin (B1683126) are two commonly used inducers.
| ER Stress Inducer | Mechanism of Action | Typical Working Concentration | Typical Incubation Time |
| Tunicamycin | Inhibits N-linked glycosylation | 2.5 - 5 µg/mL | 5 - 24 hours |
| Thapsigargin | Inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to depletion of ER calcium stores | 0.1 - 1 µM | 5 - 24 hours |
Note: The optimal concentration and incubation time for ER stress induction should be determined empirically for each cell line and experimental setup.
Data Acquisition and Analysis
Fluorescence Microscopy
-
Filter Set: Use a standard DAPI long-pass filter set for visualization.[2][3]
-
Image Acquisition: Acquire images using a fluorescence microscope with appropriate objectives. For quantitative analysis, ensure that the acquisition settings (e.g., exposure time, gain) are kept constant across all samples (control and treated).
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the ER-Tracker™ Blue-White DPX signal.
-
Define regions of interest (ROIs) around individual cells or a field of cells.
-
Measure the mean gray value within the ROIs for both control and treated samples.
-
Calculate the fold change in fluorescence intensity of the treated samples relative to the control. Statistical analysis (e.g., t-test) should be performed to determine the significance of any observed changes.
-
Flow Cytometry
-
Instrumentation: A flow cytometer equipped with a UV laser (e.g., 355 nm) is required for excitation.[1][4]
-
Emission Filter: Use a filter appropriate for DAPI detection, such as a 530/30 nm bandpass filter.[4]
-
Data Acquisition: Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter properties.
-
Generate histograms of the ER-Tracker™ Blue-White DPX fluorescence intensity for both control and treated samples.
-
Calculate the geometric mean fluorescence intensity (gMFI) for each sample.
-
Determine the fold change in gMFI of the treated samples relative to the control. Statistical analysis can be performed on the gMFI values.
-
Co-localization Studies
ER-Tracker™ Blue-White DPX can be used in conjunction with other fluorescent probes to study the spatial relationship and interactions between the ER and other organelles.
Table 3: Recommended Probes for Co-localization Studies
| Organelle | Recommended Probe | Excitation (nm) | Emission (nm) |
| Mitochondria | MitoTracker™ Red CMXRos | 579 | 599 |
| Nucleus | Hoechst 33342 | 350 | 461 |
| Lysosomes | LysoTracker™ Red DND-99 | 577 | 590 |
Protocol for Co-staining:
-
Perform the ER stress induction as described in Protocol 3.
-
Stain with ER-Tracker™ Blue-White DPX as described in Protocol 1 or 2.
-
After the final wash step for the ER-Tracker™ staining, incubate the cells with the working solution of the second fluorescent probe according to the manufacturer's instructions.
-
Wash the cells as recommended for the second probe.
-
Image the cells using the appropriate filter sets for each probe. When imaging, it is advisable to acquire the signals sequentially to minimize spectral bleed-through, especially given the broad emission spectrum of ER-Tracker™ Blue-White DPX.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient dye concentration | Optimize the working concentration of ER-Tracker™ Blue-White DPX (try the higher end of the recommended range). |
| Incorrect filter set | Ensure you are using a DAPI long-pass or equivalent filter set. | |
| High background | Dye concentration too high | Reduce the working concentration of the dye. |
| Insufficient washing | Increase the number and duration of the wash steps after staining. | |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure during sample preparation and imaging. Use an anti-fade mounting medium if applicable. |
| Inconsistent results | Variation in cell health or density | Ensure consistent cell culture conditions and seeding densities. |
| Fluctuation in incubation times or temperatures | Adhere strictly to the optimized protocol parameters. |
References
- 1. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 2. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for ER-Tracker™ Blue-White DPX in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-Tracker™ Blue-White DPX is a cell-permeant, fluorescent dye highly selective for the endoplasmic reticulum (ER) in live cells.[1][] This probe provides a powerful tool for investigating the structure and function of the ER, a critical organelle involved in protein synthesis and folding, lipid metabolism, and calcium homeostasis. In flow cytometry, ER-Tracker™ Blue-White DPX allows for the quantitative analysis of ER content and morphology on a single-cell basis within a large population. Its utility is particularly significant in the study of ER stress, a condition implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. An increase in the fluorescence intensity of ER-Tracker™ Blue-White DPX is often indicative of ER expansion and stress.[1][3]
Mechanism of Action: ER-Tracker™ Blue-White DPX is a member of the Dapoxyl™ (DPX) dye family.[4] While the precise mechanism of its high selectivity for the ER is not fully elucidated, it is known to accumulate in the ER membrane.[1] Some ER-Tracker™ dyes are conjugates of glibenclamide, which binds to sulfonylurea receptors of ATP-sensitive potassium channels prominent on the ER.[4] The fluorescence of ER-Tracker™ Blue-White DPX is environmentally sensitive; its emission spectrum can shift depending on the polarity of its local environment within the ER membrane.[1][4]
Spectral Properties:
| Property | Wavelength/Filter |
| Excitation (Peak) | ~374 nm[1] |
| Emission Range | 430–640 nm[1] |
| Recommended Filter | Long-pass DAPI[1] |
Applications in Research and Drug Development
-
Quantitative Analysis of ER Content: Flow cytometry with ER-Tracker™ Blue-White DPX enables the measurement of changes in ER mass and volume in response to various stimuli or genetic modifications.[1]
-
Assessment of ER Stress: The dye can be used to quantify the cellular response to ER stress-inducing agents. An increase in fluorescence intensity often correlates with the activation of the Unfolded Protein Response (UPR).[1][3]
-
Drug Discovery and Screening: Its application in high-throughput flow cytometry allows for the screening of compound libraries to identify drugs that modulate ER stress pathways.
-
Toxicology and Cell Health Assessment: Changes in ER morphology and content can be early indicators of cellular toxicity.
-
Apoptosis Studies: The translocation of ER membranes to the cell surface during late apoptosis can be monitored.[]
Data Presentation: Quantitative Analysis of ER Stress
The following table summarizes representative data from a flow cytometry experiment assessing ER stress induced by a therapeutic agent in a cancer cell line.
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Fold Change in MFI | Statistical Significance (p-value) |
| Human Melanoma A2058 | Control (Untreated) | 112[3] | 1.0 | - |
| Human Melanoma A2058 | DUE (10 µg/ml, 48h) | 346[3] | 3.09 | < 0.05[3] |
This data is adapted from a study on the effect of Dictyopteris undulata extract (DUE) on human melanoma cells.[3]
Experimental Protocols
Protocol 1: Staining Suspension Cells for Flow Cytometry
This protocol is suitable for non-adherent cell lines (e.g., Jurkat, K562).
Materials:
-
ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Serum-free cell culture medium or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Staining:
-
Prepare a working solution of ER-Tracker™ Blue-White DPX by diluting the 1 mM stock solution in pre-warmed (37°C) serum-free medium or PBS to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically for each cell type.[4][5][6]
-
Add 1 mL of the working solution to the cell suspension.[5][6]
-
Incubate for 15-30 minutes at 37°C, protected from light.[7][8]
-
-
Washing:
-
Resuspension and Analysis:
Protocol 2: Staining Adherent Cells for Flow Cytometry
This protocol is suitable for adherent cell lines (e.g., HeLa, A549).
Materials:
-
ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Serum-free cell culture medium or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA or other non-enzymatic cell dissociation solution
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Culture adherent cells to the desired confluency in a culture dish or flask.
-
Gently wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA or a gentle cell scraper.
-
Transfer the detached cells to a centrifuge tube and add serum-containing medium to inactivate the trypsin.
-
Centrifuge at 1000 x g for 3-5 minutes at 4°C.
-
Proceed with the washing and cell density adjustment steps as described in Protocol 1 (steps 1b and 1c).
-
-
Staining, Washing, and Analysis:
-
Follow the staining, washing, and analysis steps as outlined in Protocol 1 (sections 2, 3, and 4).
-
Mandatory Visualizations
Signaling Pathway: The Unfolded Protein Response (UPR)
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Experimental Workflow: Flow Cytometry Analysis
Caption: Experimental workflow for flow cytometry using ER-Tracker™.
References
- 1. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Autophagy Regulates Endoplasmic Reticulum Homeostasis and Calcium Mobilization in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: ER-Tracker™ Blue-White DPX in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis and folding, lipid metabolism, and calcium homeostasis. Disruption of ER function leads to a state known as ER stress, which, if prolonged or severe, can trigger apoptosis, or programmed cell death. ER-Tracker™ Blue-White DPX is a highly selective, cell-permeant fluorescent probe that specifically stains the endoplasmic reticulum in living cells. Its unique photophysical properties make it a valuable tool for investigating the dynamic morphological changes of the ER during apoptosis. This document provides detailed application notes and protocols for the use of ER-Tracker™ Blue-White DPX in apoptosis research.
ER-Tracker™ Blue-White DPX's fluorescence is sensitive to the polarity of its environment, which can lead to shifts in its emission spectrum from 430 to 640 nm upon excitation at approximately 374 nm.[1] This property, combined with its high photostability, allows for real-time tracking of ER reorganization and fragmentation, key events in ER stress-induced apoptosis.[1]
Key Applications in Apoptosis Research
-
Visualizing ER Morphology Changes: Track the dynamic reorganization of the ER network, including fragmentation and condensation, which are characteristic features of early apoptosis.
-
Monitoring ER Stress: Increased fluorescence intensity of ER-Tracker™ Blue-White DPX can be indicative of ER stress, a common trigger for apoptosis.[1]
-
Investigating ER Membrane Translocation: In late-stage apoptosis, ER-resident components, including the lipophilic ER-Tracker™ Blue-White DPX, have been observed to translocate to the cell surface as the plasma membrane is replaced by internal membrane stores.[]
-
Multiplexing with Apoptosis Markers: Co-stain with other fluorescent apoptosis markers, such as Annexin V (for phosphatidylserine (B164497) exposure) or caspase substrates (for enzyme activity), to correlate ER dynamics with specific stages of apoptosis.
Quantitative Data Summary
While specific quantitative data for ER-Tracker™ Blue-White DPX in apoptosis is still emerging in the literature, the following tables summarize the expected qualitative and potential quantitative changes that can be measured.
| Parameter | Healthy Cells | Early Apoptosis | Late Apoptosis |
| ER Morphology | Continuous, reticular network throughout the cytoplasm | Fragmentation of the ER network, perinuclear clustering | Condensation and collapse of the ER structure |
| ER-Tracker™ Blue-White DPX Staining Pattern | Bright, reticular staining throughout the cytoplasm | Discontinuous, punctate staining, increased perinuclear intensity | Intense, aggregated staining; potential appearance at the cell periphery/surface |
| ER-Tracker™ Blue-White DPX Fluorescence Intensity | Baseline | Potential increase due to ER stress | Variable; may decrease with ER fragmentation or increase in localized aggregates |
| Parameter | Method | Potential Quantitative Readout |
| ER Fragmentation | Image analysis software (e.g., ImageJ/Fiji) | Number of ER fragments, average fragment size, branch point analysis |
| ER-Tracker™ Fluorescence Intensity | Flow cytometry or fluorescence microscopy with image analysis | Mean Fluorescence Intensity (MFI) |
| Co-localization with Apoptosis Markers | Confocal microscopy and image analysis | Pearson's Correlation Coefficient or Mander's Overlap Coefficient |
| ER-Mitochondria Contact Sites | Super-resolution microscopy | Number and length of contact sites, percentage of mitochondria in contact with ER |
Experimental Protocols
Protocol 1: Staining of Live Cells with ER-Tracker™ Blue-White DPX
This protocol describes the basic procedure for staining the endoplasmic reticulum in live cells.
Materials:
-
ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)[3]
-
Live cells in culture
-
Serum-free culture medium or Phosphate-Buffered Saline (PBS)[4]
-
Fluorescence microscope with a DAPI or UV longpass filter set[5]
Procedure:
-
Prepare ER-Tracker™ Working Solution: Dilute the 1 mM stock solution of ER-Tracker™ Blue-White DPX in serum-free culture medium or PBS to a final working concentration of 100 nM to 1 µM.[3][4] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Cell Preparation:
-
Adherent Cells: Grow cells on coverslips or in imaging dishes.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 1000 x g for 3-5 minutes) and discard the supernatant.[4] Resuspend the cells in serum-free medium or PBS.
-
-
Staining:
-
Adherent Cells: Remove the culture medium and add the pre-warmed (37°C) ER-Tracker™ working solution to cover the cells.
-
Suspension Cells: Add the ER-Tracker™ working solution to the cell suspension.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[3]
-
Washing:
-
Imaging: Observe the stained cells using a fluorescence microscope with appropriate filters (Excitation: ~374 nm, Emission: 430-640 nm). A standard DAPI filter set is often suitable.[5]
Protocol 2: Co-staining of ER and Early Apoptotic Markers (Annexin V)
This protocol allows for the simultaneous visualization of the ER and externalized phosphatidylserine, an early marker of apoptosis.
Materials:
-
ER-Tracker™ Blue-White DPX
-
Annexin V-FITC (or other fluorescent conjugate)
-
10X Annexin V Binding Buffer[6]
-
Propidium Iodide (PI) or 7-AAD (for late apoptosis/necrosis)
-
Live cells with induced apoptosis
-
Fluorescence microscope with appropriate filter sets for DAPI, FITC, and PI/7-AAD.
Procedure:
-
Induce Apoptosis: Treat cells with a known apoptotic stimulus for the desired duration. Include an untreated control group.
-
ER Staining: Stain the cells with ER-Tracker™ Blue-White DPX as described in Protocol 1.
-
Prepare 1X Binding Buffer: Dilute the 10X Annexin V Binding Buffer to 1X with deionized water.
-
Annexin V Staining:
-
Late Apoptosis/Necrosis Staining (Optional): Add 5 µL of Propidium Iodide or 7-AAD solution and incubate for 5-15 minutes.[6]
-
Washing: Add 400 µL of 1X Binding Buffer to the cell suspension.[7] For adherent cells, wash gently with 1X Binding Buffer.
-
Imaging: Immediately analyze the cells by fluorescence microscopy.
-
ER-Tracker™ Blue-White DPX: DAPI/UV channel
-
Annexin V-FITC: FITC/Green channel
-
PI/7-AAD: Rhodamine/Red channel
-
Protocol 3: Co-staining of ER and Caspase-3/7 Activity
This protocol enables the correlation of ER morphology with the activation of executioner caspases 3 and 7.
Materials:
-
ER-Tracker™ Blue-White DPX
-
CellEvent™ Caspase-3/7 Green Detection Reagent (or similar fluorogenic caspase substrate)
-
Live cells with induced apoptosis
-
Fluorescence microscope with appropriate filter sets for DAPI and FITC.
Procedure:
-
Induce Apoptosis: Treat cells with an apoptotic stimulus.
-
ER Staining: Stain the cells with ER-Tracker™ Blue-White DPX following Protocol 1.
-
Prepare Caspase-3/7 Reagent: Prepare the CellEvent™ Caspase-3/7 Green Detection Reagent according to the manufacturer's instructions. A typical final concentration is 5 µM.
-
Caspase-3/7 Staining: Add the diluted Caspase-3/7 reagent directly to the cells in culture medium.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Imaging: Image the cells directly without washing.
-
ER-Tracker™ Blue-White DPX: DAPI/UV channel
-
Activated Caspase-3/7: FITC/Green channel
-
Visualizations
ER Stress-Induced Apoptosis Signaling Pathway
Caption: ER Stress-Induced Apoptosis Signaling Pathways.
Experimental Workflow: Co-staining with ER-Tracker™ and Annexin V
Caption: Experimental Workflow for Co-staining.
Logical Relationship: Interpreting Co-staining Results
Caption: Interpretation of Co-staining Results.
References
- 1. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Annexin V-FITC Kit Protocol [hellobio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for ER-Tracker™ Blue-White DPX in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. Disruption of ER function leads to ER stress, which is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the ER has emerged as a promising target for therapeutic intervention. ER-Tracker™ Blue-White DPX is a highly selective, cell-permeant fluorescent probe that enables the visualization of the ER in living cells.[1][] Its photostability and suitability for live-cell imaging make it an ideal tool for high-throughput screening (HTS) and high-content screening (HCS) assays aimed at identifying modulators of ER function.[1]
These application notes provide a comprehensive overview of the use of ER-Tracker™ Blue-White DPX in HTS assays, including detailed protocols, data presentation guidelines, and visualizations to facilitate assay development and implementation.
Principle of the Assay
ER-Tracker™ Blue-White DPX is a fluorescent dye that selectively accumulates in the endoplasmic reticulum. The probe's fluorescence intensity and distribution can be used to monitor changes in ER morphology and integrity. In a typical HTS assay, cells are seeded in multi-well plates, treated with test compounds, and then stained with ER-Tracker™ Blue-White DPX. Changes in the fluorescent signal, indicative of a compound's effect on the ER, are then quantified using a high-content imager or a fluorescence plate reader. An increase in fluorescence intensity can be indicative of ER stress.
Probe Characteristics
A summary of the key characteristics of ER-Tracker™ Blue-White DPX is provided in the table below.
| Property | Value |
| Excitation (Peak) | ~374 nm |
| Emission (Range) | 430 - 640 nm |
| Filter Set | DAPI or UV longpass |
| Molecular Weight | ~580.53 g/mol |
| Solvent | DMSO |
| Target | Endoplasmic Reticulum |
High-Throughput Screening Workflow
The general workflow for a high-throughput screening assay using ER-Tracker™ Blue-White DPX is depicted in the following diagram.
Experimental Protocols
Reagent Preparation
1. ER-Tracker™ Blue-White DPX Stock Solution (1 mM): The probe is often supplied as a 1 mM solution in DMSO. If supplied as a solid, dissolve the contents of the vial in high-quality, anhydrous DMSO to prepare a 1 mM stock solution. Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[3]
2. ER-Tracker™ Blue-White DPX Working Solution (100 nM - 1 µM): On the day of the experiment, dilute the 1 mM stock solution in a serum-free medium or a suitable buffer (e.g., PBS) to the desired working concentration.[4] The optimal concentration should be determined empirically for each cell line and assay but typically ranges from 100 nM to 1 µM.
Protocol for Adherent Cells in a 96-well Plate
-
Cell Seeding: Seed adherent cells in a 96-well, clear-bottom black plate at a density that will result in a sub-confluent monolayer at the time of the assay.
-
Cell Culture: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of test compounds and controls (e.g., a known ER stress inducer like tunicamycin (B1663573) as a positive control and a vehicle control like DMSO as a negative control).
-
Remove the culture medium from the wells and add the compound dilutions.
-
Incubate the plate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
-
Staining:
-
Carefully remove the compound-containing medium.
-
Add the pre-warmed ER-Tracker™ Blue-White DPX working solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C, protected from light.[3]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with a pre-warmed, probe-free medium or buffer.
-
-
Image Acquisition:
-
Add fresh, pre-warmed medium or buffer to the wells.
-
Acquire images using a high-content imaging system or a fluorescence microscope equipped with a DAPI or UV longpass filter set.
-
Protocol for Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension and resuspend the cells in a fresh medium at the desired density.
-
Compound Treatment: Add test compounds and controls to the cell suspension and incubate for the desired time.
-
Staining: Add the ER-Tracker™ Blue-White DPX working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet twice with a fresh medium or buffer.
-
Data Acquisition: Resuspend the cells in a fresh medium or buffer and analyze them using a flow cytometer or by transferring them to a clear-bottom plate for imaging.
Data Presentation
Quantitative data from HTS assays should be summarized in clearly structured tables for easy comparison and analysis.
Example HTS Assay Validation Data
The following table presents a hypothetical dataset for the validation of an HTS assay using ER-Tracker™ Blue-White DPX to identify inducers of ER stress.
| Parameter | Value |
| Cell Line | HeLa |
| Plate Format | 96-well |
| Positive Control | Tunicamycin (5 µg/mL) |
| Negative Control | DMSO (0.1%) |
| Signal (Positive Control) | 15,000 RFU |
| Background (Negative Control) | 3,000 RFU |
| Signal-to-Background Ratio | 5 |
| Z'-Factor | 0.65 |
This is a representative dataset for illustrative purposes.
Example Screening Hit Data
The following table shows hypothetical data for hit compounds identified in a primary screen and their subsequent confirmation.
| Compound ID | Primary Screen (% Increase in Fluorescence) | Confirmed Hit | IC₅₀ (µM) |
| Cmpd-001 | 150% | Yes | 2.5 |
| Cmpd-002 | 55% | No | > 50 |
| Cmpd-003 | 210% | Yes | 0.8 |
| Cmpd-004 | 180% | Yes | 1.2 |
This is a representative dataset for illustrative purposes.
Signaling Pathway Visualization
ER stress triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. The following diagram illustrates the three main branches of the UPR pathway, which can be investigated using ER-Tracker™ Blue-White DPX in combination with other molecular probes or antibodies.
Conclusion
ER-Tracker™ Blue-White DPX is a valuable tool for the development of high-throughput screening assays to identify modulators of endoplasmic reticulum function. Its high selectivity and suitability for live-cell imaging allow for the robust and reliable quantification of changes in ER morphology and integrity. The protocols and guidelines presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate HTS assays targeting the ER.
References
Illuminating the Endoplasmic Reticulum in Primary Neurons: Application Notes and Protocols for ER-Tracker™ Blue-White DPX
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of ER-Tracker™ Blue-White DPX, a fluorescent probe for imaging the endoplasmic reticulum (ER) in live primary neuron cultures. These guidelines are intended to assist researchers in neuroscience and drug development in visualizing and analyzing the dynamic structure and function of the ER in neurons.
Introduction
The endoplasmic reticulum (ER) is a continuous membrane network within eukaryotic cells that plays a crucial role in protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. In neurons, the ER extends throughout the soma, dendrites, and axons, participating in vital processes such as synaptic plasticity and neurotransmission. ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the ER.[1][2] Its photostability and low cytotoxicity at working concentrations make it an ideal tool for real-time imaging of ER dynamics in sensitive primary neuron cultures.[1][3]
ER-Tracker™ Blue-White DPX belongs to the Dapoxyl™ dye family and exhibits environment-sensitive fluorescence.[1][2] Its emission spectrum shifts depending on the polarity of its local environment, which allows for the visualization of the ER's intricate network.[1]
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters for using ER-Tracker™ Blue-White DPX in primary neuron culture imaging.
| Parameter | Value | Reference |
| Excitation Wavelength (peak) | ~374 nm | [1] |
| Emission Wavelength Range | 430 - 640 nm | [1] |
| Recommended Filter Set | DAPI or UV longpass | [4] |
| Molecular Weight | 580.53 g/mol | [5] |
| Solvent for Stock Solution | Anhydrous Dimethylsulfoxide (DMSO) | [2] |
| Recommended Stock Solution Concentration | 1 mM | [2][5] |
| Recommended Working Concentration Range | 100 nM - 1 µM | [1][2][5] |
| Recommended Incubation Time | 15 - 30 minutes | [2][5] |
| Incubation Temperature | 37°C | [2] |
| Storage and Handling | |
| Stock Solution Storage | Store at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. |
| Working Solution | Prepare fresh for each experiment. |
| Safety Precautions | Use appropriate personal protective equipment (PPE) when handling DMSO and the dye. |
Experimental Protocols
I. Protocol for Culturing Primary Neurons for Imaging
This protocol is a general guideline for establishing primary cortical or hippocampal neuron cultures suitable for live-cell imaging.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate®-E)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal® medium with B-27® supplement, GlutaMAX™, and serum)
-
Maintenance medium (e.g., Neurobasal® medium with B-27® supplement and GlutaMAX™)
-
Poly-D-lysine or Poly-L-ornithine coated glass-bottom dishes or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare sterile poly-D-lysine or poly-L-ornithine coated glass-bottom dishes or coverslips by incubating with the coating solution for at least 1 hour at 37°C, followed by thorough washing with sterile water.
-
Dissect cortices or hippocampi from E18 rodent brains in chilled dissection medium.
-
Mince the tissue and incubate in the enzyme solution at 37°C for the recommended time to dissociate the cells.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Plate the neurons onto the coated dishes or coverslips at a suitable density.
-
After 4-24 hours, replace the plating medium with maintenance medium.
-
Maintain the neuronal cultures in the incubator, changing half of the medium every 2-3 days. Neurons are typically ready for imaging between 7 and 21 days in vitro (DIV).
II. Protocol for Staining Primary Neurons with ER-Tracker™ Blue-White DPX
Materials:
-
Primary neuron cultures on glass-bottom dishes or coverslips
-
ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)
-
Pre-warmed (37°C) serum-free culture medium or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope equipped with a DAPI or UV longpass filter set and a 37°C environmental chamber.
Procedure:
-
Preparation of Staining Solution:
-
On the day of the experiment, thaw a vial of the 1 mM ER-Tracker™ Blue-White DPX stock solution and bring it to room temperature.
-
Dilute the stock solution in pre-warmed, serum-free culture medium or HBSS to a final working concentration between 100 nM and 1 µM. The optimal concentration should be determined empirically for your specific neuron type and experimental conditions. Start with a concentration of 500 nM.
-
-
Staining of Primary Neurons:
-
Remove the culture medium from the dish containing the primary neurons.
-
Gently wash the neurons once with pre-warmed serum-free medium or HBSS.
-
Add the staining solution to the neurons, ensuring the cells are completely covered.
-
Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the neurons two to three times with pre-warmed, serum-free medium or HBSS to remove any unbound dye.
-
-
Live-Cell Imaging:
-
Replace the wash solution with pre-warmed imaging medium (e.g., Hibernate®-E or a suitable buffer).
-
Immediately image the stained neurons using a fluorescence microscope equipped with a 37°C environmental chamber.
-
Use a DAPI or UV longpass filter set for visualization. The broad emission spectrum of ER-Tracker™ Blue-White DPX allows for some flexibility in filter selection.
-
Note on Fixation: While ER-Tracker™ Blue-White DPX is primarily for live-cell imaging, the staining pattern can be partially retained after formaldehyde (B43269) fixation.[2][4] However, a significant loss of fluorescence signal is expected.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for staining and imaging primary neurons with ER-Tracker™ Blue-White DPX.
ER Calcium Signaling Pathway
Caption: Role of the ER in neuronal calcium signaling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Dye concentration too low- Incubation time too short- Incorrect filter set | - Increase ER-Tracker™ concentration in a stepwise manner.- Increase incubation time up to 30 minutes.- Ensure the use of a DAPI or appropriate UV longpass filter. |
| High Background | - Dye concentration too high- Insufficient washing | - Decrease ER-Tracker™ concentration.- Increase the number and duration of wash steps. |
| Cell Death/Toxicity | - Dye concentration too high- Prolonged exposure to excitation light (phototoxicity) | - Use the lowest effective dye concentration.- Minimize light exposure by using neutral density filters, reducing exposure time, and using the lowest laser power necessary. |
| Blurry Image | - Cells are not in focus- Phototoxicity causing morphological changes | - Ensure proper focusing on the neuronal processes.- Reduce light exposure and imaging frequency. |
By following these guidelines, researchers can effectively utilize ER-Tracker™ Blue-White DPX to gain valuable insights into the dynamic nature of the endoplasmic reticulum in primary neuron cultures.
References
- 1. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Visualizing ER-Mitochondria Contact Sites with ER-Tracker™ Blue-White DPX: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic reticulum (ER)-mitochondria contact sites (ERMCS) are crucial hubs for intercellular communication, regulating a multitude of cellular processes including calcium homeostasis, lipid metabolism, and apoptosis. The dynamic nature of these interactions necessitates advanced imaging techniques for their visualization and quantification in live cells. ER-Tracker™ Blue-White DPX is a highly selective, photostable fluorescent probe that specifically labels the endoplasmic reticulum in live cells, making it an invaluable tool for studying ER morphology and dynamics. When used in conjunction with mitochondrial-specific dyes such as MitoTracker™ Red CMXRos, ER-Tracker™ Blue-White DPX allows for the precise visualization and subsequent analysis of ER-mitochondria contact sites. These application notes provide detailed protocols for the use of ER-Tracker™ Blue-White DPX in visualizing and quantifying these critical subcellular structures.
Product Information
| Product Name | ER-Tracker™ Blue-White DPX |
| Target | Endoplasmic Reticulum |
| Excitation (peak) | ~374 nm[1] |
| Emission (range) | 430–640 nm[1] |
| Cell Permeability | Cell-permeant |
| Fixability | Partially retained after formaldehyde (B43269) fixation[2] |
| Key Features | Highly selective for ER over mitochondria[2], Photostable |
Quantitative Data Summary
The quantification of ER-mitochondria contact sites is essential for understanding their role in various physiological and pathological conditions. Below are tables summarizing key quantitative parameters often assessed in such studies.
Table 1: Staining Conditions for ER-Mitochondria Contact Site Visualization
| Parameter | ER-Tracker™ Blue-White DPX | MitoTracker™ Red CMXRos |
| Stock Solution | 1 mM in DMSO | 1 mM in DMSO |
| Working Concentration | 100 nM - 1 µM | 25 - 500 nM |
| Incubation Time | 15 - 30 minutes | 15 - 45 minutes |
| Incubation Temperature | 37°C | 37°C |
Table 2: Reported Quantitative Metrics for ER-Mitochondria Contact Sites
| Metric | Description | Typical Values/Observations |
| Contact Site Width | The distance between the ER and outer mitochondrial membrane. | 10-80 nm, with functional differences at varying distances.[3] |
| Percentage of Mitochondria in Contact with ER | The fraction of the total mitochondrial surface area that is closely apposed to the ER. | In mammalian cells, approximately 20% of the mitochondrial surface is attached to ER membranes. |
| Contact Site Length | The length of the interface between the ER and a single mitochondrion. | Varies depending on cell type and metabolic state. |
| Number of Contacts per Mitochondrion | The average number of distinct ER contact sites per mitochondrion. | Can be quantified through image analysis of fluorescent signals. |
| Changes under Cellular Stress | Alterations in contact site architecture in response to stimuli. | ER stress induced by tunicamycin (B1663573) can enhance ER-mitochondria contacts. |
Experimental Protocols
Protocol 1: Live-Cell Co-Staining of ER and Mitochondria
This protocol outlines the simultaneous staining of the endoplasmic reticulum and mitochondria in live cells for the visualization of their contact sites.
Materials:
-
ER-Tracker™ Blue-White DPX (1 mM stock in DMSO)
-
MitoTracker™ Red CMXRos (1 mM stock in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Adherent cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Cell Preparation: Culture adherent cells on a suitable imaging vessel to an optimal confluency (typically 60-80%).
-
Prepare Staining Solution:
-
Warm the live-cell imaging medium to 37°C.
-
Prepare the working solution of ER-Tracker™ Blue-White DPX by diluting the 1 mM stock solution to a final concentration of 100 nM - 1 µM in the pre-warmed medium.
-
Prepare the working solution of MitoTracker™ Red CMXRos by diluting the 1 mM stock solution to a final concentration of 25 - 500 nM in the same pre-warmed medium. Note: The optimal concentration for both dyes may vary depending on the cell type and should be determined empirically.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the combined ER-Tracker™ and MitoTracker™ staining solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed, probe-free imaging medium to remove excess dye and reduce background fluorescence.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with appropriate filters for DAPI (for ER-Tracker™ Blue-White DPX) and TRITC/Rhodamine (for MitoTracker™ Red CMXRos).
-
Acquire images in separate channels to avoid bleed-through.
-
Protocol 2: Image Acquisition and Analysis for Contact Site Quantification
Image Acquisition:
-
Use a confocal or super-resolution microscope for optimal resolution of contact sites.
-
Acquire Z-stacks to capture the three-dimensional architecture of the ER and mitochondrial networks.
-
Ensure that the imaging parameters (laser power, exposure time, gain) are set to avoid saturation of the fluorescent signal.
Image Analysis Workflow:
-
Pre-processing: Apply background subtraction and a denoising filter to both the ER and mitochondria image channels.
-
Segmentation: Threshold each channel to create binary masks of the ER and mitochondrial networks.
-
Colocalization Analysis: Use image analysis software (e.g., ImageJ/Fiji with the JaCoP plugin, or other specialized software) to quantify the degree of overlap between the ER and mitochondrial masks.
-
Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the intensity of the two signals. A higher PCC value indicates a higher degree of colocalization.
-
Manders' Overlap Coefficient (MOC): Represents the fraction of the mitochondrial signal that overlaps with the ER signal, and vice-versa.
-
-
Contact Site Quantification:
-
Identify regions of interest (ROIs) where the ER and mitochondrial masks overlap.
-
Measure the area, number, and length of these contact sites.
-
Normalize these values to the total mitochondrial area or cell area for comparative analysis.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate key signaling pathways and the experimental workflow for visualizing ER-mitochondria contact sites.
Caption: Key protein tethers and signaling at ER-Mitochondria contact sites.
Caption: Experimental workflow for visualizing ER-Mitochondria contact sites.
References
Application Notes: ER-Tracker™ Blue-White DPX Staining in Yeast and Fungi
Introduction
ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1][2][3] This probe is a member of the Dapoxyl™ dye family, known for its photostability and large Stokes shift.[1][3] A key feature of ER-Tracker™ Blue-White DPX is its environmental sensitivity; its fluorescence emission maximum shifts to longer wavelengths and the quantum yield decreases with increasing solvent polarity.[1][3] This property makes it a valuable tool for studying the ER's structure and dynamics in various cell types, including yeast and fungi.[4] The dye has been successfully used to visualize ER morphology in species such as Saccharomyces cerevisiae, Neurospora crassa, Aspergillus oryzae, Fusarium graminearum, Botrytis cinerea, and Pisolithus tinctorius.[4][5][]
Mechanism of Action
The selectivity of ER-Tracker™ Blue-White DPX for the endoplasmic reticulum is attributed to its chemical structure, which facilitates its accumulation within the ER membranes.[4] Unlike some conventional ER stains like DiOC6(3), ER-Tracker™ dyes rarely stain mitochondria at low concentrations, providing a more accurate representation of the ER network.[1][3] While the precise binding target is not as explicitly defined as the glibenclamide-based ER-Trackers (Green and Red) that bind to sulfonylurea receptors of ATP-sensitive K+ channels, the Blue-White DPX dye's hydrophobic nature and fluorescence sensitivity to the lipid environment contribute to its specific ER localization.[1][4]
-
Live-Cell Imaging of ER Morphology: The primary application is the real-time visualization of the ER's intricate network of tubules and cisternae in living yeast and fungal hyphae.[4][5]
-
Studying ER Dynamics: Its photostability allows for time-lapse microscopy to track ER reorganization during various cellular processes.[4]
-
Analysis of ER Stress Responses: Changes in ER morphology and the dye's fluorescence intensity can be indicative of ER stress.[4]
-
Co-localization Studies: It can be used with other fluorescent probes to investigate the interactions between the ER and other organelles, such as mitochondria.[4]
-
Investigating Fungal Pathogenesis: As the ER is a target for antifungal azole drugs, this dye is a valuable tool for studying the effects of these drugs on ER structure in pathogenic fungi like Candida species.[7]
-
Mutant Phenotyping: It has been used to visualize altered ER morphology in yeast mutants, such as fragmented ER membranes.[7]
Quantitative Data
A summary of the key properties of ER-Tracker™ Blue-White DPX is presented in the table below.
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~374 nm | [2] |
| Emission Maximum (Em) | 430 - 640 nm (environment-sensitive) | [2] |
| Recommended Filter Set | DAPI or UV longpass | [1][2] |
| Molecular Weight | 580.53 g/mol | [3] |
| Solvent for Stock Solution | Dimethylsulfoxide (DMSO) | [3] |
| Recommended Working Conc. | 100 nM - 1 µM | [3] |
Experimental Protocols
The following are generalized protocols for staining yeast and filamentous fungi with ER-Tracker™ Blue-White DPX. Optimal staining concentrations and incubation times may vary depending on the specific species and experimental conditions, and therefore should be determined empirically.
Protocol 1: Staining of Suspension Yeast Cells (e.g., Saccharomyces cerevisiae)
Materials:
-
ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)
-
Yeast culture medium (e.g., YPD, SC)
-
Phosphate-Buffered Saline (PBS) or appropriate buffer
-
Microcentrifuge tubes
-
Fluorescence microscope with a DAPI or UV filter set
Procedure:
-
Cell Culture: Grow yeast cells in the appropriate liquid medium to the desired growth phase (typically early to mid-logarithmic phase).
-
Harvesting: Pellet the cells by centrifugation (e.g., 3000 x g for 3-5 minutes).
-
Washing: Discard the supernatant and wash the cells once with pre-warmed PBS or growth medium to remove any residual medium components.
-
Staining Solution Preparation: Prepare the working staining solution by diluting the 1 mM ER-Tracker™ Blue-White DPX stock solution in pre-warmed PBS or growth medium to a final concentration of 100 nM to 1 µM.
-
Incubation: Resuspend the cell pellet in the staining solution and incubate for 15-30 minutes at the optimal growth temperature for the yeast strain, protected from light.
-
Washing: Pellet the cells by centrifugation and discard the supernatant. Wash the cells twice with fresh, pre-warmed PBS or medium to remove any unbound dye.
-
Imaging: Resuspend the final cell pellet in a small volume of PBS or medium. Mount the cells on a microscope slide and proceed with imaging using a fluorescence microscope equipped with a DAPI or UV longpass filter set.
Protocol 2: Staining of Filamentous Fungi (e.g., Aspergillus nidulans, Neurospora crassa)
Materials:
-
ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)
-
Fungal culture medium (liquid or solid)
-
Sterile coverslips (if growing on solid media for microscopy)
-
Phosphate-Buffered Saline (PBS) or appropriate buffer
-
Fluorescence microscope with a DAPI or UV filter set
Procedure:
-
Cell Culture: Grow the filamentous fungus either in a liquid culture or on a solid medium with a sterile coverslip placed on the agar (B569324) surface to allow for hyphal growth over the coverslip.
-
Preparation for Staining:
-
For liquid cultures: Harvest the mycelia by filtration or gentle centrifugation.
-
For coverslip cultures: Carefully remove the coverslip with the attached hyphae from the agar plate.
-
-
Washing: Gently wash the mycelia or the coverslip with pre-warmed PBS or growth medium.
-
Staining Solution Preparation: Prepare the working staining solution by diluting the 1 mM ER-Tracker™ Blue-White DPX stock solution in pre-warmed PBS or growth medium to a final concentration of 100 nM to 1 µM.
-
Incubation: Immerse the mycelia or the coverslip in the staining solution and incubate for 15-30 minutes at the optimal growth temperature, protected from light.
-
Washing: Gently wash the mycelia or coverslip twice with fresh, pre-warmed PBS or medium to remove excess dye.
-
Imaging: Mount the mycelia or the coverslip on a microscope slide with a drop of fresh medium or buffer and proceed with fluorescence microscopy using a DAPI or UV filter set.
Fixation Note: The staining pattern of ER-Tracker™ Blue-White DPX is partially retained after formaldehyde (B43269) fixation, although with reduced intensity.[1][3] If fixation is required, it should be performed after the staining procedure.
Visualizations
Caption: Experimental workflow for ER-Tracker™ Blue-White DPX staining.
Caption: Logical relationship of ER-Tracker™ Blue-White DPX properties and selective ER staining.
References
- 1. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. thermofisher.com [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. ER-Tracker dye and BODIPY-brefeldin A differentiate the endoplasmic reticulum and golgi bodies from the tubular-vacuole system in living hyphae of Pisolithus tinctorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Multiplex Imaging with ER-Tracker™ Blue-White DPX and Other Organelle Stains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simultaneous visualization of multiple subcellular organelles is crucial for understanding the intricate interplay of cellular processes in both healthy and diseased states. Multiplex imaging allows for the study of organelle dynamics, interactions, and responses to various stimuli, providing a more comprehensive picture of cellular function. This document provides detailed protocols for co-staining the endoplasmic reticulum (ER) using ER-Tracker™ Blue-White DPX with other vital organelle stains for mitochondria, lysosomes, the Golgi apparatus, and the nucleus.
ER-Tracker™ Blue-White DPX is a photostable and highly selective fluorescent probe for delineating the ER in live cells.[1][2][3] As a member of the Dapoxyl™ (DPX) dye family, it is an environment-sensitive probe with a large Stokes shift.[4][5] Its fluorescence emission is dependent on the polarity of its local environment, which makes it particularly bright within the unique lipid environment of the ER.[1][5] This probe is excited by ultraviolet (UV) light and has a broad emission spectrum, which requires careful selection of other fluorophores for successful multiplexing experiments.[1]
Principles of Multiplex Imaging
Successful multiplex imaging relies on the selection of fluorescent probes with minimal spectral overlap.[1] Given the broad emission of ER-Tracker™ Blue-White DPX (430-640 nm), it is recommended to pair it with organelle stains that fluoresce in the green and far-red regions of the spectrum.[1][] Sequential acquisition of images for each fluorescent channel can further minimize bleed-through between channels.[1]
The following diagram illustrates the general principle of selecting spectrally compatible dyes for multiplex fluorescence microscopy.
Caption: Spectral separation of fluorescent dyes.
Quantitative Data Summary
The following tables summarize the spectral properties and recommended staining conditions for ER-Tracker™ Blue-White DPX and spectrally compatible organelle stains.
Table 1: Spectral Properties of Selected Organelle Stains
| Organelle | Stain | Excitation Max (nm) | Emission Max (nm) | Filter Set |
| Endoplasmic Reticulum | ER-Tracker™ Blue-White DPX | ~374[1][5][7][8] | 430-640[1][7][8] | DAPI or UV longpass[7][8][9] |
| Mitochondria | MitoTracker™ Green FM | 490[10][11][12] | 516-523[10][11][12] | FITC |
| Lysosomes | LysoTracker™ Red DND-99 | 577[13][14] | 590[13][14] | TRITC/Texas Red |
| Golgi Apparatus | Golgi-Tracker Red (BODIPY™ TR Ceramide) | 589[15][16] | 617[15][16] | Texas Red[15] |
| Nucleus | DAPI | ~358[17] | ~461[17] | DAPI |
Table 2: Recommended Staining Conditions for Live-Cell Imaging
| Stain | Stock Solution | Working Concentration | Incubation Time | Incubation Temperature |
| ER-Tracker™ Blue-White DPX | 1 mM in DMSO[5] | 100 nM - 1 µM[9][18] | 15-30 minutes[5][9] | 37°C[5][9] |
| MitoTracker™ Green FM | 1 mM in DMSO[11] | 20-200 nM[10][11] | 15-45 minutes[10] | 37°C[12] |
| LysoTracker™ Red DND-99 | 1 mM in DMSO[13] | 50-100 nM[13][14] | 30-120 minutes[13] | 37°C[13] |
| Golgi-Tracker Red (BODIPY™ TR Ceramide) | 0.5 mM[15] | 1-10 µM[16] | 30 minutes | 4°C, then 37°C[15] |
| DAPI | 14.3 mM in H₂O or DMF[19] | 0.1-1 µg/mL[17][20] | 10-15 minutes[17] | 37°C[17] |
Experimental Protocols
The following protocols provide a general framework for multiplex staining. Optimal conditions may vary depending on the cell type and experimental setup.
General Workflow for Multiplex Live-Cell Imaging
The diagram below outlines the general workflow for staining live cells with multiple organelle trackers.
References
- 1. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 2. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. ER-Tracker™ Blue-White DPX, for live-cell imaging 20 x 50 μL | Buy Online [thermofisher.com]
- 4. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 7. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. This compound, for live-cell imaging 内质网蓝色荧光探针(活细胞成像用) - 上海懋康生物科技有限公司 [maokangbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. MKBio Golgi-Tracker Red (BODIPY™ TR Ceramide), for live-cell imaging 高尔基体红色荧光探针(活细胞成像用) - 上海懋康生物科技有限公司 [maokangbio.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. youdobio.com [youdobio.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. astorscientific.us [astorscientific.us]
Application Notes and Protocols for ER-Tracker Blue-White DPX: Data Analysis and Image Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing ER-Tracker Blue-White DPX to quantify endoplasmic reticulum (ER) stress and analyze its interplay with other cellular processes. The protocols outlined below cover experimental design, step-by-step procedures for cell staining, image acquisition, and comprehensive data analysis to yield robust and reproducible quantitative results.
Introduction to this compound
This compound is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum.[1][2][3] Its fluorescence is sensitive to the polarity of its environment, which can change during periods of ER stress, making it a valuable tool for studying this cellular state.[1] An increase in fluorescence intensity of this compound is often indicative of ER stress.[1][4] This probe is excitable by ultraviolet light (approximately 374 nm) and exhibits a broad emission spectrum (430-640 nm), allowing for flexibility in imaging setups and multiplexing with other fluorescent markers.[1][2]
Core Applications
-
Quantification of ER Stress: Assess the induction and modulation of ER stress in response to drug candidates, toxins, or other experimental conditions.
-
Co-localization Studies: Investigate the spatial and functional relationship between the ER and other organelles, such as mitochondria, during cellular stress.
-
Apoptosis Analysis: Explore the role of ER stress in the initiation and progression of programmed cell death.
Data Presentation: Quantitative Analysis of ER Stress
A primary application of this compound is the quantification of changes in ER homeostasis. The following table provides a template for presenting quantitative data on ER stress, as measured by changes in fluorescence intensity.
| Treatment Group | Concentration | Mean Corrected Total Cell Fluorescence (CTCF) | Standard Deviation | N (Number of Cells) | P-value (vs. Control) |
| Vehicle Control | - | 150,000 | 25,000 | 100 | - |
| Tunicamycin | 1 µg/mL | 450,000 | 60,000 | 100 | <0.001 |
| Test Compound A | 10 µM | 200,000 | 30,000 | 100 | 0.045 |
| Test Compound B | 10 µM | 160,000 | 28,000 | 100 | 0.350 |
Signaling Pathway: The Unfolded Protein Response (UPR)
ER stress triggers a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. The three main branches of the UPR are initiated by the sensor proteins PERK, IRE1, and ATF6.[5][6][7][8][9][10]
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Experimental Protocols
Protocol 1: Quantification of ER Stress in Adherent Cells
This protocol details the steps for staining adherent cells with this compound and quantifying the fluorescence intensity to measure ER stress.
Materials:
-
This compound (1 mM stock solution in DMSO)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
ER stress-inducing agent (e.g., Tunicamycin)
-
Fluorescence microscope with a DAPI or UV long-pass filter set
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding: Seed adherent cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.
-
Induction of ER Stress: Treat cells with the desired concentration of an ER stress-inducing agent (e.g., 1 µg/mL Tunicamycin) or the test compound for the appropriate duration. Include a vehicle-treated control group.
-
Preparation of Staining Solution: Prepare a working solution of this compound at a final concentration of 100 nM to 1 µM in pre-warmed serum-free medium or PBS. The optimal concentration should be determined empirically for each cell type.[1]
-
Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[3][11]
-
Washing: a. Aspirate the staining solution. b. Wash the cells twice with pre-warmed serum-free medium or PBS.
-
Image Acquisition: a. Immediately image the live cells using a fluorescence microscope equipped with a DAPI or UV long-pass filter set. b. Acquire images using consistent settings (e.g., exposure time, gain, laser power) for all experimental groups to ensure comparability. It is crucial to avoid pixel saturation.
-
Image Analysis and Quantification (using ImageJ/Fiji): a. Open the acquired images in ImageJ/Fiji. b. If the image has multiple channels, split the channels. c. Using the freehand selection tool, draw a region of interest (ROI) around an individual cell. d. From the "Analyze" menu, select "Set Measurements" and ensure "Area," "Integrated Density," and "Mean Gray Value" are checked. e. Select "Measure" from the "Analyze" menu to obtain the measurements for the selected cell. f. Select a background region in the same image that is devoid of cells and measure its "Mean Gray Value." g. Calculate the Corrected Total Cell Fluorescence (CTCF) using the following formula: CTCF = Integrated Density - (Area of selected cell × Mean fluorescence of background) h. Repeat this measurement for a statistically significant number of cells per experimental group (e.g., at least 50-100 cells from multiple fields of view).
-
Data Analysis: a. Compile the CTCF values for each experimental group. b. Calculate the mean and standard deviation of the CTCF for each group. c. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of differences between groups.
Protocol 2: Co-localization of ER and Mitochondria during ER Stress
This protocol describes how to co-stain cells with this compound and a mitochondrial probe to analyze their spatial relationship during ER stress.
Materials:
-
This compound (1 mM stock solution in DMSO)
-
MitoTracker Red CMXRos (or another suitable mitochondrial probe)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Serum-free cell culture medium or PBS
-
ER stress-inducing agent (e.g., Tunicamycin)
-
Confocal microscope with appropriate laser lines and filter sets
-
Image analysis software with co-localization analysis tools (e.g., ImageJ/Fiji with the Coloc 2 plugin)
Procedure:
-
Cell Seeding and ER Stress Induction: Follow steps 1 and 2 from Protocol 1.
-
Mitochondrial Staining: a. Prepare a working solution of MitoTracker Red CMXRos (typically 50-200 nM) in pre-warmed serum-free medium. b. Incubate the cells with the MitoTracker solution for 15-30 minutes at 37°C.
-
ER Staining: a. After the mitochondrial staining, wash the cells once with pre-warmed serum-free medium. b. Proceed with this compound staining as described in step 4 of Protocol 1.
-
Washing: Follow step 5 from Protocol 1.
-
Image Acquisition: a. Image the cells using a confocal microscope to obtain optical sections and minimize out-of-focus light. b. Acquire images sequentially for each channel to avoid spectral bleed-through. Use the appropriate laser lines and emission filters for this compound and the mitochondrial probe.
-
Co-localization Analysis (using ImageJ/Fiji and Coloc 2): a. Open the multi-channel images in ImageJ/Fiji. b. Select an ROI containing a cell of interest. c. Open the "Coloc 2" plugin from the "Analyze" > "Colocalization Analysis" menu. d. Select the appropriate channels for ER and mitochondria. e. Analyze the images to obtain co-localization coefficients such as Pearson's Correlation Coefficient and Manders' Overlap Coefficients. These values provide a quantitative measure of the degree of co-localization between the two organelles.
Experimental Workflow Diagram
Caption: A typical experimental workflow for quantifying ER stress.
Logical Relationship Diagram: Data Analysis Pipeline
Caption: The data analysis pipeline for image quantification.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting weak signal with ER-Tracker Blue-White DPX
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing weak signals with ER-Tracker™ Blue-White DPX.
Troubleshooting Guide: Weak Signal
Question: I am observing a very weak or no fluorescent signal after staining my cells with ER-Tracker™ Blue-White DPX. What are the possible causes and how can I resolve this?
Answer: A weak signal with ER-Tracker™ Blue-White DPX can stem from several factors related to the protocol, cell health, and the inherent properties of the dye. Below is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for weak ER-Tracker™ Blue-White DPX signal.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for ER-Tracker™ Blue-White DPX?
A1: The recommended working concentration is between 100 nM and 1 µM.[1][2] The optimal concentration can vary between cell types, so it is best to determine it empirically. Start with a concentration in the middle of this range (e.g., 500 nM) and adjust as needed.
Q2: Can I fix and permeabilize my cells after staining?
A2: Yes, you can fix cells after staining, but with caution. The staining pattern is only partially retained after formaldehyde fixation.[2][3][4] Permeabilization with detergents like Triton™ X-100 is not recommended as it can lead to the extraction of the lipophilic dye from the ER membrane, significantly diminishing the signal.[2][5] If co-localization with antibodies is necessary, a delicate balance must be found through empirical optimization of fixation and permeabilization conditions.[5]
Q3: Why does the emission wavelength of the dye vary?
A3: ER-Tracker™ Blue-White DPX is a Dapoxyl™ dye, which is environmentally sensitive.[2][5] Its fluorescence characteristics, particularly the emission wavelength and quantum yield, change based on the polarity of its local environment.[2][5] This is why its emission can shift between 430 and 640 nm.[3][4][5][6]
Q4: Is the dye toxic to cells?
A4: At the recommended low concentrations, the dye does not appear to be toxic to cells, making it suitable for live-cell imaging.[1][2][7][8]
Q5: How should I store the ER-Tracker™ Blue-White DPX stock solution?
A5: The 1 mM DMSO stock solution should be stored at ≤–20°C, protected from light and moisture.[1][2][6][7] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][2][7]
Experimental Protocols & Data
Recommended Staining Parameters
| Parameter | Recommended Range/Value | Notes |
| Working Concentration | 100 nM - 1 µM | Optimal concentration should be determined empirically for each cell type.[1][2] |
| Incubation Time | 15 - 30 minutes | Longer incubation times may be required for some cell types, but should be tested.[1][2] |
| Incubation Temperature | 37°C | Staining is typically performed at normal cell culture temperatures.[2] |
| Staining Medium | Serum-free medium or PBS | Best results are often obtained in Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg).[1][2] |
| Excitation Wavelength | ~374 nm | [3][4][6] |
| Emission Wavelength | 430 - 640 nm | A long-pass DAPI filter is recommended for visualization.[3][4][6] |
Detailed Staining Protocol for Live Adherent Cells
-
Prepare Staining Solution:
-
Thaw the 1 mM ER-Tracker™ Blue-White DPX stock solution at room temperature.
-
Dilute the stock solution in a serum-free medium or HBSS to the desired final working concentration (e.g., 500 nM). Prepare this solution fresh for each experiment.
-
-
Cell Preparation:
-
Grow adherent cells on sterile coverslips or in glass-bottom dishes to an appropriate confluency (typically 50-70%).
-
-
Staining:
-
Wash and Image:
Mechanism of Action
The selectivity of ER-Tracker™ dyes for the endoplasmic reticulum is a key feature. While the exact mechanism for the Blue-White DPX probe is not fully elucidated, other ER-Tracker™ dyes utilize a glibenclamide moiety. Glibenclamide is known to bind to the sulfonylurea receptors of ATP-sensitive K+ channels, which are prominent on the ER membrane.[1][2]
Caption: Proposed binding mechanism of ER-Tracker™ dyes to the ER membrane.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. rheniumbio.co.il [rheniumbio.co.il]
- 4. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 6. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Reducing background fluorescence in ER-Tracker Blue-White DPX staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ER-Tracker™ Blue-White DPX for endoplasmic reticulum (ER) staining. Our goal is to help you overcome common challenges and achieve optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What is ER-Tracker™ Blue-White DPX and how does it work?
A1: ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1][2] It is a member of the Dapoxyl™ dye family, which are environmentally sensitive probes.[1] The dye's fluorescence is enhanced in the hydrophobic environment of the ER membrane, allowing for clear visualization of the ER network.[3] Its mechanism of selectivity is attributed to its chemical structure, which facilitates its accumulation within the ER.
Q2: Can I use ER-Tracker™ Blue-White DPX on fixed cells?
A2: ER-Tracker™ Blue-White DPX is primarily designed for live-cell imaging.[4] While it is possible to fix cells with formaldehyde (B43269) after staining, a significant loss of the fluorescent signal is expected.[5][6] For optimal results, imaging should be performed on live cells.
Q3: What are the excitation and emission wavelengths for ER-Tracker™ Blue-White DPX?
A3: ER-Tracker™ Blue-White DPX has an excitation maximum of approximately 374 nm.[7] It exhibits a broad emission spectrum ranging from 430 nm to 640 nm, which is sensitive to the polarity of its environment.[3][4] A standard DAPI or a UV long-pass filter is recommended for visualization.[2][3]
Q4: Is ER-Tracker™ Blue-White DPX toxic to cells?
A4: At the recommended low concentrations for staining, ER-Tracker™ dyes are generally not toxic to cells.[1][2]
Troubleshooting Guide
High background fluorescence is a common issue in ER-Tracker™ Blue-White DPX staining, which can obscure the specific signal from the endoplasmic reticulum. This guide provides a systematic approach to troubleshoot and reduce background fluorescence.
Problem: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Dye concentration is too high. | Optimize the dye concentration. Start with the recommended concentration (typically 100 nM to 1 µM) and perform a titration to find the lowest concentration that provides a good signal-to-noise ratio.[8][9] |
| Incubation time is too long. | Reduce the incubation time. Optimal incubation is typically between 15 and 30 minutes.[1][4] Shorter incubation times can minimize non-specific binding and dye internalization into other compartments. |
| Inadequate washing. | Perform thorough washing steps after incubation. Wash the cells two to three times with a fresh, pre-warmed, probe-free buffer (e.g., PBS or cell culture medium) for approximately 5 minutes per wash to remove unbound dye.[4][8] |
| Autofluorescence of cells or medium. | Image cells in a phenol (B47542) red-free medium. If cellular autofluorescence is high, consider using spectral imaging and linear unmixing to separate the specific ER-Tracker™ signal from the background. |
| Suboptimal imaging settings. | Adjust the microscope settings. Use the lowest possible laser power and detector gain that still allows for visualization of the ER structure to minimize background noise. |
Problem: Weak or No ER Staining
| Possible Cause | Recommended Solution |
| Dye concentration is too low. | Increase the dye concentration within the recommended range (100 nM to 1 µM).[8][9] |
| Incubation time is too short. | Increase the incubation time, up to 30 minutes, to allow for sufficient dye uptake into the ER.[1][4] |
| Improper dye storage. | Ensure the ER-Tracker™ Blue-White DPX stock solution is stored properly at ≤–20°C, protected from light and moisture, and avoid repeated freeze-thaw cycles.[1] |
| Cell health is poor. | Ensure cells are healthy and in the logarithmic growth phase before staining. Unhealthy or dying cells can exhibit altered membrane potential and dye uptake. |
Experimental Protocols
Live-Cell Staining Protocol for ER-Tracker™ Blue-White DPX
This protocol provides a general guideline for staining adherent cells. Optimization may be required for different cell types and experimental conditions.
Materials:
-
ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Adherent cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare Staining Solution:
-
Thaw the ER-Tracker™ Blue-White DPX stock solution to room temperature.
-
Dilute the 1 mM stock solution in pre-warmed live-cell imaging medium to a final working concentration of 100 nM to 1 µM. It is recommended to test a range of concentrations to determine the optimal one for your specific cell type.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium or PBS. Each wash should be for approximately 5 minutes to ensure the removal of unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells immediately on a fluorescence microscope equipped with a DAPI or UV long-pass filter set. Use an excitation wavelength of ~374 nm and collect emission between 430-640 nm.
-
Data Presentation
The following table provides an example of how to present quantitative data for optimizing ER-Tracker™ Blue-White DPX staining. Note: The data below is for illustrative purposes only and does not represent actual experimental results.
| Dye Concentration (nM) | Incubation Time (min) | Signal-to-Noise Ratio (Arbitrary Units) |
| 100 | 15 | 5.2 |
| 100 | 30 | 6.8 |
| 500 | 15 | 10.5 |
| 500 | 30 | 12.1 |
| 1000 | 15 | 11.2 |
| 1000 | 30 | 9.5 (High Background) |
Visualizations
Troubleshooting Workflow for High Background Fluorescence
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence in ER-Tracker™ Blue-White DPX staining.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 5. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. Invitrogen™ ER-Tracker™ Blue-White DPX, for live-cell imaging | Fisher Scientific [fishersci.ca]
- 7. Thermo (Invitrogen) ER-Tracker™ Blue-White DPX, for live-cell imaging – 集麒生物 [jiqibio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
ER-Tracker Blue-White DPX photobleaching and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using ER-Tracker™ Blue-White DPX in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is ER-Tracker™ Blue-White DPX and what is its primary application?
ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1][2] Its primary application is in the real-time visualization of the ER's structure and dynamics in living cells using fluorescence microscopy.[3] It is a member of the Dapoxyl™ (DPX) dye family and is known for its photostability, which is crucial for time-lapse imaging.[3][4]
Q2: What are the spectral properties of ER-Tracker™ Blue-White DPX?
ER-Tracker™ Blue-White DPX has an excitation maximum of approximately 374 nm.[4] It is an environmentally sensitive probe, meaning its emission spectrum can vary depending on the local environment.[1][3] The emission range is typically between 430 nm and 640 nm.[4][5] A long-pass DAPI filter is generally recommended for optimal visualization.[5]
| Property | Wavelength (nm) |
| Excitation Maxima | ~374 |
| Emission Range | 430 - 640 |
Q3: How does ER-Tracker™ Blue-White DPX selectively stain the endoplasmic reticulum?
The selectivity of ER-Tracker™ Blue-White DPX for the ER is attributed to its chemical structure, which facilitates its accumulation within the ER membranes.[3] While the precise mechanism is not fully detailed in the provided results, it is suggested that it binds to the sulphonylurea receptors of ATP-sensitive K+ channels which are prominent on the ER.[1]
Q4: Is ER-Tracker™ Blue-White DPX suitable for fixed-cell imaging?
ER-Tracker™ Blue-White DPX is primarily designed for live-cell imaging. While cells can be fixed with formaldehyde (B43269) after staining, a significant loss of the fluorescent signal is expected.[2][5] Therefore, it is not ideal for experiments requiring post-fixation analysis.
Troubleshooting Guide
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect filter set | Ensure you are using a filter set appropriate for the dye's spectral properties. A long-pass DAPI filter is recommended.[5] |
| Low dye concentration | The optimal working concentration can vary between cell types. Prepare a fresh working solution and consider testing a range of concentrations (e.g., 100 nM to 1 µM).[6] |
| Insufficient incubation time | Incubate the cells with the dye for 15-30 minutes at 37°C. For some cell types, a longer incubation may be necessary. |
| Cell health | Ensure cells are healthy and viable before and during the staining procedure. Unhealthy cells may not uptake the dye efficiently. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Excess dye | After incubation, wash the cells thoroughly with fresh, pre-warmed, probe-free medium or buffer to remove any unbound dye. |
| Dye precipitation | Ensure the dye is fully dissolved in the working solution. Briefly centrifuge the stock solution before dilution. |
| Suboptimal imaging medium | Use a clear, serum-free medium for imaging to reduce background fluorescence. Phenol (B47542) red-free medium is recommended. |
Issue 3: Rapid Photobleaching
While ER-Tracker™ Blue-White DPX is described as photostable, photobleaching can still occur, especially with prolonged or intense light exposure.[3][4]
| Mitigation Strategy | Detailed Recommendation |
| Optimize Imaging Parameters | Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. Reduce the exposure time per frame. |
| Minimize Light Exposure | Keep the sample covered from light whenever possible. Use the microscope's shutter to block the excitation light path when not acquiring images. |
| Use Antifade Reagents | For live-cell imaging, consider using a commercial antifade reagent compatible with live cells, such as Trolox or ProLong™ Live Antifade Reagent. Always follow the manufacturer's instructions for use. |
| Choose a More Photostable Alternative | If photobleaching remains a significant issue, consider alternative ER stains that may offer higher photostability, though direct quantitative comparisons for ER-Tracker Blue-White DPX are not readily available. |
Experimental Protocols
Standard Staining Protocol for Live Adherent Cells
-
Prepare Staining Solution:
-
Thaw the ER-Tracker™ Blue-White DPX stock solution (typically 1 mM in DMSO) at room temperature.
-
Dilute the stock solution in a warm (37°C), serum-free culture medium to a final working concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically for your specific cell type.
-
-
Cell Preparation:
-
Grow cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Ensure cells are at an appropriate confluency for imaging.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS).
-
Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed, probe-free culture medium or buffer.
-
-
Imaging:
-
Image the cells immediately in a suitable imaging medium (e.g., phenol red-free medium).
-
Use a fluorescence microscope equipped with a suitable filter set (e.g., a long-pass DAPI filter).
-
Visualizations
Caption: A flowchart illustrating the key steps for staining live adherent cells with ER-Tracker™ Blue-White DPX.
Caption: A diagram showing the relationship between photobleaching and key mitigation strategies.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Fluorescent flavonoids for endoplasmic reticulum cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: ER-Tracker™ Blue-White DPX
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using ER-Tracker™ Blue-White DPX.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for ER-Tracker™ Blue-White DPX?
A1: The optimal incubation time for ER-Tracker™ Blue-White DPX can vary depending on the cell type and experimental conditions. The recommended incubation time is between 5 and 30 minutes at room temperature or 37°C.[1][2] For initial experiments, it is advisable to perform a time-course optimization to determine the best signal-to-noise ratio for your specific cells.
Q2: What is the recommended working concentration for the probe?
A2: The suggested working concentration for ER-Tracker™ Blue-White DPX is in the range of 100 nM to 1 µM.[1][2] It is crucial to use the lowest possible concentration that provides adequate staining to minimize potential artifacts.[3]
Q3: Can I use ER-Tracker™ Blue-White DPX in fixed cells?
A3: ER-Tracker™ Blue-White DPX is primarily designed for use in live cells.[4][5] While the signal is partially retained after formaldehyde (B43269) fixation, a significant loss of fluorescence is expected.[6][7] For applications requiring fixation, it is recommended to stain the live cells first and then proceed with fixation.
Q4: Why am I observing weak or no fluorescence signal?
A4: Weak or no signal can result from several factors, including insufficient incubation time, a low concentration of the probe, or loss of signal due to fixation. Ensure that the probe has been stored correctly at -20°C or -80°C, protected from light, and that freeze-thaw cycles have been avoided.[1] Also, verify the compatibility of your fluorescence microscope's filter sets with the excitation and emission spectra of the dye (excitation ~374 nm, emission 430-640 nm).[5]
Q5: What could be causing high background or non-specific staining?
A5: High background or non-specific staining may occur if the incubation time is too long or the probe concentration is too high. Reducing either of these parameters can help improve specificity. Additionally, ensure that the cells are thoroughly washed with a suitable buffer after incubation to remove any unbound probe.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Inadequate incubation time. | Increase the incubation time in increments (e.g., 5, 10, 15, 20, 25, 30 minutes) to find the optimal duration for your cell type.[6] |
| Probe concentration is too low. | Prepare fresh working solutions and consider increasing the concentration within the recommended range (100 nM - 1 µM).[1][2] | |
| Improper storage of the probe. | Ensure the stock solution is stored at ≤–20°C, protected from light, and avoid repeated freeze-thaw cycles.[3] | |
| Incorrect filter set on the microscope. | Use a standard DAPI or UV longpass filter set for visualization.[5][8] | |
| High Background Staining | Incubation time is too long. | Decrease the incubation time. A shorter incubation may be sufficient for bright staining without excessive background. |
| Probe concentration is too high. | Reduce the working concentration of the probe. Start at the lower end of the recommended range (e.g., 100 nM). | |
| Inadequate washing. | Ensure to wash the cells twice with fresh medium or PBS for 5 minutes each time after incubation to remove unbound dye.[1][2] | |
| Photobleaching | Excessive exposure to excitation light. | Minimize the exposure time of the cells to the excitation light source. ER-Tracker™ Blue-White DPX is photostable, but prolonged exposure can still lead to signal loss.[5] |
| Signal Loss After Fixation | The probe is only partially retained after fixation. | Image the live stained cells before fixation if possible. If post-staining fixation is necessary, be aware that signal intensity will be reduced.[6][9] |
Experimental Protocols
Standard Staining Protocol for Live Adherent Cells
-
Prepare Staining Solution: Dilute the 1 mM ER-Tracker™ Blue-White DPX stock solution in a serum-free cell culture medium or PBS to a final working concentration of 100 nM to 1 µM.
-
Cell Preparation: Grow adherent cells on sterile coverslips in a petri dish.
-
Staining: Remove the culture medium and add the pre-warmed staining solution to the cells.
-
Incubation: Incubate the cells for 5 to 30 minutes at room temperature or 37°C, protected from light.[1][2]
-
Washing: Discard the staining solution and wash the cells twice with fresh, pre-warmed medium or PBS for 5 minutes each time.
-
Imaging: Observe the stained cells using a fluorescence microscope with a DAPI or UV longpass filter set.
Optimization of Incubation Time
To determine the optimal incubation time for your specific cell type and experimental conditions, a time-course experiment is recommended.
-
Prepare multiple coverslips of your cells under identical conditions.
-
Apply the ER-Tracker™ Blue-White DPX working solution to all coverslips simultaneously.
-
Incubate each coverslip for a different amount of time (e.g., 5, 10, 15, 20, 25, and 30 minutes).
-
After the designated incubation time, wash the cells as described in the standard protocol.
-
Image all coverslips using the same microscope settings (e.g., exposure time, gain).
-
Compare the images to identify the incubation time that provides the best balance between specific ER staining and low background fluorescence.
Visualizations
Caption: Experimental workflow for staining live cells with ER-Tracker™ Blue-White DPX.
Caption: Troubleshooting logic for common ER-Tracker™ Blue-White DPX staining issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 5. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - SE [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Invitrogen™ ER-Tracker™ Blue-White DPX, for live-cell imaging | Fisher Scientific [fishersci.ca]
- 8. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. rheniumbio.co.il [rheniumbio.co.il]
ER-Tracker Blue-White DPX signal retention after formaldehyde fixation
Welcome to the technical support center for ER-Tracker Blue-White DPX. This guide provides troubleshooting advice and answers to frequently asked questions regarding signal retention after formaldehyde (B43269) fixation.
Frequently Asked Questions (FAQs)
Q1: Is the fluorescent signal of this compound retained after formaldehyde fixation?
A1: The signal of this compound is partially retained after formaldehyde fixation.[1][2][3][4] However, a significant loss in fluorescence intensity is expected.[5] The degree of signal loss can range from 30-70% depending on the fixation protocol.[5]
Q2: Why does the fluorescence signal decrease after fixation?
A2: this compound is a member of the Dapoxyl™ dye family, which are environmentally sensitive probes.[1] Their fluorescence characteristics, including quantum yield and emission wavelength, are influenced by the polarity of their local environment.[1][5] Formaldehyde fixation can alter the lipid environment of the endoplasmic reticulum, leading to a decrease in fluorescence intensity.[5]
Q3: Can I perform immunocytochemistry (ICC) after staining with this compound and fixing?
A3: Yes, it is possible to perform subsequent staining after fixation.[1] If additional staining is required, cells can be permeabilized, for instance with 0.2% Triton® X-100 for 10 minutes.[1] However, be aware that permeabilization may lead to further signal loss.
Q4: What are the excitation and emission maxima for this compound?
A4: The approximate excitation maximum is 374 nm, and the emission can range from 430 nm to 640 nm due to its environmental sensitivity.[2][3] A standard DAPI filter is often recommended for visualization.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound with formaldehyde fixation.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Complete loss of signal after fixation | Fixation protocol is too harsh. | Optimize the fixation protocol. Try a shorter fixation time (e.g., 2 minutes) or a lower formaldehyde concentration. Some studies suggest a 2-minute fixation with 4% formaldehyde at 37°C to better preserve the signal.[5] |
| Cell type sensitivity. | The optimal staining and fixation conditions can vary between cell types. It is recommended to empirically determine the best protocol for your specific cells. | |
| Incorrect filter set. | Ensure you are using a filter set appropriate for the broad emission spectrum of this compound, such as a standard DAPI filter or a UV longpass filter.[2][3] | |
| Weak signal after fixation | Suboptimal staining concentration. | The recommended working concentration is typically between 100 nM and 1 µM.[5] Titrate the concentration to find the optimal balance between bright staining and low background for your cell type. |
| Inefficient staining incubation. | Incubate cells with the dye for 15-30 minutes at 37°C.[1] | |
| Inappropriate imaging buffer. | After fixation and washing, mount the cells in a suitable buffer for imaging. | |
| High background fluorescence | Dye concentration is too high. | Use the lowest possible dye concentration that provides adequate signal. |
| Insufficient washing. | After staining and before fixation, wash the cells thoroughly with fresh, probe-free medium.[1] After fixation, perform two 5-minute washes with a suitable buffer.[1] |
Experimental Protocols
Standard Live-Cell Staining Protocol
-
Prepare Staining Solution: Prepare a working solution of this compound at a concentration of 100 nM to 1 µM in a suitable buffer, such as pre-warmed (37°C) serum-free medium or Hank's Balanced Salt Solution (HBSS).[1][5]
-
Cell Staining:
-
For adherent cells, remove the culture medium and add the pre-warmed staining solution.
-
For suspension cells, centrifuge the cells and resuspend them in the staining solution.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.[1]
-
Washing: Remove the staining solution and replace it with fresh, probe-free medium.[1]
Formaldehyde Fixation Protocols
Note: The optimal fixation protocol should be determined empirically for your specific cell type and experimental needs.
| Protocol | Formaldehyde Concentration | Incubation Time | Temperature | Reference |
| Standard Fixation | 4% | 10–20 minutes | 37°C | [1][5] |
| Short Fixation | 4% | 2 minutes | 37°C | [5] |
| Room Temperature Fixation | 4% | 15 minutes | Room Temperature | [3] |
Post-Fixation Washing: After fixation, wash the cells twice with a suitable buffer (e.g., PBS) for 5 minutes each time.[1]
Visualized Workflows
Caption: Experimental workflow for staining live cells with this compound followed by formaldehyde fixation.
Caption: Troubleshooting logic for addressing weak or absent this compound signal after fixation.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. This compound | Benchchem [benchchem.com]
How to fix and permeabilize cells after ER-Tracker Blue-White DPX staining
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ER-Tracker™ Blue-White DPX, focusing on the critical steps of cell fixation and permeabilization for subsequent analysis, such as immunofluorescence.
Frequently Asked Questions (FAQs)
Q1: Can I fix and permeabilize cells after staining with ER-Tracker™ Blue-White DPX?
A1: Yes, it is possible to fix and permeabilize cells after staining, but with important considerations. The fluorescence signal of ER-Tracker™ Blue-White DPX is only partially retained after formaldehyde-based fixation.[1][2][3][4] Permeabilization with detergents like Triton™ X-100 can be performed if required for subsequent antibody staining.[1][5] However, it is crucial to optimize the protocols for your specific cell type and experimental conditions to minimize signal loss.
Q2: Is it possible to stain cells that have already been fixed?
A2: Staining pre-fixed cells with ER-Tracker™ Blue-White DPX is generally not recommended.[6][7][8] The dye is designed for use in live cells, where its accumulation and fluorescence are dependent on the physiological state of the endoplasmic reticulum.[9] Fixation can alter the ER structure and the dye's binding sites, leading to unreliable staining patterns.[9]
Q3: What is the recommended fixative to use after ER-Tracker™ Blue-White DPX staining?
A3: The recommended fixative is 4% formaldehyde (B43269) (or paraformaldehyde) in a suitable buffer like phosphate-buffered saline (PBS).[1][5] It is advisable to perform the fixation at 37°C for a duration of 10-20 minutes.[1][2] Avoid using organic solvents like methanol (B129727) for fixation as they are likely to extract the dye.[5]
Q4: Will I lose all the fluorescence signal after fixation and permeabilization?
A4: You can expect a significant reduction in fluorescence intensity after fixation and permeabilization.[10][11] The degree of signal loss can vary depending on the cell type, fixation time, and permeabilization conditions. Therefore, it is essential to perform preliminary experiments to determine the feasibility and to optimize the protocol for your specific needs.
Q5: What are the excitation and emission wavelengths for ER-Tracker™ Blue-White DPX?
A5: ER-Tracker™ Blue-White DPX has an excitation maximum at approximately 374 nm. Its emission is environmentally sensitive, with a broad spectrum ranging from 430 nm to 640 nm.[1][4][12] For microscopy, a DAPI or UV long-pass filter is typically recommended.[1][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or very weak ER-Tracker™ signal after fixation | Complete loss of dye during fixation. | - Ensure you are using a formaldehyde-based fixative, not an organic solvent like methanol.[5]- Reduce the fixation time to the minimum necessary for your application (e.g., start with 10 minutes).[1]- Image the cells immediately after fixation and washing, as signal intensity may decrease over time. |
| High background fluorescence | Dye concentration is too high. | - Titrate the ER-Tracker™ Blue-White DPX concentration to find the optimal balance between ER staining and background. The recommended range is typically 100 nM to 1 µM.[1][3][12]- Ensure thorough washing after staining and before fixation to remove any unbound dye. |
| Non-specific staining of other organelles | Inappropriate dye concentration or incubation time. | - Use the lowest effective concentration of the dye.[1][3]- Optimize the staining incubation time; 15-30 minutes is a general guideline.[1][3]- Perinuclear background staining may indicate Golgi apparatus labeling at high concentrations.[5] |
| Altered ER morphology after fixation | Fixation artifacts. | - Ensure the fixative is fresh and of high quality.- Optimize fixation time and temperature. Over-fixation can damage cellular structures. |
| Poor antibody staining after permeabilization | Incomplete permeabilization or epitope masking. | - Ensure the permeabilization step with 0.2% Triton™ X-100 is sufficient (e.g., 10 minutes).[1]- If epitope masking is suspected, consider antigen retrieval methods, but be aware that these may further diminish the ER-Tracker™ signal. |
Experimental Protocols
Detailed Methodology for Staining, Fixation, and Permeabilization
| Step | Procedure | Key Considerations |
| 1. Cell Seeding | Plate cells on a suitable imaging vessel (e.g., coverslips, glass-bottom dishes) and allow them to adhere and grow to the desired confluency. | Cell health and confluency can affect staining quality. |
| 2. ER-Tracker™ Staining | - Prepare a working solution of ER-Tracker™ Blue-White DPX in a serum-free medium or HBSS (Hank's Balanced Salt Solution) at a concentration of 100 nM to 1 µM.[1][3][12]- Remove the culture medium from the cells and wash once with pre-warmed HBSS.[1][3]- Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C.[1][3] | The optimal concentration and incubation time should be determined empirically for each cell type.[12] Use the lowest possible dye concentration to minimize artifacts.[1][3] |
| 3. Washing | - Remove the staining solution and wash the cells twice with a suitable fresh, probe-free buffer (e.g., PBS or HBSS).[1] | Thorough washing is crucial to reduce background fluorescence. |
| 4. Fixation | - Immediately after washing, add 4% formaldehyde in PBS to the cells.- Incubate for 10-20 minutes at 37°C.[1][2] | The ER-Tracker™ signal is only partially retained after fixation.[1][2][3][4] Minimize fixation time where possible. |
| 5. Post-Fixation Washing | - Remove the fixative and wash the cells twice with PBS for 5 minutes each.[1] | This step removes residual formaldehyde. |
| 6. Permeabilization (Optional) | - If subsequent antibody staining is required, add 0.2% Triton™ X-100 in PBS to the cells.- Incubate for 10 minutes at room temperature.[1] | This step is necessary for intracellular antibody targets. |
| 7. Subsequent Staining & Imaging | - Proceed with your standard immunofluorescence protocol (e.g., blocking, primary and secondary antibody incubations).- Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope with a DAPI or UV long-pass filter set.[1][4] | Be aware of potential spectral overlap if using other fluorescent probes. |
Workflow Diagram
Caption: Workflow for fixing and permeabilizing cells after ER-Tracker™ Blue-White DPX staining.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. rheniumbio.co.il [rheniumbio.co.il]
- 4. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Invitrogen ER-Tracker Blue-White DPX, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. ER-Tracker™ Blue-White DPX, for live-cell imaging 20 x 50 μL | Buy Online [thermofisher.com]
- 12. This compound | Benchchem [benchchem.com]
Addressing spectral overlap between ER-Tracker Blue-White DPX and GFP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address spectral overlap between ER-Tracker Blue-White DPX and Green Fluorescent Protein (GFP) during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap or bleed-through?
A: Spectral overlap, also known as bleed-through or crosstalk, is an artifact in fluorescence microscopy where the emission signal from one fluorophore is detected in the filter channel designated for another.[1][2][3] This occurs because fluorophores often have broad emission spectra, and the tail of one spectrum can extend into the detection range of another.[2][3][4] This phenomenon can complicate the interpretation of results, especially in studies focused on the co-localization of molecules.[3]
Q2: Why do I see spectral overlap between this compound and GFP?
A: The spectral overlap between these two probes arises primarily from the exceptionally broad emission spectrum of this compound. While its excitation is in the UV range (approx. 374 nm), its emission spans a wide portion of the visible spectrum, from blue to orange (approx. 430 nm to 640 nm).[5][6][7] This broad emission tail significantly overlaps with the emission spectrum of common GFP variants, such as Enhanced GFP (EGFP), which typically emits around 509 nm.[8][9][10] Therefore, when imaging GFP, your detector will also capture photons emitted by the ER-Tracker dye.
Q3: How can I confirm that the signal I'm seeing is genuine co-localization versus spectral bleed-through?
A: The most reliable method is to use single-stain controls.[1][11] Prepare separate samples, one stained only with this compound and another expressing only GFP. Image each single-stained sample using all the filter sets you intend to use in your co-localization experiment.[11] If you detect a signal from the ER-Tracker-only sample in your GFP channel, that is bleed-through. This control experiment allows you to quantify the extent of the spectral overlap.[1]
Q4: What is the first step I should take to minimize spectral bleed-through?
A: The first and most crucial step is to optimize your microscope's filter sets. Ensure your emission filters are as narrow as possible while still capturing enough signal from your primary fluorophore.[1][3] For GFP, a narrow bandpass filter centered around its emission peak (e.g., 510/20 nm) will help exclude the longer wavelength emissions from this compound. However, due to the significant spectral overlap, this may not completely solve the issue.[3]
Q5: What advanced imaging techniques can I use to eliminate bleed-through?
A: Two powerful techniques are sequential imaging and spectral unmixing.
-
Sequential Imaging: This involves acquiring images for each channel one after the other, rather than simultaneously.[1][12] First, you excite only the ER-Tracker and record its image; then, you switch the laser and filters to excite and record only the GFP image. This prevents the emission of one dye from being captured while the other is being excited and is highly effective at eliminating bleed-through.[12]
-
Spectral (Linear) Unmixing: This is a computational technique that separates overlapping signals.[13][14] The software uses the emission spectra of each individual fluorophore (obtained from your single-stain controls) as a reference to calculate the contribution of each dye to every pixel in the mixed image.[1][14][15]
Q6: Are there alternative dyes I can use to avoid this issue altogether?
A: Yes. If spectral overlap remains a significant problem, consider using an ER-tracker dye with a different spectral profile. For example, ER-Tracker Red (excitation ~587 nm / emission ~615 nm) has spectral characteristics that are well-separated from GFP and would be a more suitable partner for multicolor imaging. Alternatively, pairing this compound with a red fluorescent protein (RFP) like mCherry or tdTomato instead of GFP would also mitigate overlap.[9]
Data Presentation
Table 1: Spectral Properties of ER-Tracker and Common GFP Variants
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Notes |
| This compound | ~374[5][6][16] | 430 - 640 (Broad)[7][17] | >185[18] | Emission is environmentally sensitive and can shift.[7][17] |
| wtGFP (wild-type) | ~395 (major), ~475 (minor)[8][19] | ~509[8][19] | 114 | Has dual excitation peaks. |
| EGFP (Enhanced GFP) | ~488[8][10] | ~509[8][10] | 21 | Most common variant, well-suited for 488 nm lasers. |
| Emerald GFP | ~489[9] | ~508[9] | 19 | Similar to EGFP. |
| EBFP (Enhanced Blue FP) | ~380[8] | ~460[8] | 80 | Emission overlaps heavily with ER-Tracker. Not recommended. |
| ECFP (Enhanced Cyan FP) | ~433[20] | ~475 / 503[20] | 42 / 70 | Potential for overlap, but better separation than GFP. |
Experimental Protocols
Protocol 1: Sequential Imaging to Minimize Crosstalk
This protocol assumes the use of a laser scanning confocal microscope.
-
Prepare Sample: Stain your GFP-expressing cells with this compound according to the manufacturer's protocol.
-
Set Up Imaging Software: In your microscope's acquisition software, create two sequential scan groups.[2]
-
Group 1: ER-Tracker Channel:
-
Excitation: Set the UV laser (e.g., 405 nm) to excite the ER-Tracker. Ensure the 488 nm laser is turned OFF.[12]
-
Detection: Use a DAPI long-pass filter or a bandpass filter appropriate for the blue end of the ER-Tracker's emission (e.g., 450/50 nm).[5]
-
Detector: Set the gain and offset for this channel to obtain a good signal without saturation.
-
-
Group 2: GFP Channel:
-
Excitation: Set the blue laser (e.g., 488 nm) to excite GFP. Ensure the UV laser is turned OFF.[12]
-
Detection: Use a narrow bandpass filter for GFP (e.g., 510/20 nm or 525/50 nm) to minimize collecting any residual signal from the ER-Tracker.
-
Detector: Set the gain and offset for this channel independently.
-
-
Acquire Image: Run the sequential acquisition. The microscope will first scan the entire image using the settings for Group 1, then scan the entire image again using the settings for Group 2 before merging the channels.[12]
Protocol 2: Acquiring Data for Spectral Unmixing
-
Prepare Three Samples:
-
Sample A: Unstained cells (for autofluorescence measurement).
-
Sample B: Cells stained only with this compound.
-
Sample C: Cells expressing only GFP.
-
Sample D: Your experimental sample with both ER-Tracker and GFP.
-
Note: All samples must be prepared and mounted identically.[14]
-
-
Set Up Spectral Detector: Configure your confocal microscope to acquire a "lambda stack" or "spectral image." This involves using a prism or grating to split the emission light into its constituent wavelengths and detecting the signal with a multi-channel photomultiplier.[14][15] Set the detection range to cover the entire emission of both fluorophores (e.g., 420 nm to 650 nm).
-
Acquire Reference Spectra:
-
Place Sample A (unstained) on the microscope and acquire a lambda stack. This will be your reference spectrum for autofluorescence.[14]
-
Repeat the process for Sample B (ER-Tracker only) and Sample C (GFP only) using the exact same instrument settings (laser power, gain, etc.).[14] These are your reference spectra for the individual fluorophores.
-
-
Acquire Experimental Image: Place your dual-labeled Sample D on the microscope and, without changing any settings, acquire a lambda stack of your region of interest.
-
Perform Unmixing: In your microscope's software, open the linear unmixing tool.[1]
-
Load the lambda stack from your experimental sample (Sample D).
-
Assign the reference spectra you collected from Samples A, B, and C to their respective components.
-
Run the algorithm. The software will generate new, "unmixed" images, showing the calculated signal for only ER-Tracker, only GFP, and only autofluorescence in separate channels.
-
Mandatory Visualizations
Caption: Diagram illustrating spectral bleed-through.
Caption: Troubleshooting workflow for spectral overlap.
Caption: The process of sequential imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 3. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 4. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 6. Invitrogen™ ER-Tracker™ Blue-White DPX, for live-cell imaging | Fisher Scientific [fishersci.ca]
- 7. This compound | Benchchem [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Spectrum [GFP (emerald GFP)] | AAT Bioquest [aatbio.com]
- 10. Excitation and Emission of Fluorescent Proteins [xepu.us]
- 11. biotium.com [biotium.com]
- 12. MyScope [myscope.training]
- 13. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 15. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Thermo ER-Tracker™ Blue-White DPX, for live-cell imaging 内质网蓝色荧光探针 - 上海懋康生物科技有限公司 [maokangbio.com]
- 18. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 19. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 20. Introduction to Fluorescent Proteins | Learn & Share | Leica Microsystems [leica-microsystems.com]
Technical Support Center: ER-Tracker™ Blue-White DPX Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ER-Tracker™ Blue-White DPX for endoplasmic reticulum (ER) imaging.
Frequently Asked Questions (FAQs)
Q1: What is ER-Tracker™ Blue-White DPX and how does it work?
ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum. It is a member of the Dapoxyl™ (DPX) dye family, which are known to be environmentally sensitive probes.[1] Its fluorescence is enhanced within the unique lipid environment of the ER.[2] The dye is a derivative of BODIPY™ series dyes coupled with Glibenclamide, which binds to sulfonylurea receptors of ATP-sensitive K+ channels that are prominent on the ER.[1][3]
Q2: What are the excitation and emission wavelengths for ER-Tracker™ Blue-White DPX?
The approximate excitation maximum is 374 nm. However, the dye is environmentally sensitive, resulting in a broad emission spectrum ranging from 430 nm to 640 nm.[2][4][5] As the polarity of the dye's environment increases, the fluorescence maximum shifts to longer wavelengths, and the quantum yield decreases.[1][2]
Q3: Can I use ER-Tracker™ Blue-White DPX in fixed cells?
ER-Tracker™ Blue-White DPX is primarily designed for live-cell imaging.[2][][7] While it is possible to fix cells with formaldehyde (B43269) after staining, a significant portion of the fluorescence signal (approximately 30-50%) will be lost.[1][2] It is not suitable for staining cells that have already been fixed.[3][8] For post-staining fixation, it is recommended to validate the results by co-staining with a non-fixation-sensitive ER marker.[2]
Q4: Is ER-Tracker™ Blue-White DPX toxic to cells?
At low concentrations (100 nM–1 µM), the dye exhibits low cytotoxicity, making it suitable for longer-term live-cell imaging experiments.[2][3]
Q5: How does ER-Tracker™ Blue-White DPX compare to other ER stains like DiOC₆(3)?
ER-Tracker™ Blue-White DPX shows minimal cross-reactivity with mitochondria at low concentrations, a common issue with the traditional ER stain DiOC₆(3).[2][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Low Dye Concentration: The concentration of the dye is too low for the specific cell type. - Incorrect Filter Set: Using a filter set that does not match the dye's spectral properties. - Cell Health: Cells are unhealthy or dying. | - Optimize Dye Concentration: Empirically determine the optimal working concentration for your cell type, typically within the 100 nM to 1 µM range.[2][3][5] - Use Appropriate Filters: A standard DAPI filter or a UV longpass filter is recommended for visualization.[4][5] - Ensure Cell Viability: Use healthy, viable cells for staining. |
| High Background or Non-Specific Staining | - High Dye Concentration: Using a concentration that is too high can lead to artifacts and non-specific binding.[2] - Mitochondrial Cross-Reactivity: At higher concentrations, some staining of mitochondria may occur.[2] - Variable Sulfonylurea Receptor Expression: Some specialized cell types may have variable expression of sulfonylurea receptors, leading to non-ER labeling.[1] | - Use the Lowest Effective Concentration: Titrate the dye to find the lowest concentration that provides a clear signal.[2][5] - Co-localization Studies: Use a mitochondrial marker like MitoTracker™ Red to confirm ER specificity.[2] - Validate with ER-Specific Markers: Co-stain with an ER-specific antibody or an ER-targeted fluorescent protein to confirm localization.[2] |
| Inconsistent Fluorescence Intensity (Signal Variability) | - Environmental Sensitivity of the Dye: The dye's emission spectrum is sensitive to the local environment's polarity.[1][2] - Photobleaching: Prolonged exposure to excitation light can cause the signal to fade. | - Standardize Buffer Composition: Use a consistent buffer, such as Hank's Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺, to maintain a stable environment.[2][5] - Ratiometric Imaging: Consider using a reference dye to normalize for emission shifts.[2] - Minimize Light Exposure: Limit the duration of imaging and use neutral density filters to reduce the intensity of the excitation light.[2] |
| Discrepancies Between Live and Fixed Cell Morphology | - Fixation-Induced Artifacts: The process of fixation can alter cellular structures, including the ER network.[2] - Signal Loss Upon Fixation: A significant reduction in fluorescence intensity occurs after formaldehyde fixation.[1][2] | - Live-Cell Imaging is Preferred: Whenever possible, perform imaging on live cells to observe native ER morphology. - Validate with Other Markers: In fixed-cell experiments, co-stain with ER-resident proteins to confirm the observed structures.[2] - Use Flow Cytometry for Quantification: For quantitative analysis in live cells, flow cytometry can bypass fixation-related artifacts.[2] |
Experimental Protocols
I. Reagent Preparation
| Reagent | Preparation | Storage |
| 1 mM ER-Tracker™ Blue-White DPX Stock Solution | The product is supplied as a 1 mM solution in anhydrous DMSO.[1] Before use, warm the vial to room temperature and briefly centrifuge to collect the solution at the bottom.[1][5] | Store at ≤-20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1][3] |
| Working Solution (100 nM - 1 µM) | Dilute the 1 mM stock solution in a serum-free medium, PBS, or HBSS with Ca²⁺/Mg²⁺ to the desired final concentration.[2][3] The optimal concentration should be determined empirically for each cell type. | Prepare fresh for each experiment. |
II. Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile coverslips in a petri dish or multi-well plate.
-
Remove the culture medium.
-
Wash the cells with pre-warmed HBSS with Ca²⁺/Mg²⁺.
-
Add the pre-warmed ER-Tracker™ working solution to the cells, ensuring the entire surface is covered.
-
Remove the staining solution.
-
Wash the cells twice with fresh, probe-free medium.[3]
-
Image the cells using a fluorescence microscope with a DAPI or UV longpass filter set.
III. Staining Protocol for Suspension Cells
-
Centrifuge the cell suspension at 1000 x g for 3-5 minutes and discard the supernatant.[3][8]
-
Wash the cells twice with PBS, centrifuging after each wash.[3][8]
-
Resuspend the cell pellet in the ER-Tracker™ working solution.
-
Centrifuge at 400 x g for 3-4 minutes and discard the supernatant.[3][8]
-
Resuspend the cells in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[3][8]
IV. Post-Staining Formaldehyde Fixation (Optional)
-
After staining, wash the cells as described in the respective protocols.
-
Add 4% formaldehyde in PBS to the cells.
-
Wash the cells twice with PBS to remove residual formaldehyde.[2]
-
If permeabilization is required for subsequent immunostaining, incubate with 0.2% Triton™ X-100 in PBS for 10 minutes.[5]
-
Proceed with imaging, keeping in mind the potential for signal reduction.
Visualizations
Caption: Experimental workflow for staining live cells with ER-Tracker™ Blue-White DPX.
Caption: The Unfolded Protein Response (UPR) pathway activated by ER stress.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rheniumbio.co.il [rheniumbio.co.il]
- 5. This compound, for live-cell imaging 内质网蓝色荧光探针(活细胞成像用) - 上海懋康生物科技有限公司 [maokangbio.com]
- 7. Invitrogen™ ER-Tracker™ Blue-White DPX, for live-cell imaging | Fisher Scientific [fishersci.ca]
- 8. file.medchemexpress.com [file.medchemexpress.com]
ER-Tracker Blue-White DPX not staining ER: potential reasons
Welcome to the technical support center for ER-Tracker™ Blue-White DPX. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this vital fluorescent probe for endoplasmic reticulum (ER) imaging.
Frequently Asked Questions (FAQs)
Q1: What is ER-Tracker™ Blue-White DPX and how does it work?
ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1][2][3][4] It is a member of the Dapoxyl™ (DPX) dye family, which are known for their photostability.[1][2][5][6] The dye's selectivity for the ER is attributed to its chemical structure, which facilitates its accumulation within the unique lipid environment of the ER.[5] The probe has an excitation maximum of approximately 374 nm and exhibits a broad, environmentally-sensitive emission spectrum ranging from 430 to 640 nm.[2][5][6][7] This environmental sensitivity means its fluorescence characteristics can vary with the polarity of its surroundings.[3][5]
Q2: Can ER-Tracker™ Blue-White DPX be used on fixed cells?
ER-Tracker™ Blue-White DPX is primarily designed for staining the ER in live cells.[1][2][3] While it is possible to fix the cells with aldehydes (e.g., 4% formaldehyde) after staining, this can result in a significant loss of the fluorescence signal, with intensity potentially dropping by 50-70%.[2][3][5][6] Therefore, it is not recommended for staining cells that have already been fixed.[8][9][10]
Q3: What are the optimal storage conditions for ER-Tracker™ Blue-White DPX?
Upon receipt, the product should be stored at ≤–20°C, protected from light, and with a desiccant.[3] It is crucial to avoid repeated freezing and thawing cycles.[3][8][10] The dye is typically supplied as a 1 mM stock solution in anhydrous dimethylsulfoxide (DMSO).[3] Before use, allow the vial to warm to room temperature and briefly centrifuge it to ensure the solution is at the bottom.[3][11]
Troubleshooting Guide: No ER Staining
If you are not observing any staining with ER-Tracker™ Blue-White DPX, several factors could be at play. This guide provides a systematic approach to identifying and resolving the issue.
Problem: No fluorescent signal is detected from the endoplasmic reticulum.
Below is a troubleshooting workflow to diagnose the potential cause of the staining failure.
Caption: Troubleshooting workflow for ER-Tracker™ Blue-White DPX staining failure.
Detailed Troubleshooting Steps
1. Reagent Preparation and Handling
-
Question: Was the ER-Tracker™ Blue-White DPX stored and handled correctly?
-
Potential Reason: Improper storage can lead to degradation of the dye.[3] Repeated freeze-thaw cycles should be avoided.[3][8][10] The dye is also light-sensitive and should be protected from light.[2][3]
-
Solution: Always store the stock solution at -20°C or colder, protected from light.[3] Aliquot the 1 mM stock solution to avoid multiple freeze-thaw cycles.[3]
-
-
Question: Was the working solution prepared correctly?
-
Potential Reason: An incorrect concentration of the dye can result in no staining or high background. The recommended working concentration is between 100 nM and 1 µM.[5][11] The dye should be diluted in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺, for optimal results.[5][11]
-
Solution: Prepare a fresh working solution for each experiment by diluting the 1 mM stock solution. Optimize the concentration for your specific cell type, starting within the recommended range.
-
| Parameter | Recommended Value |
| Stock Solution | 1 mM in DMSO |
| Working Concentration | 100 nM - 1 µM |
| Dilution Buffer | HBSS with Ca²⁺/Mg²⁺ |
2. Staining Protocol
-
Question: Were the incubation time and temperature appropriate?
-
Question: Are the cells healthy?
-
Potential Reason: The staining efficiency can be compromised in unhealthy or dying cells. ER-Tracker™ Blue-White DPX is designed for live-cell imaging.[1][2] During late apoptosis, the ER may translocate to the cell surface.[]
-
Solution: Ensure that the cells are healthy and in the logarithmic growth phase before staining. Use a viability stain to confirm cell health if necessary.
-
-
Question: Were the cells fixed before staining?
-
Potential Reason: ER-Tracker™ Blue-White DPX is not suitable for staining cells that have already been fixed.[8][9][10]
-
Solution: Always perform the staining on live cells. If fixation is required for subsequent immunofluorescence, it should be done after the live-cell imaging is complete, keeping in mind the potential for significant signal loss.[2][3][5][6]
-
3. Imaging and Equipment
-
Question: Are you using the correct filter set on your microscope?
| Parameter | Wavelength | Recommended Filter |
| Excitation | ~374 nm | DAPI |
| Emission | 430 - 640 nm | Long-pass DAPI |
-
Question: Could photobleaching be an issue?
-
Potential Reason: Although ER-Tracker™ Blue-White DPX is photostable, prolonged exposure to excitation light can still lead to photobleaching.[1][2][5][6]
-
Solution: Minimize the exposure of stained cells to the excitation light. Use neutral density filters if the illumination is too intense and only expose the cells during image acquisition.
-
Experimental Protocol: Staining Adherent Cells with ER-Tracker™ Blue-White DPX
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Preparation:
-
Culture adherent cells on sterile coverslips or in a suitable imaging dish.
-
Ensure cells are at an appropriate confluency and are healthy.
-
-
Reagent Preparation:
-
Warm the 1 mM ER-Tracker™ Blue-White DPX stock solution to room temperature.
-
Prepare a working solution of 100 nM - 1 µM by diluting the stock solution in pre-warmed HBSS with Ca²⁺/Mg²⁺.
-
-
Staining:
-
Washing and Imaging:
-
Remove the staining solution.
-
Wash the cells twice with fresh, pre-warmed, probe-free medium.[10]
-
Image the cells immediately using a fluorescence microscope equipped with a long-pass DAPI filter.
-
References
- 1. ER-Tracker™ Blue-White DPX, for live-cell imaging 20 x 50 μL | Buy Online [thermofisher.com]
- 2. Invitrogen ER-Tracker Blue-White DPX, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. cacheby.com [cacheby.com]
- 7. Invitrogen™ ER-Tracker™ Blue-White DPX, for live-cell imaging | Fisher Scientific [fishersci.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound, for live-cell imaging 内质网蓝色荧光探针(活细胞成像用) - 上海懋康生物科技有限公司 [maokangbio.com]
Impact of cell health on ER-Tracker Blue-White DPX staining efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using ER-Tracker™ Blue-White DPX for endoplasmic reticulum (ER) staining.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Cell Health: Compromised cell health leading to altered ER membrane potential or integrity. | - Assess cell viability using a live/dead assay (e.g., propidium (B1200493) iodide) concurrently with ER-Tracker™ staining.- Ensure optimal cell culture conditions to maintain cell health. |
| Low Dye Concentration: Insufficient dye concentration for optimal staining. | - Titrate the ER-Tracker™ Blue-White DPX concentration, typically within the range of 100 nM to 1 µM, to determine the optimal concentration for your specific cell type.[1][2][3] | |
| Incorrect Filter Set: Using a microscope filter set that does not match the excitation and emission spectra of the dye. | - Use a standard DAPI or UV longpass filter set for visualization.[4][5] The excitation is approximately 374 nm, and the emission is broad, ranging from 430 to 640 nm.[5][6] | |
| Photobleaching: Excessive exposure to the excitation light source. | - Minimize exposure of stained cells to light.[7] ER-Tracker™ Blue-White DPX is photostable, but prolonged exposure can still lead to signal loss.[5][6][8][9][10] | |
| High Background or Non-Specific Staining | Dye Concentration Too High: Using an excessive concentration of the dye can lead to non-specific binding to other cellular compartments. | - Reduce the working concentration of ER-Tracker™ Blue-White DPX.[1] |
| Inadequate Washing: Insufficient washing after staining can leave residual dye in the medium, contributing to background fluorescence. | - Ensure thorough washing with fresh, pre-warmed medium or buffer after the incubation period.[11] | |
| Cell Death/Necrosis: In late-stage apoptosis or necrosis, membrane integrity is compromised, which may lead to non-specific dye accumulation. | - Co-stain with a viability dye to exclude dead cells from analysis.- During late apoptosis, ER-resident components, including the dye, may translocate to the cell surface.[] | |
| Altered Staining Pattern (e.g., Punctate Staining, Aggregates) | ER Stress: Cellular stress conditions can induce morphological changes in the ER, leading to fragmentation or swelling.[6][13] | - Correlate staining patterns with ER stress markers (e.g., by immunofluorescence for GRP78/BiP).- Increased fluorescence intensity of ER-Tracker™ Blue-White DPX has been associated with ER stress.[6][14] |
| Apoptosis: Early apoptotic events can cause ER reorganization. | - Use an apoptosis marker (e.g., Annexin V) to identify apoptotic cells and assess their ER morphology separately. | |
| Fixation Artifacts: While staining is partially retained after formaldehyde (B43269) fixation, the process can alter ER morphology and reduce fluorescence intensity.[1][4][5] | - For optimal results, perform live-cell imaging.[6][] If fixation is necessary, use mild fixation conditions and be aware of potential artifacts. | |
| Inconsistent Results Across Experiments | Environmental Sensitivity of the Dye: The fluorescence of ER-Tracker™ Blue-White DPX is sensitive to the polarity of its environment; changes in the lipid environment of the ER can alter its emission spectrum and quantum yield.[1][4][6] | - Maintain consistent experimental conditions, including cell density, media composition, and incubation times.- Be aware that changes in cellular metabolic state can influence the ER membrane environment. |
| Variability in Cell Health: Differences in cell health between experiments can lead to variations in staining. | - Standardize cell culture and handling procedures to ensure consistent cell health. |
Frequently Asked Questions (FAQs)
Q1: How does cell health affect ER-Tracker™ Blue-White DPX staining?
Cell health is a critical factor influencing the efficiency and interpretation of ER-Tracker™ Blue-White DPX staining. In healthy cells, the dye is highly selective for the ER. However, in unhealthy or dying cells, several changes can occur:
-
ER Stress: This can lead to an increase in the fluorescence intensity of the dye and morphological changes in the ER, such as fragmentation.[6][14]
-
Apoptosis: During late-stage apoptosis, the ER membrane, along with the incorporated dye, can be translocated to the cell surface.[]
-
Necrosis: Loss of membrane integrity can result in non-specific staining of various cellular compartments.
Q2: Can ER-Tracker™ Blue-White DPX be used to measure ER stress?
Q3: Is ER-Tracker™ Blue-White DPX toxic to cells?
At the recommended low concentrations (100 nM - 1 µM), ER-Tracker™ dyes are generally considered non-toxic to cells for live-cell imaging applications.[1][4][5][11] However, it is always good practice to perform a cytotoxicity assay if long-term imaging is planned.
Q4: Can I use ER-Tracker™ Blue-White DPX in fixed cells?
ER-Tracker™ Blue-White DPX is primarily designed for live-cell imaging.[6][] The staining pattern is only partially retained after formaldehyde fixation, and a significant loss of fluorescence signal can occur.[1][8][9][10][15] Staining cells after fixation is not recommended.[11][16][17]
Q5: Why do I see a shift in the emission wavelength?
ER-Tracker™ Blue-White DPX is an environmentally sensitive dye. Its fluorescence emission can shift depending on the polarity of the surrounding environment.[1][4][6] The lipid environment of the ER membrane is unique, but changes in this environment due to different cellular states can lead to shifts in the emission spectrum, which ranges broadly from 430 nm to 640 nm.[4][6]
Experimental Protocols
Protocol 1: Live-Cell Staining with ER-Tracker™ Blue-White DPX
-
Prepare Staining Solution: Dilute the 1 mM ER-Tracker™ Blue-White DPX stock solution in a serum-free medium or a suitable buffer (e.g., HBSS with Ca2+ and Mg2+) to a final working concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically for each cell type.[1][2][11]
-
Cell Preparation: Grow adherent cells on coverslips or in imaging dishes. For suspension cells, gently pellet the cells and resuspend them in the staining solution.
-
Staining:
-
For adherent cells, remove the culture medium, wash once with pre-warmed buffer, and add the pre-warmed staining solution to cover the cells.[11]
-
For suspension cells, add the staining solution to the resuspended cells.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[3][11]
-
Washing: Remove the staining solution and wash the cells twice with fresh, pre-warmed medium or buffer.[11]
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a DAPI or UV longpass filter set.[4][5]
Protocol 2: Co-staining with a Viability Dye (Propidium Iodide - PI)
-
ER Staining: Follow steps 1-4 of Protocol 1.
-
Prepare PI Solution: Prepare a working solution of Propidium Iodide (e.g., 1 µg/mL) in a suitable buffer.
-
Co-staining: After the ER-Tracker™ incubation, remove the staining solution and wash the cells once with a pre-warmed buffer. Add the PI working solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells once with fresh buffer.
-
Imaging: Image the cells immediately. Use the DAPI/UV channel for ER-Tracker™ Blue-White DPX and a red channel (e.g., TRITC or Texas Red filter set) for Propidium Iodide.
Visualizations
Caption: Workflow for live-cell staining with ER-Tracker™ Blue-White DPX.
Caption: Impact of cell health on ER-Tracker™ staining patterns.
Caption: Simplified overview of the Unfolded Protein Response (UPR) pathway.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. ER-Tracker Blue-White DPX, for live-cell imaging 内质网蓝色荧光探针(活细胞成像用) - 上海懋康生物科技有限公司 [maokangbio.com]
- 4. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - US [thermofisher.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ER-Tracker™ Blue-White DPX, for live-cell imaging 20 x 50 μL | Buy Online [thermofisher.com]
- 9. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 10. Invitrogen™ ER-Tracker™ Blue-White DPX, for live-cell imaging | Fisher Scientific [fishersci.ca]
- 11. medchemexpress.com [medchemexpress.com]
- 13. A facile two-photon fluorescent probe: an endoplasmic reticulum tracker monitoring ER stress and vesicular transport to lysosomes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. cacheby.com [cacheby.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
Choosing the right filter set for ER-Tracker Blue-White DPX microscopy
This guide provides technical assistance for selecting the optimal fluorescence filter set for ER-Tracker™ Blue-White DPX, along with troubleshooting advice for common imaging issues.
Frequently Asked Questions (FAQs)
Q1: What is ER-Tracker™ Blue-White DPX and what are its spectral properties?
ER-Tracker™ Blue-White DPX is a photostable, fluorescent probe highly selective for the endoplasmic reticulum (ER) in live cells.[1][2] Its key characteristic is a large Stokes shift, meaning there is a significant separation between its excitation and emission wavelengths. The dye is excited by ultraviolet/violet light and emits a broad signal from blue to orange-red, which can appear as a whitish-blue color to the observer.
The spectral properties can vary slightly depending on the local environment.[2] However, the generally accepted values are:
Q2: What are the essential components of a fluorescence filter set?
A standard fluorescence filter set, often housed in a filter cube, consists of three key optical elements:
-
Exciter (or Excitation Filter): A bandpass filter that allows only a specific range of wavelengths from the light source (e.g., a mercury lamp or LED) to pass through and excite the fluorophore.
-
Dichroic Beamsplitter (or Dichroic Mirror): An edge filter that reflects the excitation light towards the specimen but transmits the longer-wavelength emission light from the specimen towards the detector.
-
Emitter (or Emission/Barrier Filter): A bandpass or long-pass filter that is placed in the imaging path to block unwanted excitation light and transmit only the specific emission wavelengths from the fluorophore to the detector or eyepiece.
Guide to Selecting the Right Filter Set
Choosing the correct filter set is critical for achieving a strong signal and low background. The goal is to maximize the capture of the emission signal while efficiently blocking the excitation light.
Spectral Data for Filter Set Selection
Due to its UV/violet excitation and broad emission, ER-Tracker™ Blue-White DPX is most compatible with a long-pass DAPI filter set .[1] A standard DAPI or CFP filter set with a bandpass emitter is not ideal as it will only capture a small fraction of the total emitted light.
The table below compares the spectral properties of ER-Tracker™ Blue-White DPX with common filter sets.
| Parameter | ER-Tracker™ Blue-White DPX | Recommended: DAPI (Long-pass) | Sub-optimal: DAPI (Bandpass) | Incompatible: CFP (Bandpass) |
| Excitation Peak/Range | ~374 nm | ~350/50 nm (e.g., 325-375 nm) | ~377/50 nm (e.g., 352-402 nm)[4] | ~434/17 nm (e.g., 425-442 nm)[5] |
| Dichroic Cut-on | N/A | ~400 nm (LP) | ~409 nm[4][6] | ~455 nm (LP)[7] |
| Emission Peak/Range | 430 - 640 nm | ~420 nm (LP) | ~447/60 nm (e.g., 417-477 nm)[4][6] | ~479/40 nm (e.g., 459-499 nm)[5] |
| Compatibility | N/A | Excellent | Fair (Signal will be dim) | Poor (Mismatched excitation) |
Filter Selection Workflow
The following diagram illustrates the decision-making process for selecting an appropriate filter set for your experiment.
Troubleshooting Guide
Q1: Why is my ER-Tracker™ signal dim or completely absent?
A weak or non-existent signal can be frustrating. Here are several potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect Filter Set | Ensure you are using a filter set that matches the dye's spectra. A long-pass DAPI set is recommended. A bandpass emitter will result in a dim signal. |
| Photobleaching | Reduce the intensity of the excitation light and minimize the exposure time.[8][9] Use the lowest light intensity that still provides a detectable signal. |
| Low Dye Concentration | The optimal concentration can vary by cell type. Perform a titration to find the ideal concentration that yields a high signal-to-noise ratio.[10] |
| Incorrect Microscope Settings | Increase the camera's gain or exposure time. Ensure the objective has a high numerical aperture (NA) to collect as much light as possible.[11] |
| Cell Health | ER-Tracker™ is for live-cell imaging. Ensure cells are healthy during staining and imaging. Compromised cells may not stain properly. |
Q2: What is causing the high background fluorescence in my images?
High background can obscure your signal and reduce image contrast. The source can be from the sample itself or from external factors.
| Potential Cause | Recommended Solution |
| Autofluorescence | Image an unstained control sample using the same settings. If it is bright, the background is from natural fluorescence in the cells (e.g., from NADH or flavins).[12][13] Using a filter set with narrow excitation and emission bands can sometimes help, but this is not ideal for ER-Tracker's broad emission. |
| Media and Supplements | Phenol (B47542) red and other components in cell culture media can be highly fluorescent.[13] Before imaging, replace the culture medium with a phenol red-free medium or a clear buffered saline solution. |
| Unbound Dye | Insufficient washing will leave residual dye in the sample, contributing to background. Increase the number and duration of wash steps after dye incubation.[12] |
| Imaging Dish | Plastic-bottom dishes often fluoresce brightly. Switch to glass-bottom imaging dishes or plates specifically designed for microscopy.[14] |
Q3: I see a signal in another channel (bleed-through). How can I fix this?
This is less common with ER-Tracker™ Blue-White DPX when used alone due to its unique spectra. However, if you are performing multi-color imaging with other fluorophores, its broad emission tail could potentially bleed into a green or yellow channel.
| Potential Cause | Recommended Solution |
| Broad Emission Overlap | The emission of ER-Tracker™ extends into the green and yellow parts of the spectrum. This can overlap with the emission of fluorophores like GFP or YFP. |
| Sequential Imaging | Instead of capturing all channels simultaneously, acquire each channel sequentially. This ensures that only one fluorophore is being excited and detected at a time, eliminating bleed-through. |
| Use a Bandpass Emitter | If sequential imaging is not possible, you may need to sacrifice some of the ER-Tracker™ signal by using a bandpass emission filter (e.g., 460/50 nm) instead of a long-pass filter. This will restrict the detected signal to the blue region of the spectrum, preventing it from bleeding into other channels. |
References
- 1. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 4. edmundoptics.com [edmundoptics.com]
- 5. CFP Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
- 6. DAPI Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
- 7. Blue-Violet Excitation: CFP (Bandpass Emission) | Nikon’s MicroscopyU [microscopyu.com]
- 8. biotium.com [biotium.com]
- 9. Fluorescence Imaging: Causes of Failures and Tips for Success | KEYENCE America [keyence.com]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Fluorescence Microscopy Errors [evidentscientific.com]
- 12. benchchem.com [benchchem.com]
- 13. microscopyfocus.com [microscopyfocus.com]
- 14. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
How to avoid non-specific binding of ER-Tracker Blue-White DPX
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using ER-Tracker™ Blue-White DPX for endoplasmic reticulum (ER) imaging.
Frequently Asked Questions (FAQs)
Q1: What is ER-Tracker™ Blue-White DPX and how does it work?
ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1][2] It belongs to the Dapoxyl™ dye family and its mechanism of action involves selective accumulation in the ER membranes.[3] This selectivity is a key advantage over some traditional ER stains, like DiOC6(3), which can also label mitochondria.[1][3] The dye is photostable, making it suitable for time-lapse microscopy to observe dynamic ER processes.[3][4][5][6]
Q2: Can I use ER-Tracker™ Blue-White DPX in fixed cells?
ER-Tracker™ Blue-White DPX is primarily designed for live-cell imaging.[3][7][8] While the staining pattern is partially retained after formaldehyde (B43269) fixation, a significant loss of fluorescence signal is expected.[1][4][5][6][9] Permeabilization with agents like Triton™ X-100 is generally not recommended as the signal may not be retained.[1] If subsequent immunostaining is required, it is crucial to perform the ER-Tracker™ staining on live cells before fixation.[3]
Q3: What are the optimal excitation and emission wavelengths for ER-Tracker™ Blue-White DPX?
ER-Tracker™ Blue-White DPX has an excitation maximum of approximately 374 nm.[2][3] A key feature of this dye is its environment-sensitive fluorescence, resulting in a broad emission spectrum ranging from 430 nm to 640 nm.[2][3][10] As the polarity of the solvent increases, the fluorescence maximum shifts to longer wavelengths, and the quantum yield decreases.[1][10] For visualization, a standard DAPI or UV longpass filter set is recommended.[2][10]
Troubleshooting Guide: Non-Specific Binding
Non-specific binding of ER-Tracker™ Blue-White DPX can manifest as high background fluorescence or staining of organelles other than the ER, such as the Golgi apparatus.[11] This guide provides potential causes and solutions to minimize non-specific binding.
| Observation | Potential Cause | Recommended Solution |
| High background fluorescence throughout the cell | Dye concentration is too high. | Use the lowest effective dye concentration. The optimal range is typically 100 nM to 1 µM.[1][3][7][8] It is recommended to perform a concentration gradient to determine the optimal concentration for your specific cell type and experimental conditions.[3] |
| Incubation time is too long. | Reduce the incubation time. A typical incubation period is between 15 and 30 minutes.[1] Excessively long incubations can lead to non-specific staining.[3] | |
| Inadequate washing. | After incubation with the dye, replace the staining solution with fresh, probe-free medium and incubate for an additional 10 minutes to allow unbound dye to diffuse out of the cells.[3] Perform two 5-minute washes with a suitable buffer like PBS after fixation (if applicable).[1] | |
| Perinuclear staining, possibly Golgi apparatus | High dye concentration or prolonged incubation. | This can be a sign of excessive dye accumulation. Optimize the dye concentration and incubation time as described above.[11] |
| Mitochondrial staining | Although rare with ER-Tracker™, high concentrations may lead to off-target effects. | Unlike the conventional ER stain DiOC6(3), ER-Tracker™ dyes rarely stain mitochondria at low concentrations.[1] If mitochondrial staining is observed, significantly reduce the dye concentration. |
| Weak and diffuse signal | Dye concentration is too low. | While high concentrations cause non-specific binding, a concentration that is too low will result in a dim signal.[11] Titrate the dye concentration to find the optimal balance between signal intensity and background. |
| Sub-optimal staining buffer. | Best results are often obtained when staining is performed in Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.[1] |
Experimental Protocols
Live-Cell Staining Protocol for Adherent Cells
-
Prepare Staining Solution:
-
ER-Tracker™ Blue-White DPX is supplied as a 1 mM stock solution in DMSO.[1]
-
Warm the vial to room temperature and briefly centrifuge to collect the solution at the bottom.[1]
-
Dilute the 1 mM stock solution to a final working concentration of 100 nM to 1 µM in a pre-warmed (37°C) serum-free medium or HBSS with calcium and magnesium.[1][3][8] The optimal concentration should be determined empirically for each cell type.[3]
-
-
Cell Preparation and Staining:
-
Washing and Imaging:
Post-Staining Fixation Protocol
Note: Fixation will result in a partial loss of the fluorescence signal.[1]
-
Fixation:
-
Washing:
-
Remove the formaldehyde solution and wash the cells twice with PBS for 5 minutes each.[1]
-
-
Permeabilization (Optional):
Data Presentation
Recommended Staining Parameters
| Parameter | Recommended Range | Notes |
| Working Concentration | 100 nM - 1 µM | Start with a lower concentration to minimize potential artifacts and non-specific binding.[1][3] |
| Incubation Time | 15 - 30 minutes | Optimal time can vary between cell types.[3] |
| Incubation Temperature | 37°C | Maintain physiological conditions to ensure cell health and proper dye uptake.[1] |
| Staining Buffer | HBSS with Ca²⁺/Mg²⁺ | This buffer helps maintain ER morphology.[1][3] |
Mandatory Visualization
Caption: Troubleshooting workflow for non-specific binding of ER-Tracker Blue-White DPX.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. Invitrogen™ ER-Tracker™ Blue-White DPX, for live-cell imaging | Fisher Scientific [fishersci.ca]
- 6. cacheby.com [cacheby.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing ER-Tracker Blue-White DPX Cytotoxicity in Long-Term Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ER-Tracker Blue-White DPX for long-term live-cell imaging. It addresses common issues related to cytotoxicity and provides troubleshooting strategies and frequently asked questions to ensure the acquisition of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1][2] It belongs to the Dapoxyl™ (DPX) dye family, which are known to be environmentally sensitive probes.[1][2] The dye's mechanism of action is based on its selective accumulation in the ER membranes.[2] Its fluorescence is sensitive to the polarity of its local environment, which contributes to its enhanced emission within the unique lipid environment of the ER.[2] This probe is photostable, making it suitable for time-lapse microscopy.[2]
Q2: At what concentration should I use this compound to minimize toxicity?
The recommended working concentration for this compound typically ranges from 100 nM to 1 µM.[1] To minimize potential labeling artifacts and cytotoxicity, it is crucial to use the lowest possible dye concentration that provides adequate signal for your imaging setup.[1] The optimal concentration should be determined empirically for each cell type and experimental condition.
Q3: Is this compound toxic to cells in long-term imaging?
This compound is described as having low cellular toxicity at effective working concentrations, enabling long-term live-cell imaging without inducing significant cellular stress or artifacts.[2] Staining at low concentrations does not appear to be toxic to cells for shorter-term imaging.[1] However, for long-term experiments (extending over many hours to days), it is critical to perform a thorough cytotoxicity assessment, as both chemical toxicity from the dye and phototoxicity from repeated illumination can impact cell health and experimental outcomes.
Q4: What are the primary signs of cytotoxicity I should look for during my long-term imaging experiment?
Signs of cytotoxicity can be subtle or overt. Look for:
-
Morphological Changes: Alterations in cell shape, blebbing of the plasma membrane, or vacuolization.
-
Reduced Proliferation: A decrease in the rate of cell division compared to unstained control cells.
-
Apoptosis or Necrosis: Increased number of detached or floating cells, nuclear condensation, or uptake of viability dyes like Propidium Iodide (PI) or SYTOX Green.
-
Altered ER Dynamics: Abnormal ER morphology, fragmentation, or reduced motility that deviates from the expected physiological behavior.
Q5: How can I distinguish between chemical toxicity of the dye and phototoxicity?
To differentiate between these two effects, you should include the following controls in your experimental setup:
-
Stained, Unimaged Cells: Cells stained with this compound but not exposed to excitation light. This will reveal the chemical toxicity of the dye over time.
-
Unstained, Imaged Cells: Cells that are not stained but are subjected to the same imaging protocol (light exposure) as your experimental group. This will help determine the level of phototoxicity induced by the imaging process itself.
-
Stained, Imaged Cells: Your experimental group, which will show the combined effects of chemical and phototoxicity.
-
Untreated Control Cells: Cells that are neither stained nor imaged, representing the baseline health and behavior of your cell model.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence or non-specific staining. | 1. Dye concentration is too high. 2. Incubation time is too long. 3. Incomplete removal of excess dye. | 1. Titrate the ER-Tracker concentration downwards to find the lowest effective concentration. 2. Optimize the incubation time; shorter times may be sufficient. 3. Ensure thorough washing with fresh, probe-free medium after staining. |
| Dim fluorescence signal. | 1. Dye concentration is too low. 2. Suboptimal imaging settings (e.g., low exposure, incorrect filter). 3. Photobleaching from excessive light exposure. | 1. Gradually increase the ER-Tracker concentration within the recommended range. 2. Use a long-pass DAPI filter, which is optimal for this dye.[3] Increase exposure time or laser power cautiously, balancing signal with phototoxicity. 3. Reduce excitation light intensity, decrease exposure time, and/or reduce the frequency of image acquisition. |
| Cells show signs of stress or death early in the time-lapse. | 1. Phototoxicity from high illumination intensity or frequent imaging. 2. Chemical cytotoxicity from a high dye concentration. 3. Suboptimal cell culture conditions (e.g., temperature, CO2, media). | 1. Reduce laser power to the minimum required for a good signal-to-noise ratio. Decrease the frequency of image acquisition. 2. Lower the ER-Tracker concentration. 3. Ensure the microscope's environmental chamber is properly calibrated and maintained throughout the experiment. |
| ER morphology or dynamics appear abnormal. | 1. Cytotoxicity is affecting organelle structure and function. 2. The pharmacological activity of the dye is affecting ER function. | 1. Perform a cytotoxicity assessment to confirm cell health. If cytotoxicity is observed, optimize staining and imaging parameters. 2. Consider using a genetically encoded fluorescent protein targeted to the ER as an alternative for very long-term studies where potential pharmacological effects are a concern. |
Quantitative Data Summary
| Parameter | Recommendation/Value | Source |
| Stock Solution Preparation | Dissolve 100 µg of ER-Tracker in 128 µL of DMSO to obtain a 1 mM stock solution. | [4][5] |
| Storage | Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. | [4][5] |
| Working Concentration | 100 nM - 1 µM in serum-free medium or PBS. | [1][4][5] |
| Incubation Time | 5 - 30 minutes at 37°C. | [4][5] |
| Excitation Wavelength | ~374 nm | [2] |
| Emission Wavelength | 430 - 640 nm (environmentally sensitive) | [2] |
| Recommended Filter | Long-pass DAPI | [3] |
Experimental Protocols
Protocol 1: Staining Live Cells with this compound
-
Prepare Staining Solution: Dilute the 1 mM this compound stock solution in pre-warmed (37°C) serum-free medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS) to the desired final working concentration (start with a titration from 100 nM to 1 µM).
-
Cell Preparation: Grow adherent cells on imaging-quality glass-bottom dishes or plates. For suspension cells, gently pellet and resuspend them in the staining solution.
-
Staining: Remove the culture medium from adherent cells and add the staining solution. For suspension cells, incubate the cell suspension in the staining solution. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: For adherent cells, aspirate the staining solution and wash twice with pre-warmed, probe-free complete medium or buffer. For suspension cells, gently pellet the cells, remove the supernatant, and resuspend in fresh, probe-free medium.
-
Imaging: Proceed with live-cell imaging in a suitable imaging medium.
Protocol 2: Assessing Cytotoxicity in Long-Term Imaging
This protocol allows for the simultaneous assessment of cell viability during a long-term imaging experiment.
-
Cell Seeding: Seed cells in a multi-well imaging plate, including wells for all necessary controls (unstained/unimaged, stained/unimaged, unstained/imaged).
-
Staining: Stain the designated wells with the optimized concentration of this compound as described in Protocol 1.
-
Addition of Viability Dye: To the imaging medium in all wells, add a cell-impermeant nuclear dye that fluoresces in a different channel from ER-Tracker (e.g., Propidium Iodide or SYTOX™ Green). These dyes will only enter and stain the nuclei of dead or dying cells.
-
Time-Lapse Imaging: Set up your time-lapse imaging experiment to acquire images in the phase-contrast, ER-Tracker, and viability dye channels at each time point.
-
Data Analysis: Quantify the number of ER-Tracker positive cells and the number of viability dye-positive cells in each well at each time point. An increase in the percentage of viability dye-positive cells in your stained and imaged wells compared to controls indicates cytotoxicity.
Visualizations
Workflow for Optimizing Long-Term Imaging with this compound
Caption: Workflow for optimizing this compound use in long-term imaging.
Decision Tree for Troubleshooting Cytotoxicity
Caption: Decision tree for troubleshooting sources of cytotoxicity.
References
Validation & Comparative
A Head-to-Head Comparison of ER-Tracker Blue-White DPX and ER-Tracker Green for Live-Cell Imaging of the Endoplasmic Reticulum
For researchers, scientists, and drug development professionals, the precise visualization of the endoplasmic reticulum (ER) in living cells is paramount to understanding a myriad of cellular processes. ER-Tracker™ dyes are vital tools in this pursuit, offering cell-permeant solutions for highly selective ER staining. This guide provides a comprehensive comparison of two popular options: ER-Tracker™ Blue-White DPX and ER-Tracker™ Green, focusing on their performance, spectral characteristics, and experimental considerations to aid in the selection of the optimal probe for your live-cell imaging needs.
The endoplasmic reticulum is a dynamic and intricate organelle central to protein synthesis and folding, lipid metabolism, and calcium homeostasis. Live-cell imaging of the ER provides invaluable insights into its structure and function in real-time. ER-Tracker™ Blue-White DPX and ER-Tracker™ Green are two fluorescent probes designed for this purpose, each with distinct properties that make them suitable for different experimental setups.
Performance and Specifications: A Comparative Overview
ER-Tracker™ Blue-White DPX is a member of the Dapoxyl™ (DPX) dye family, known for its environmental sensitivity.[1] In contrast, ER-Tracker™ Green is a conjugate of the BODIPY™ FL dye and glibenclamide.[1] This fundamental difference in their chemical nature dictates their spectral properties, staining mechanisms, and overall performance in live-cell imaging applications.
| Feature | ER-Tracker™ Blue-White DPX | ER-Tracker™ Green (BODIPY™ FL Glibenclamide) |
| Excitation Wavelength | ~374 nm[2] | ~504 nm[2] |
| Emission Wavelength | 430–640 nm (environment-sensitive)[2] | ~511 nm[2] |
| Staining Mechanism | Based on the Dapoxyl™ dye's properties, which are sensitive to the polarity of the local environment, like the unique lipid environment of the ER.[1][3] | Glibenclamide binds to the sulfonylurea receptors of ATP-sensitive K+ channels, which are prominent on the ER.[1][2] |
| Photostability | Described as a photostable probe.[2][4] One source suggests it can retain 90% of its fluorescence after 30 minutes of continuous illumination. | While specific quantitative data is limited in direct comparison, BODIPY dyes are generally known for their high photostability. |
| Cytotoxicity | Staining at low concentrations does not appear to be toxic to cells.[1][2] IC50 values for similar coumarin-based probes are reported in the range of 205 to 252 μM, suggesting low cytotoxicity.[] | Staining at low concentrations does not appear to be toxic to cells.[1][2] |
| Fixability | The staining pattern is partially retained after formaldehyde (B43269) fixation, though significant signal loss can occur.[1][4] | The staining pattern is also partially retained after formaldehyde fixation, but it is generally recommended for live-cell imaging only as the signal is not well-retained post-fixation. |
| Multiplexing Capability | Its broad emission spectrum can be a consideration for multicolor imaging.[3] However, it can be used with other fluorescent probes. | Its narrower emission spectrum is well-suited for multiplexing with other fluorescent probes in different spectral channels. |
| Potential Artifacts | High concentrations may lead to non-specific background staining, potentially in the Golgi complex.[6] The environment-sensitive emission could introduce variability.[3] | The pharmacological activity of glibenclamide could potentially affect ER function.[1][2] Variable expression of sulfonylurea receptors in some cell types may result in non-ER labeling.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-quality live-cell imaging. Below are generalized protocols for staining live cells with ER-Tracker™ Blue-White DPX and ER-Tracker™ Green. Optimal conditions may vary depending on the cell type and experimental setup.
ER-Tracker™ Blue-White DPX Staining Protocol
-
Reagent Preparation: ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM stock solution in DMSO. Before use, warm the vial to room temperature and briefly centrifuge to collect the solution at the bottom.
-
Working Solution Preparation: Dilute the 1 mM stock solution to a final working concentration of 100 nM–1 µM in a suitable buffer, such as pre-warmed Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg).[1]
-
Cell Staining:
-
For adherent cells, remove the culture medium and wash the cells with HBSS/Ca/Mg.
-
Add the pre-warmed staining solution to the cells and incubate for 15–30 minutes at 37°C.[1]
-
-
Washing and Imaging:
-
Remove the staining solution and replace it with fresh, probe-free culture medium.
-
Image the cells using a fluorescence microscope equipped with a DAPI or UV long-pass filter set.[4]
-
ER-Tracker™ Green Staining Protocol
-
Reagent Preparation: ER-Tracker™ Green is usually supplied as a lyophilized solid. To prepare a 1 mM stock solution, dissolve 100 µg of the dye in 128 µL of high-quality anhydrous DMSO.[1]
-
Working Solution Preparation: Dilute the 1 mM stock solution to a final working concentration of approximately 1 µM in a suitable buffer, such as pre-warmed HBSS/Ca/Mg or normal growth medium.[1]
-
Cell Staining:
-
For adherent cells, remove the culture medium and wash the cells.
-
Add the pre-warmed staining solution to the cells and incubate for 15–30 minutes at 37°C.[7]
-
-
Washing and Imaging:
-
Remove the staining solution and replace it with fresh, probe-free medium. To reduce background fluorescence, phenol (B47542) red-free medium can be used.
-
Image the cells using a fluorescence microscope with a standard FITC filter set.
-
Visualizing the Workflow and ER Function
To better illustrate the experimental process and the biological context, the following diagrams were generated using the DOT language.
Caption: General experimental workflow for live-cell imaging with ER-Tracker dyes.
Caption: Key signaling roles of the Endoplasmic Reticulum in cellular function.
Conclusion
Both ER-Tracker™ Blue-White DPX and ER-Tracker™ Green are effective probes for visualizing the endoplasmic reticulum in live cells. The choice between them will largely depend on the specific requirements of the experiment.
ER-Tracker™ Blue-White DPX is a good option when high photostability is a primary concern for long-term imaging experiments. However, its broad and environment-sensitive emission spectrum needs to be considered, especially in multiplexing experiments.
ER-Tracker™ Green , with its well-defined excitation and emission peaks, is an excellent choice for multicolor imaging. The glibenclamide-based targeting is highly specific, although the potential for pharmacological effects on ER function should be taken into account in sensitive experimental systems.
Ultimately, for any given application, empirical testing is recommended to determine which probe provides the optimal balance of brightness, photostability, and minimal cytotoxicity for your specific cell type and imaging setup.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 4. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
A Head-to-Head Comparison: ER-Tracker™ Blue-White DPX vs. DiOC6(3) for Endoplasmic Reticulum Staining
For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes for endoplasmic reticulum (ER) imaging, this guide provides a comprehensive comparison of two commonly used dyes: ER-Tracker™ Blue-White DPX and DiOC6(3). This analysis is based on their staining mechanisms, spectral properties, and performance in key experimental parameters.
The endoplasmic reticulum is a critical organelle involved in protein synthesis and folding, lipid metabolism, and calcium homeostasis. Accurate visualization of its intricate network is paramount for understanding cellular function in both normal and disease states. The choice of fluorescent probe can significantly impact the quality and interpretation of experimental results. This guide aims to provide an objective comparison to inform your selection process.
Performance Comparison at a Glance
| Feature | ER-Tracker™ Blue-White DPX | DiOC6(3) |
| Excitation Wavelength | ~374 nm[1] | ~484 nm[2] |
| Emission Wavelength | 430-640 nm[1] | ~501 nm[2] |
| Selectivity for ER | High[3][4] | Moderate; stains mitochondria at low concentrations[5][6] |
| Mechanism of Action | Binds to sulfonylurea receptors of ATP-sensitive K+ channels on the ER[3][7] | Accumulates in membranes based on membrane potential[5][8] |
| Suitability for Live-Cell Imaging | Optimal[9] | Suitable, but with potential for phototoxicity[8] |
| Photostability | Described as photostable[1] | Can be prone to photobleaching and phototoxicity[8] |
| Cytotoxicity | Low; IC50 values for similar coumarin-based probes are reported to be in the range of 205 to 252 μM[9][] | Concentration-dependent; can be toxic at higher concentrations |
| Fixability | Partially retained after formaldehyde (B43269) fixation[3][11] | Staining pattern may not be well-preserved after fixation and permeabilization[5] |
Detailed Performance Analysis
Selectivity: A Key Differentiator
The most significant distinction between the two dyes lies in their selectivity for the endoplasmic reticulum. ER-Tracker™ Blue-White DPX is highly selective for the ER, with minimal staining of other organelles like mitochondria.[3][4] This high specificity is attributed to its mechanism of action, which involves the glibenclamide component of the dye binding to the sulfonylurea receptors of ATP-sensitive potassium channels that are prominent on the ER membrane.[3][7]
In contrast, DiOC6(3) is a lipophilic cationic dye that accumulates in mitochondria at low concentrations due to their high membrane potential.[5][6] At higher concentrations, it will stain the ER and other intracellular membranes, which can lead to ambiguity in identifying the ER network, especially in cells with dense mitochondrial populations.[5]
Mechanism of Staining
The distinct mechanisms of action of these two probes are foundational to their performance characteristics.
Figure 1. Staining mechanism of ER-Tracker™ Blue-White DPX.
Figure 2. Concentration-dependent staining mechanism of DiOC6(3).
Photostability and Cytotoxicity
ER-Tracker™ Blue-White DPX is described as a photostable probe, which is a crucial feature for time-lapse imaging and prolonged microscopic observation.[1] While direct quantitative comparisons are limited in the reviewed literature, its chemical nature is designed for enhanced stability under illumination. In terms of cytotoxicity, ER-Tracker™ dyes are reported to be non-toxic to cells at low concentrations.[11][12] This is supported by studies on structurally similar coumarin-based probes which show high IC50 values, indicating low toxicity.[]
DiOC6(3), on the other hand, is known to be susceptible to photobleaching and can induce phototoxic effects, potentially damaging cells upon prolonged exposure to excitation light.[8] Its cytotoxicity is also a consideration, as the concentrations required for effective ER staining may impact cell health.
Experimental Protocols
Detailed and optimized protocols are critical for successful and reproducible ER staining. Below are representative protocols for live-cell imaging with both dyes.
ER-Tracker™ Blue-White DPX Staining Protocol for Live Adherent Cells
Figure 3. Experimental workflow for ER-Tracker™ Blue-White DPX staining.
Materials:
-
ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)[3]
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Adherent cells cultured on coverslips
Procedure:
-
Prepare Working Solution: Prepare a working solution of 100 nM to 1 µM ER-Tracker™ Blue-White DPX in pre-warmed (37°C) serum-free medium or PBS.[11] The optimal concentration should be determined for each cell type.
-
Cell Preparation: Remove the culture medium from the coverslip with adherent cells.
-
Staining: Add the pre-warmed working solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 15 to 30 minutes at 37°C.[3]
-
Washing: Remove the staining solution and wash the cells twice with fresh, pre-warmed culture medium.[11]
-
Imaging: Mount the coverslip and visualize the stained ER using a fluorescence microscope equipped with a DAPI filter set (Excitation ~374 nm, Emission 430-640 nm).
DiOC6(3) Staining Protocol for Live Adherent Cells
Materials:
-
DiOC6(3) (stock solution in DMSO or ethanol)
-
Cell culture medium or a suitable buffer (e.g., PBS)
-
Adherent cells cultured on coverslips
Procedure:
-
Prepare Working Solution: Prepare a working solution of DiOC6(3) in a suitable buffer. For ER staining, higher concentrations (e.g., 1-10 µM) are typically used.[6] The optimal concentration needs to be determined empirically.
-
Cell Preparation: Remove the culture medium from the coverslip.
-
Staining: Add the working solution to the cells.
-
Incubation: Incubate for 2 to 20 minutes at 37°C, protecting from light.[6]
-
Washing: Drain the staining solution and wash the cells 2-3 times with warm culture medium.[6]
-
Imaging: Image the cells immediately using a standard FITC filter set (Excitation ~484 nm, Emission ~501 nm). Minimize light exposure to reduce phototoxicity.
Conclusion and Recommendations
For researchers requiring high specificity for the endoplasmic reticulum in live-cell imaging, ER-Tracker™ Blue-White DPX presents a clear advantage over DiOC6(3). Its targeted binding mechanism minimizes off-target staining of mitochondria, providing a more accurate representation of ER morphology and dynamics.[3][9] Furthermore, its reported photostability and low cytotoxicity make it well-suited for long-term imaging experiments.[1][11]
DiOC6(3) can still be a useful tool for ER staining, particularly when its concentration-dependent properties are carefully controlled and its potential for mitochondrial staining is accounted for. It is a more established dye and may be a cost-effective option for certain applications. However, for experiments where precise ER localization is critical and for demanding applications such as time-lapse imaging, ER-Tracker™ Blue-White DPX is the superior choice.
Ultimately, the selection of the appropriate ER stain will depend on the specific experimental goals, cell type, and imaging setup. It is always recommended to perform initial optimization experiments to determine the ideal staining conditions for your particular system.
References
- 1. Invitrogen ER-Tracker Blue-White DPX, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. biotium.com [biotium.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. mterasaki.us [mterasaki.us]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. This compound | Benchchem [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to ER-Tracker™ Blue-White DPX and Fluorescent Protein ER Reporters
For researchers, scientists, and drug development professionals investigating the intricate network of the endoplasmic reticulum (ER), the choice of a suitable fluorescent reporter is paramount for accurate and reliable live-cell imaging. This guide provides an objective comparison of two prominent methods for ER labeling: the chemical dye ER-Tracker™ Blue-White DPX and genetically encoded fluorescent protein (FP) reporters.
At a Glance: Key Performance Characteristics
The selection of an appropriate ER reporter hinges on a variety of factors, from the experimental goals to the specific cell type being investigated. Below is a summary of key quantitative and qualitative data for ER-Tracker™ Blue-White DPX and common fluorescent protein ER reporters.
| Feature | ER-Tracker™ Blue-White DPX | Fluorescent Protein ER Reporters (e.g., GFP-tagged) |
| Mechanism of Action | Binds to sulfonylurea receptors of ATP-sensitive K+ channels on the ER membrane.[1] | Genetically fused to an ER-resident protein or an ER-targeting signal sequence.[2][3] |
| Excitation/Emission | ~374 nm / 430-640 nm.[4][5] | Varies by FP (e.g., EGFP: ~488 nm / ~509 nm). |
| Quantum Yield | Environment-sensitive; decreases with increasing solvent polarity.[5][6] | Varies by FP (e.g., EGFP: ~0.60).[7] |
| Photostability | Generally considered photostable.[4][5] | Varies by FP; some are prone to photobleaching. |
| Cytotoxicity | Low cytotoxicity at working concentrations.[1] | Generally low, but overexpression can induce ER stress. |
| Fixation Compatibility | Partially retained after formaldehyde (B43269) fixation; signal loss occurs.[1][4] | Generally well-retained after formaldehyde fixation. |
| Delivery Method | Direct addition to cell culture medium. | Transfection or transduction with a plasmid or viral vector. |
| Specificity | Highly selective for the ER.[1] | Highly specific due to genetic targeting.[2][3] |
| Multiplexing | Broad emission spectrum can present challenges. | Can be multiplexed with other spectrally distinct FPs and dyes. |
Visualizing the Mechanisms
To better understand how these reporters target the endoplasmic reticulum, the following diagrams illustrate their distinct mechanisms of action.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - HU [thermofisher.com]
- 3. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Invitrogen™ ER-Tracker™ Blue-White DPX, for live-cell imaging | Fisher Scientific [fishersci.ca]
- 5. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 6. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ER-Tracker™ Blue-White DPX Performance in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ER-Tracker™ Blue-White DPX, a widely used fluorescent probe for delineating the endoplasmic reticulum (ER) in live cells. We will objectively assess its performance characteristics, compare it with alternative probes, and provide detailed experimental protocols to assist researchers in making informed decisions for their specific applications.
Principle of Action and Key Features
ER-Tracker™ Blue-White DPX is a cell-permeant, photostable, and highly selective probe for the ER.[1][2] It belongs to the Dapoxyl™ (DPX) dye family, which is characterized by a large Stokes shift and environmental sensitivity.[3] Its fluorescence emission spectrum is broad, ranging from 430 to 640 nm upon excitation at approximately 374 nm, and is influenced by the polarity of its local environment.[4][5] This property can be leveraged for ratiometric imaging to probe the ER environment.[4] The dye's selectivity for the ER is a significant advantage over older stains like DiOC6(3), which can also accumulate in mitochondria.[3][4]
Performance Across Different Cell Lines
Comparative Analysis with Alternative ER Probes
Several alternatives to ER-Tracker™ Blue-White DPX are available, each with distinct characteristics. The choice of probe often depends on the specific experimental requirements, such as the need for multicolor imaging or compatibility with fixation.
| Feature | ER-Tracker™ Blue-White DPX | ER-Tracker™ Green/Red (BODIPY™ FL/TR glibenclamide) | Coumarin-Based Probes | Genetically Encoded Probes (e.g., ER-GFP) |
| Excitation/Emission (nm) | ~374 / 430-640 | Green: ~504/511, Red: ~587/615 | ~400 / 435-525 | GFP: ~488/509 |
| Selectivity for ER | High | High (binds to sulfonylurea receptors on ER) | High | Very High (targeted expression) |
| Photostability | High[2][4] | Moderate | Varies by specific probe | Can be prone to photobleaching |
| Cytotoxicity | Low at working concentrations[3][7] | Low at working concentrations | Low (IC50 values reported in the 205-252 µM range)[] | Generally low, but overexpression can be a concern |
| Fixability | Partially retained after formaldehyde (B43269) fixation[3] | Partially retained after formaldehyde fixation | Some are compatible with fixation[] | Compatible with fixation |
| Multicolor Imaging Suitability | Broad emission can be challenging | Well-suited for multiplexing | Narrower emission spectrum is advantageous for multiplexing[] | Excellent for multiplexing with other fluorescent proteins |
| Live-Cell Imaging | Yes | Yes | Yes | Yes |
Experimental Protocols
General Staining Protocol for Live Cells
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Reagent Preparation:
-
Stock Solution: ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM stock solution in DMSO. Store at -20°C, protected from light and moisture.[7]
-
Working Solution: On the day of the experiment, thaw the stock solution and dilute it in a serum-free medium or a suitable buffer (e.g., HBSS) to a final working concentration of 100 nM to 1 µM.[4][7] The optimal concentration should be determined empirically.
Staining Procedure for Adherent Cells:
-
Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
When cells reach the desired confluency, remove the culture medium.
-
Wash the cells once with a pre-warmed buffer.
-
Add the pre-warmed staining solution (working solution) to the cells.
-
Incubate for 15-30 minutes at 37°C.[4]
-
Remove the staining solution and wash the cells twice with a fresh, pre-warmed medium or buffer.
-
Add fresh, pre-warmed medium to the cells for imaging.
-
Image the cells immediately on a fluorescence microscope equipped with a DAPI or UV longpass filter set.[1]
Staining Procedure for Suspension Cells:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in a pre-warmed serum-free medium or buffer containing the ER-Tracker™ Blue-White DPX working solution.
-
Incubate for 15-30 minutes at 37°C.
-
Centrifuge the cells to remove the staining solution.
-
Wash the cell pellet twice with a fresh, pre-warmed medium or buffer.
-
Resuspend the cells in a fresh medium for analysis by flow cytometry or fluorescence microscopy.
Fixation and Permeabilization (Optional)
While ER-Tracker™ Blue-White DPX is primarily for live-cell imaging, the signal is partially retained after formaldehyde fixation.
-
After staining live cells as described above, remove the medium.
-
Add a freshly prepared 4% formaldehyde solution in PBS.
-
Incubate for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If subsequent immunostaining is required, permeabilize the cells with a mild detergent such as 0.1-0.5% Triton™ X-100 in PBS for 10 minutes. Note that permeabilization may lead to a further reduction in the fluorescent signal.
-
Proceed with blocking and antibody incubation steps as per standard immunofluorescence protocols.
Visualizing ER Dynamics and Interactions
ER-Tracker™ Blue-White DPX is a valuable tool for studying the dynamic nature of the endoplasmic reticulum and its interactions with other organelles.
Experimental Workflow for Co-localization Studies
Caption: Workflow for co-localization of ER with other organelles.
Unfolded Protein Response (UPR) Signaling Pathway
ER stress leads to the activation of the Unfolded Protein Response (UPR), a crucial signaling pathway for cell survival. Changes in ER morphology and fluorescence intensity of ER-Tracker™ Blue-White DPX can be correlated with the activation of UPR sensors.[4]
Caption: Simplified overview of the Unfolded Protein Response (UPR) pathway.
References
- 1. This compound, for live-cell imaging 内质网蓝色荧光探针(活细胞成像用) - 上海懋康生物科技有限公司 [maokangbio.com]
- 2. Invitrogen™ ER-Tracker™ Blue-White DPX, for live-cell imaging | Fisher Scientific [fishersci.ca]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to Endoplasmic Reticulum Probes: The Advantages of ER-Tracker™ Blue-White DPX
In the dynamic landscape of cellular biology and drug discovery, the precise visualization of subcellular organelles is paramount. The endoplasmic reticulum (ER), a sprawling network of membranes, plays a crucial role in protein synthesis and folding, lipid metabolism, and calcium homeostasis. Fluorescent probes are indispensable tools for studying the ER's intricate morphology and function in living cells. Among the array of available options, ER-Tracker™ Blue-White DPX emerges as a superior choice for many applications. This guide provides an objective comparison of ER-Tracker™ Blue-White DPX with other common ER probes, supported by experimental data and detailed protocols.
Key Performance Characteristics
The ideal ER probe should exhibit high selectivity, robust photostability, minimal cytotoxicity, and a strong signal-to-noise ratio. This section compares ER-Tracker™ Blue-White DPX against other widely used ER probes across these critical parameters.
Table 1: Comparison of Key Performance Characteristics of Common ER Probes
| Feature | ER-Tracker™ Blue-White DPX | ER-Tracker™ Green/Red (BODIPY™-based) | DiOC6(3) | CellLight™ ER-GFP/RFP (Protein-based) |
| Excitation/Emission (nm) | ~374 / 430-640[1] | Green: ~504/511, Red: ~587/615[2] | ~484 / 501 | GFP: ~488/509, RFP: ~555/584 |
| Selectivity for ER | High; rarely stains mitochondria[2][3] | High; binds to sulfonylurea receptors on the ER[2] | Moderate; can also stain mitochondria[2][3] | Very High; genetically targeted to the ER lumen[4] |
| Photostability | High[5] | Moderate | Low | High |
| Cytotoxicity | Low at working concentrations[3][6] | Low at working concentrations | Higher; can be toxic to cells | Very Low |
| Live-Cell Imaging | Excellent[5] | Excellent | Good | Excellent |
| Fixability | Partially retained after formaldehyde (B43269) fixation[3] | Partially retained after formaldehyde fixation | No | Yes |
| Environment Sensitive | Yes, fluorescence is sensitive to the polarity of the local environment[3][5] | No | No | No |
Superior Selectivity of ER-Tracker™ Blue-White DPX
A significant advantage of ER-Tracker™ Blue-White DPX is its high selectivity for the endoplasmic reticulum. Unlike older dyes such as DiOC6(3), which is known to accumulate in mitochondria as well, ER-Tracker™ Blue-White DPX provides a more accurate representation of ER morphology.[2][3] This high specificity is crucial for co-localization studies investigating the interactions between the ER and other organelles.
Figure 1. Comparison of probe selectivity.
Enhanced Photostability for Long-Term Imaging
ER-Tracker™ Blue-White DPX is notably photostable, making it ideal for time-lapse imaging experiments that require prolonged exposure to excitation light.[5] This allows researchers to track the dynamic changes in ER structure and function over extended periods without significant signal loss due to photobleaching.
Low Cytotoxicity for Healthy Cell Maintenance
Table 2: Spectral Properties of ER-Tracker™ Dyes
| Probe | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield |
| ER-Tracker™ Blue-White DPX | ~374[1] | 430-640 (environment dependent)[1] | Large | High in hydrophobic environments[2] |
| ER-Tracker™ Green | ~504[2] | ~511[2] | ~7 | High |
| ER-Tracker™ Red | ~587[2] | ~615[2] | ~28 | High |
The large Stokes shift and environment-sensitive emission of ER-Tracker™ Blue-White DPX are unique properties. The fluorescence quantum yield of Dapoxyl-based dyes, like ER-Tracker™ Blue-White DPX, is high in the hydrophobic environment of the ER membrane but decreases in more polar environments.[2][3] This solvatochromic property can be leveraged to probe the biophysical state of the ER membrane.
Experimental Protocols
To ensure optimal and reproducible results, the following experimental protocols are recommended.
General Staining Protocol for Live Cells
This protocol provides a general guideline for staining adherent cells with ER-Tracker™ Blue-White DPX. The optimal conditions may vary depending on the cell type and experimental setup.
Figure 2. Staining protocol workflow.
Co-localization with Mitochondrial Probes
To experimentally verify the high selectivity of ER-Tracker™ Blue-White DPX, a co-localization experiment with a mitochondrial probe like MitoTracker™ Red CMXRos can be performed.
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
Staining with Mitochondrial Probe: Incubate cells with MitoTracker™ Red CMXRos (e.g., 100-200 nM) in pre-warmed growth medium for 15-30 minutes at 37°C.
-
Wash: Remove the MitoTracker™-containing medium and wash the cells twice with pre-warmed medium.
-
Staining with ER-Tracker™ Blue-White DPX: Incubate cells with ER-Tracker™ Blue-White DPX (e.g., 100 nM - 1 µM) in pre-warmed, serum-free medium for 15-30 minutes at 37°C.
-
Final Wash: Remove the ER-Tracker™ solution and replace it with fresh, pre-warmed imaging medium.
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope with appropriate filter sets for both probes (e.g., DAPI set for ER-Tracker™ Blue-White DPX and a TRITC/Texas Red set for MitoTracker™ Red).
-
Analysis: Analyze the acquired images using image analysis software to determine the degree of co-localization. A Pearson's correlation coefficient close to zero would indicate a lack of co-localization and thus high selectivity of the ER probe.
Conclusion
ER-Tracker™ Blue-White DPX offers a compelling combination of high selectivity, photostability, and low cytotoxicity, making it an exceptional tool for live-cell imaging of the endoplasmic reticulum. Its unique environment-sensitive fluorescence provides an additional layer of information about the ER's biophysical properties. While genetically encoded fluorescent proteins offer high specificity, the straightforward staining protocol and robust performance of ER-Tracker™ Blue-White DPX make it a valuable and often more convenient choice for a wide range of research applications in cell biology and drug development.
References
- 1. yeasen.com [yeasen.com]
- 2. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. ER-Tracker™ Blue-White DPX, for live-cell imaging 20 x 50 μL | Buy Online [thermofisher.com]
- 5. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Spectral Compatibility of ER-Tracker Blue-White DPX with Other Fluorophores: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ER-Tracker Blue-White DPX with other commonly used fluorophores in cellular imaging. We present experimental data and detailed protocols to assist in the design and execution of multicolor fluorescence microscopy experiments.
Introduction to this compound
This compound is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1] It is a member of the Dapoxyl™ dye family, which is characterized by a large Stokes shift, high quantum yield in hydrophobic environments, and environmental sensitivity.[1] Its fluorescence emission is dependent on the polarity of its local environment, which contributes to its specificity for the lipid-rich ER membrane.[2]
Spectral Properties and Compatibility
This compound is excited by ultraviolet (UV) light and has a broad emission spectrum that spans from blue to white. This unique spectral profile allows for some flexibility in multicolor imaging but also necessitates careful selection of other fluorophores and appropriate filter sets to minimize spectral bleed-through.
Quantitative Data Summary
The following table summarizes the spectral properties of this compound and a selection of spectrally compatible fluorophores for labeling various subcellular structures.
| Fluorophore | Target Organelle/Structure | Excitation Max (nm) | Emission Max (nm) | Recommended Filter Set |
| This compound | Endoplasmic Reticulum | ~374 | 430-640 | DAPI / UV longpass |
| Hoechst 33342 | Nucleus (DNA) | ~350 | ~461 | DAPI |
| DAPI | Nucleus (DNA) | ~358 | ~461 | DAPI |
| Alexa Fluor 488 Phalloidin (B8060827) | F-actin Cytoskeleton | ~495 | ~518 | FITC |
| MitoTracker Green FM | Mitochondria | ~490 | ~516 | FITC |
| MitoTracker Red CMXRos | Mitochondria | ~579 | ~599 | TRITC / Texas Red |
| Alexa Fluor 594 conjugate | Varies (secondary antibody) | ~590 | ~617 | Texas Red |
Experimental Protocols
Successful multicolor imaging requires carefully planned staining protocols to ensure optimal labeling and minimal artifacts. Below are detailed methodologies for co-staining with this compound and other fluorophores.
Protocol 1: Co-staining of ER, Nucleus, and Mitochondria in Live Cells
This protocol describes the simultaneous labeling of the endoplasmic reticulum, nucleus, and mitochondria in living cells.
Materials:
-
This compound (1 mM stock in DMSO)
-
Hoechst 33342 (1 mg/mL stock in water)
-
MitoTracker Red CMXRos (1 mM stock in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
-
Staining Solution Preparation:
-
Prepare a 2X working solution of the dyes in a pre-warmed live-cell imaging medium.
-
Dilute this compound to a final concentration of 100 nM - 1 µM.
-
Dilute Hoechst 33342 to a final concentration of 1 µg/mL.
-
Dilute MitoTracker Red CMXRos to a final concentration of 50-500 nM.
-
-
Staining:
-
Remove the culture medium from the cells and add an equal volume of the 2X staining solution.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with a pre-warmed live-cell imaging medium.
-
-
Imaging:
-
Image the cells immediately in a fresh live-cell imaging medium using appropriate filter sets for DAPI (for ER-Tracker and Hoechst) and TRITC/Texas Red (for MitoTracker Red). Use sequential scanning to minimize bleed-through between channels.
-
Protocol 2: Staining of ER and Cytoskeleton followed by Fixation and Nuclear Staining
This protocol is suitable for experiments where cell fixation is required after live-cell staining of the ER.
Materials:
-
This compound (1 mM stock in DMSO)
-
Alexa Fluor 488 Phalloidin (methanol stock)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI (1 mg/mL stock in water)
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Live Cell Staining of ER:
-
Prepare a working solution of this compound (100 nM - 1 µM) in a pre-warmed serum-free medium.
-
Incubate cells with the ER-Tracker solution for 15-30 minutes at 37°C.[1]
-
Wash the cells twice with a pre-warmed medium.
-
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.[3]
-
Wash the cells three times with PBS.
-
-
Permeabilization and Cytoskeleton Staining:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[3]
-
Prepare a staining solution of Alexa Fluor 488 Phalloidin (e.g., 1:40 dilution of methanol (B129727) stock) in PBS containing 1% BSA.
-
Incubate the cells with the phalloidin solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip on a microscope slide with a suitable mounting medium.
-
Image the specimen using DAPI and FITC filter sets.
-
Visualizing Spectral Compatibility and Experimental Workflow
The following diagrams illustrate the concepts of spectral compatibility and the experimental workflows described above.
Caption: Spectral relationship of this compound with other fluorophores.
Caption: Workflow for multicolor imaging with this compound.
Conclusion
This compound is a valuable tool for live-cell imaging of the endoplasmic reticulum. Its broad emission spectrum requires careful consideration for multicolor experiments. By selecting spectrally well-separated fluorophores and employing appropriate imaging techniques such as sequential scanning, researchers can successfully perform multiplex imaging to investigate the dynamic interactions between the ER and other cellular components. The protocols provided in this guide offer a starting point for developing robust multicolor imaging experiments.
References
A Head-to-Head Comparison of ER-Tracker Blue-White DPX and ER-Tracker Red for Endoplasmic Reticulum Stress Studies
For researchers, scientists, and drug development professionals investigating the complexities of endoplasmic reticulum (ER) stress, the selection of appropriate fluorescent probes is paramount for accurate and reliable data. This guide provides an objective comparison of two widely used ER-Tracker dyes, ER-Tracker Blue-White DPX and ER-Tracker Red, to aid in the selection of the optimal tool for your specific research needs.
The endoplasmic reticulum is a critical organelle responsible for protein folding, lipid synthesis, and calcium homeostasis. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. This cellular state activates a complex signaling network called the Unfolded Protein Response (UPR). Both this compound and ER-Tracker Red are valuable tools for visualizing and monitoring the ER in live cells, and both have been employed in studies of ER stress. This guide will delve into their respective characteristics, performance, and experimental considerations to facilitate an informed decision for your research.
Performance Characteristics at a Glance
| Feature | This compound | ER-Tracker Red |
| Fluorophore | Dapoxyl-based | BODIPY™ TR |
| Targeting Moiety | Hydrophobic partitioning | Glibenclamide |
| Excitation Wavelength | ~374 nm[1][2] | ~587 nm[2] |
| Emission Wavelength | 430-640 nm (environment-sensitive)[1][2] | ~615 nm[2] |
| Photostability | Reported to be photostable[2][3] | Generally good photostability |
| Cytotoxicity | Low at working concentrations[2][4] | Low at working concentrations[2][4] |
| Signal Change in ER Stress | Fluorescence intensity increases[3][5] | Fluorescence intensity can increase[6] |
| Fixability | Partially retained after formaldehyde (B43269) fixation[7] | Partially retained after formaldehyde fixation[7] |
| Multiplexing Capability | Good, due to blue emission | Good, due to red emission |
In-Depth Comparison
Mechanism of Action and Specificity:
This compound is a hydrophobic dye that selectively accumulates in the lipid-rich environment of the endoplasmic reticulum membrane.[3] Its Dapoxyl-based fluorophore is environmentally sensitive, meaning its fluorescence emission spectrum can shift depending on the polarity of its surroundings.[7] This property can be an advantage for detecting changes in the ER environment during stress but may also introduce variability.
ER-Tracker Red, on the other hand, utilizes a different targeting strategy. It is a conjugate of the BODIPY™ TR fluorophore and glibenclamide.[7] Glibenclamide binds to sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels, which are abundant on the ER membrane.[8] This targeted binding approach generally provides high specificity for the ER.
Performance in ER Stress Studies:
A key consideration for ER stress studies is how the fluorescent probe responds to the physiological changes within the organelle. Studies have shown that the fluorescence intensity of This compound increases in cells undergoing ER stress.[3][5] This increase in fluorescence can be quantified to assess the level of ER stress. Similarly, there is evidence to suggest that the fluorescence intensity of ER-Tracker Red can also increase during ER stress.[6]
The choice between the two may, therefore, depend on the specific experimental setup and the other fluorescent markers being used. The broad emission spectrum of this compound (430-640 nm) should be considered when designing multiplexing experiments to avoid spectral overlap.[1][2] ER-Tracker Red, with its more defined emission peak at around 615 nm, may be easier to combine with other common green and blue fluorescent probes.[2]
Photostability and Cytotoxicity:
Both dyes are reported to have good photostability, which is crucial for live-cell imaging and time-lapse experiments.[2][3] They also exhibit low cytotoxicity at the recommended working concentrations, ensuring that the cellular processes being observed are not unduly affected by the probes themselves.[2][4]
Experimental Protocols
Below are detailed methodologies for inducing ER stress and staining with either this compound or ER-Tracker Red for analysis by fluorescence microscopy and flow cytometry.
ER Stress Induction
Tunicamycin-Induced ER Stress:
Tunicamycin (B1663573) is a widely used agent that induces ER stress by inhibiting N-linked glycosylation, leading to an accumulation of unfolded proteins in the ER.
-
Cell Culture: Plate cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Tunicamycin Treatment: Prepare a stock solution of tunicamycin in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 1-5 µg/mL).
-
Incubation: Remove the existing medium from the cells and replace it with the tunicamycin-containing medium. Incubate the cells for the desired duration to induce ER stress (e.g., 4-24 hours). A vehicle control (DMSO-treated) should be run in parallel.[9][10]
Thapsigargin-Induced ER Stress:
Thapsigargin (B1683126) induces ER stress by inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which leads to the depletion of ER calcium stores and impairs protein folding.
-
Cell Culture: Plate cells as described for the tunicamycin protocol.
-
Thapsigargin Treatment: Prepare a stock solution of thapsigargin in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 1-2 µM).
-
Incubation: Replace the culture medium with the thapsigargin-containing medium and incubate for the desired time (e.g., 4-16 hours). Include a vehicle control (DMSO-treated).[6][11]
Staining with ER-Tracker Dyes
Live-Cell Imaging Protocol:
-
Prepare Staining Solution:
-
This compound: Thaw the 1 mM DMSO stock solution. Dilute to a final working concentration of 100 nM to 1 µM in a pre-warmed serum-free medium or HBSS.[12]
-
ER-Tracker Red: Prepare a 1 mM stock solution in DMSO. Dilute to a final working concentration of 100 nM to 1 µM in a pre-warmed serum-free medium or HBSS.[13]
-
-
Staining:
-
Wash and Image:
-
Remove the staining solution and wash the cells twice with a pre-warmed complete medium.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets (DAPI filter for Blue-White DPX, TRITC/Texas Red filter for Red).[1]
-
Flow Cytometry Protocol:
-
Cell Preparation: After ER stress induction, detach the cells using a gentle enzyme-free dissociation solution.
-
Staining:
-
Resuspend the cells in a pre-warmed serum-free medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Add the ER-Tracker dye to the desired final concentration and incubate for 15-30 minutes at 37°C.[4]
-
-
Wash and Analyze:
-
Wash the cells twice by centrifugation and resuspension in PBS.
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and detectors (UV laser for Blue-White DPX, Yellow/Green laser for Red).
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
Caption: A typical experimental workflow for an ER stress study using ER-Tracker dyes.
Caption: A simplified diagram of the Unfolded Protein Response (UPR) signaling pathway.
Conclusion
Both this compound and ER-Tracker Red are effective and reliable probes for visualizing the endoplasmic reticulum in live cells during ER stress studies. The choice between them will largely depend on the specific requirements of the experiment, particularly the instrumentation available and the need for multiplexing with other fluorescent markers. This compound offers the advantage of a fluorescence intensity increase that can be correlated with the level of ER stress. ER-Tracker Red provides a spectrally distinct option that is well-suited for multi-color imaging. By carefully considering the information and protocols provided in this guide, researchers can select the most appropriate tool to advance their understanding of ER stress and its implications in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of endoplasmic reticulum stress-inducing agents by antagonizing autophagy: a new potential strategy for identification of anti-cancer therapeutics in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Endoplasmic reticulum targeting fluorescent probes to image mobile Zn 2+ - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04300D [pubs.rsc.org]
- 9. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of the Endoplasmic-Reticulum-Stress Response: MicroRNA-34a Targeting of the IRE1α-Branch [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. lumiprobe.com [lumiprobe.com]
A Researcher's Guide to Quantitative Comparison of ER-Tracker™ Dyes
For researchers, scientists, and drug development professionals, the accurate visualization of the endoplasmic reticulum (ER) is crucial for understanding a myriad of cellular processes. ER-Tracker™ dyes are vital tools for live-cell imaging of this organelle. This guide provides an objective comparison of the three commonly used ER-Tracker dyes: ER-Tracker™ Blue-White DPX, ER-Tracker™ Green, and ER-Tracker™ Red. The comparison is based on available experimental data and provides detailed protocols for their quantitative evaluation.
Mechanism of Action
ER-Tracker™ Green and ER-Tracker™ Red dyes are conjugates of the fluorophores BODIPY™ FL and BODIPY™ TR with glibenclamide, respectively.[1][2][3][4][5][6][7][8] Glibenclamide is a sulfonylurea drug that binds to the sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane.[1][9] This specific binding allows for the targeted delivery and accumulation of the fluorescent dye within the ER.
In contrast, ER-Tracker™ Blue-White DPX is a member of the Dapoxyl™ dye family.[10] Its selective accumulation in the ER is thought to be driven by its hydrophobic nature, leading to its partitioning into the lipid-rich environment of the ER membrane.[10]
Figure 1. Mechanism of ER-Tracker Dyes.
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of the ER-Tracker™ dyes based on available data for the core fluorophores. It is important to note that direct, side-by-side quantitative comparisons of the conjugated ER-Tracker™ dyes are limited in published literature. The presented data for quantum yield, photostability, and cytotoxicity are based on the properties of the parent fluorophore families and may vary in the conjugated form.
Table 1: Spectral and Photophysical Properties
| Property | ER-Tracker™ Blue-White DPX | ER-Tracker™ Green (BODIPY™ FL Glibenclamide) | ER-Tracker™ Red (BODIPY™ TR Glibenclamide) |
| Excitation Max (nm) | ~374[11] | ~504[7] | ~587[9] |
| Emission Max (nm) | 430-640 (environment-sensitive)[11] | ~511[7] | ~615[9] |
| Quantum Yield (Φ) | High (in hydrophobic environments)[12] | High (~0.9-1.0 for parent dye)[] | High[4] |
| Photostability | High[11] | High[14] | High[4] |
| Recommended Filter Set | DAPI or UV longpass[11] | FITC[7] | TRITC[9] |
Table 2: Cytotoxicity and Working Concentrations
| Property | ER-Tracker™ Blue-White DPX | ER-Tracker™ Green (BODIPY™ FL Glibenclamide) | ER-Tracker™ Red (BODIPY™ TR Glibenclamide) |
| Reported Cytotoxicity | Low at working concentrations[11] | Low at working concentrations[7] | Low at working concentrations[9] |
| Typical Working Conc. | 100 nM - 1 µM[15] | 100 nM - 1 µM[6] | ~1 µM[3] |
Experimental Protocols
To facilitate a direct and quantitative comparison of ER-Tracker™ dyes in your specific experimental setup, the following detailed protocols are provided.
Protocol 1: Live-Cell Staining and Imaging
This protocol outlines the steps for staining live adherent cells with ER-Tracker™ dyes for subsequent fluorescence microscopy.
Figure 2. Live-Cell Staining Workflow.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
ER-Tracker™ Blue-White DPX, Green, or Red
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Complete culture medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare Stock Solution (1 mM): Dissolve the lyophilized ER-Tracker™ dye in the appropriate volume of anhydrous DMSO to achieve a 1 mM stock solution. For ER-Tracker™ Green (100 µg), add 128 µL of DMSO.[16] For ER-Tracker™ Red (100 µg), add 110 µL of DMSO. ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM solution in DMSO.[15] Store stock solutions at -20°C, protected from light and moisture.
-
Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration (typically 100 nM to 1 µM) in pre-warmed (37°C) HBSS with Ca²⁺ and Mg²⁺.
-
Cell Staining: a. Grow cells on sterile coverslips or in glass-bottom dishes to the desired confluency. b. Aspirate the culture medium and wash the cells once with pre-warmed HBSS. c. Add the pre-warmed ER-Tracker™ working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. d. Remove the staining solution and wash the cells twice with fresh, pre-warmed complete culture medium.
-
Imaging: Immediately image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the specific ER-Tracker™ dye (DAPI for Blue-White DPX, FITC for Green, and TRITC for Red).
Protocol 2: Quantitative Photostability Assay
This protocol describes a method to quantify and compare the photostability of the different ER-Tracker™ dyes.
Materials:
-
Cells stained with each ER-Tracker™ dye (as per Protocol 1)
-
Confocal laser scanning microscope with time-lapse imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare live cells stained with each of the ER-Tracker™ dyes following Protocol 1.
-
Image Acquisition: a. Select a field of view with well-stained cells for each dye. b. Using a confocal microscope, acquire an initial image (time point 0) with optimal imaging parameters (laser power, gain, pinhole size) that provide a good signal without saturation. c. Continuously illuminate a defined region of interest (ROI) with the excitation laser at a constant power. d. Acquire images of the illuminated ROI at regular intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes, or until the fluorescence intensity has significantly decreased.
-
Data Analysis: a. Open the time-lapse image series in an image analysis software. b. For each time point, measure the mean fluorescence intensity within the photobleached ROI. c. Normalize the fluorescence intensity at each time point to the initial intensity at time 0. d. Plot the normalized fluorescence intensity as a function of time for each ER-Tracker™ dye. e. Calculate the photobleaching halftime (t₁/₂) for each dye, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Protocol 3: Comparative Cytotoxicity Assay
This protocol provides a method to assess and compare the cytotoxicity of the different ER-Tracker™ dyes using a standard MTT assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
ER-Tracker™ dyes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Dye Treatment: a. Prepare a range of concentrations for each ER-Tracker™ dye in complete culture medium. Include an untreated control group. b. After the cells have adhered, replace the medium with the dye-containing medium. c. Incubate the cells for a period relevant to your imaging experiments (e.g., 24 hours).
-
MTT Assay: a. Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. b. Add the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Express the cell viability as a percentage of the untreated control. c. Plot cell viability against the dye concentration for each ER-Tracker™ dye to generate dose-response curves and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Conclusion
The choice of an ER-Tracker™ dye depends on the specific requirements of the experiment, including the available microscope filter sets, the need for multiplexing with other fluorescent probes, and the sensitivity of the cells to potential phototoxicity. While all three ER-Tracker™ dyes are effective for live-cell imaging of the endoplasmic reticulum, their underlying chemistries and mechanisms of action differ. For robust and reproducible results, it is recommended that researchers perform their own quantitative comparisons of these dyes in their specific cellular models and imaging systems using the protocols outlined in this guide. This will ensure the selection of the most appropriate probe for their research needs and the generation of high-quality, reliable data.
References
- 1. ER-Tracker Green (BODIPY FL Glibenclamide) | Cell Signaling Technology [cellsignal.com]
- 2. Invitrogen ER-Tracker Red (BODIPY TR Glibenclamide), for live-cell imaging 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. ER-Tracker Red(BODIPY® TR Glibenclamide), for live-cell imaging - Amerigo Scientific [amerigoscientific.com]
- 4. ER-Tracker Red (BODIPY TR Glibenclamide) | AxisPharm [axispharm.com]
- 5. Invitrogen ER-Tracker Green (BODIPY FL Glibenclamide), for live-cell imaging 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abpbio.com [abpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abpbio.com [abpbio.com]
- 10. This compound | Benchchem [benchchem.com]
- 11. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. An Environmentally Sensitive Fluorescent Dye as a Multidimensional Probe of Amyloid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. ER-Tracker Green (BODIPY FL Glibenclamide) (#8787) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
ER-Tracker™ Blue-White DPX: A Comparative Guide to Organelle Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of ER-Tracker™ Blue-White DPX with other cellular organelles. Designed for researchers in cell biology and drug development, this document offers a detailed comparison with alternative probes and presents supporting experimental methodologies to ensure accurate and reproducible results in live-cell imaging of the endoplasmic reticulum (ER).
High Selectivity for the Endoplasmic Reticulum
ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain renowned for its high selectivity for the endoplasmic reticulum.[1][2] Its mechanism of action is based on its accumulation in the ER, a characteristic attributed to its chemical structure.[1] This specificity is a significant advantage over older, more conventional ER stains like DiOC6(3), which are known to exhibit considerable cross-reactivity with mitochondria.[1][3] While qualitative assessments consistently point to the high specificity of ER-Tracker™ Blue-White DPX, quantitative data from co-localization studies are not extensively published. However, its frequent use in multi-color imaging alongside markers for mitochondria, lysosomes, and the Golgi apparatus in various studies underscores its reliability in specifically labeling the ER.[1]
Comparison with Alternative ER-Tracker™ Probes
Thermo Fisher Scientific offers a suite of ER-Tracker™ probes, including Green and Red variants, which utilize a different targeting mechanism than the Blue-White DPX dye. Understanding their distinct properties is crucial for selecting the appropriate probe for a given experimental design.
| Feature | ER-Tracker™ Blue-White DPX | ER-Tracker™ Green (BODIPY™ FL Glibenclamide) | ER-Tracker™ Red (BODIPY™ TR Glibenclamide) |
| Targeting Mechanism | Accumulation based on chemical properties | Binds to sulfonylurea receptors of ATP-sensitive K+ channels on the ER | Binds to sulfonylurea receptors of ATP-sensitive K+ channels on the ER |
| Excitation/Emission (nm) | ~374 / 430-640 | ~504 / 511 | ~587 / 615 |
| Fixability | Partially retained after formaldehyde (B43269) fixation | Not recommended for fixed cells | Not recommended for fixed cells |
| Potential for Off-Target Effects | Minimal cross-reactivity reported with mitochondria.[1][3] One study in fungi noted potential staining of Golgi-like structures. | Variable expression of sulfonylurea receptors in some cell types may lead to non-ER labeling.[3] Pharmacological activity of glibenclamide could potentially affect ER function.[3] | Variable expression of sulfonylurea receptors in some cell types may lead to non-ER labeling.[3] Pharmacological activity of glibenclamide could potentially affect ER function.[3] |
| Environmental Sensitivity | Fluorescence is sensitive to the polarity of the local environment.[1] | Less sensitive to environmental polarity. | Less sensitive to environmental polarity. |
Experimental Protocol for Quantifying Cross-Reactivity
To quantitatively assess the cross-reactivity of ER-Tracker™ Blue-White DPX, a co-localization experiment using confocal microscopy followed by image analysis is recommended.
1. Cell Culture and Staining:
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, COS-7, or a cell line relevant to your research) on glass-bottom dishes suitable for high-resolution imaging. Allow cells to adhere and reach 50-70% confluency.
-
ER Staining: Prepare a working solution of ER-Tracker™ Blue-White DPX in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium - HBSS/Ca/Mg) at a final concentration of 100 nM to 1 µM.[3] Incubate the cells with the staining solution for 15-30 minutes at 37°C.[3]
-
Co-staining with Other Organelle Markers:
-
Mitochondria: Use a spectrally distinct mitochondrial probe such as MitoTracker™ Red CMXRos (e.g., at 50-100 nM).
-
Lysosomes: Employ a lysosome-specific probe like LysoTracker™ Green DND-26 (e.g., at 50-75 nM).
-
Golgi Apparatus: Utilize a Golgi marker such as Golgi-Tracker™ Green (BODIPY™ FL C5-ceramide).
-
Incubate cells with the respective organelle tracker (B12436777) according to the manufacturer's instructions, either simultaneously with or sequentially to the ER-Tracker™ staining.
-
-
Washing: After incubation, gently wash the cells twice with fresh, pre-warmed culture medium or buffer to remove excess dye.
2. Image Acquisition:
-
Microscopy: Use a laser scanning confocal microscope equipped with appropriate lasers and emission filters for the selected dyes.
-
Image Settings:
-
Acquire images sequentially for each channel to minimize spectral bleed-through.
-
Use a high-magnification objective (e.g., 60x or 100x oil immersion) to resolve fine cellular structures.
-
Adjust laser power and detector gain to ensure the signal is not saturated in any channel.
-
Capture multiple Z-stacks to create a three-dimensional representation of the cells.
-
3. Quantitative Co-localization Analysis:
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji with the JACoP plugin, or other specialized software) to perform co-localization analysis.
-
Region of Interest (ROI) Selection: Define ROIs encompassing individual cells to exclude background noise from the analysis.
-
Co-localization Coefficients: Calculate Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).
-
PCC: Measures the linear correlation between the pixel intensities of the two channels. A value close to +1 indicates a strong positive correlation, while a value close to 0 suggests no correlation.
-
MOC: Represents the fraction of the signal from one channel that overlaps with the signal from the other channel. It is split into two coefficients (M1 and M2) representing the fraction of ER-Tracker™ signal overlapping with the other organelle marker, and vice-versa.
-
Visualizing Experimental Workflow and Cellular Pathways
To aid in the conceptualization of the experimental design and the biological context, the following diagrams are provided.
Caption: Experimental workflow for quantifying organelle tracker cross-reactivity.
Caption: Key signaling and trafficking pathways involving the endoplasmic reticulum.
References
A Comparative Analysis of ER-Tracker™ Blue-White DPX for Endoplasmic Reticulum Imaging
For researchers, scientists, and drug development professionals, the precise visualization of the endoplasmic reticulum (ER) is crucial for understanding a multitude of cellular processes. ER-Tracker™ Blue-White DPX is a widely used fluorescent probe for live-cell imaging of the ER. This guide provides a comparative analysis of its performance against other common alternatives, supported by established experimental protocols for quantitative analysis.
Performance Comparison of ER-Tracker™ Probes
ER-Tracker™ Blue-White DPX offers distinct advantages in specific experimental contexts due to its unique photophysical properties. As a member of the Dapoxyl™ dye family, it is a hydrophobic, environment-sensitive probe that exhibits high selectivity for the ER membrane.[1] This is in contrast to other ER-Tracker™ probes, such as the Green and Red variants, which are based on BODIPY™ dye conjugated to glibenclamide.[2][3] The glibenclamide moiety targets these probes to the sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels, which are prominent on the ER membrane.[3][4]
| Feature | ER-Tracker™ Blue-White DPX | ER-Tracker™ Green (BODIPY™ FL Glibenclamide) | ER-Tracker™ Red (BODIPY™ TR Glibenclamide) |
| Excitation/Emission (nm) | ~374 / 430-640[5][6] | ~504 / 511[2] | ~587 / 615[2] |
| Mechanism of Action | Accumulation in the hydrophobic ER membrane[1] | Binds to sulfonylurea receptors (SURs) on the ER[3][4] | Binds to sulfonylurea receptors (SURs) on the ER[3][4] |
| Reported Properties | High quantum yield, photostable, environment-sensitive fluorescence[1][2] | Bright and specific staining | Bright and specific staining |
| Fixability | Partially retained after formaldehyde (B43269) fixation[2][6] | Not recommended for fixation[3] | Not recommended for fixation |
| Potential Considerations | Broad emission spectrum may limit multiplexing with blue/green probes. | Pharmacological activity of glibenclamide could potentially affect ER function.[3] | Pharmacological activity of glibenclamide could potentially affect ER function.[3] |
Experimental Protocol: Signal-to-Noise Ratio Analysis
To quantitatively assess the signal-to-noise ratio (S/N) of ER-Tracker™ Blue-White DPX and its alternatives, the following protocol can be adapted for live-cell fluorescence microscopy. The S/N ratio is a critical measure of image quality, indicating how well the fluorescent signal from the ER can be distinguished from the background noise.[7]
1. Cell Culture and Staining:
-
Plate cells (e.g., HeLa, U2OS) on glass-bottom dishes suitable for live-cell imaging and culture to 60-80% confluency.
-
Prepare working solutions of the ER-Tracker™ dyes in a serum-free medium or a suitable buffer like Hank's Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺. The final concentration should be optimized for each cell line, typically in the range of 100 nM to 1 µM.[1][2]
-
Remove the culture medium, wash the cells once with the chosen buffer, and incubate with the dye-containing solution for 15-30 minutes at 37°C.[2]
-
After incubation, wash the cells twice with the fresh, dye-free medium/buffer to remove excess probe.
2. Image Acquisition:
-
Use a confocal or widefield fluorescence microscope equipped for live-cell imaging, maintaining the cells at 37°C and 5% CO₂.
-
For ER-Tracker™ Blue-White DPX, use a standard DAPI filter set (e.g., ~375 nm excitation, ~460 nm emission). For ER-Tracker™ Green, use a FITC filter set (e.g., ~490 nm excitation, ~525 nm emission). For ER-Tracker™ Red, use a TRITC or Texas Red filter set (e.g., ~560 nm excitation, ~600 nm emission).
-
Acquire images using identical settings (e.g., laser power, exposure time, gain) for all dyes being compared to ensure a fair comparison. It is crucial to avoid saturation of the signal.[8]
3. Signal-to-Noise Ratio Calculation:
-
The signal-to-noise ratio can be calculated using image analysis software such as ImageJ/Fiji.[8]
-
Signal: In an acquired image, define a region of interest (ROI) that clearly encompasses the stained endoplasmic reticulum. Measure the mean fluorescence intensity within this ROI.
-
Noise: Define a background ROI in a region of the image that does not contain any cells or specific staining. The standard deviation of the pixel intensities within this background ROI represents the noise.
-
Calculation: The signal-to-noise ratio is calculated as: S/N = (Mean Intensity of ER Signal) / (Standard Deviation of Background)
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for the ER-Tracker™ probes and the experimental workflow for signal-to-noise ratio analysis.
Caption: Mechanism of ER staining for different ER-Tracker™ probes.
Caption: Experimental workflow for S/N ratio analysis of ER-Tracker™ probes.
References
- 1. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. ER-Tracker Green (BODIPY FL Glibenclamide) | Cell Signaling Technology [cellsignal.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Invitrogen™ ER-Tracker™ Blue-White DPX, for live-cell imaging | Fisher Scientific [fishersci.ca]
- 7. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 8. help.codex.bio [help.codex.bio]
ER-Tracker Blue-White DPX: A Comparative Performance Analysis in Confocal and Widefield Microscopy
For researchers, scientists, and drug development professionals, selecting the optimal imaging modality is paramount for elucidating the intricate dynamics of the endoplasmic reticulum (ER). This guide provides a comprehensive comparison of the performance of ER-Tracker Blue-White DPX, a widely used fluorescent probe for live-cell ER imaging, in two common microscopy techniques: confocal and widefield microscopy. This analysis is supported by experimental data and detailed protocols to aid in experimental design and execution.
Introduction to this compound
This compound is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum.[1][2] It belongs to the Dapoxyl™ (DPX) dye family, which is characterized by a large Stokes shift, with an excitation maximum at approximately 374 nm and a broad emission spectrum ranging from 430 to 640 nm.[1] This large separation between excitation and emission wavelengths is advantageous for minimizing autofluorescence and enabling multiplexing with other fluorescent probes.[1] The dye's mechanism of action involves its accumulation in the ER, providing a clear and specific visualization of its complex network of tubules and cisternae.[1] A key feature of this compound is its photostability, which makes it suitable for time-lapse imaging of dynamic cellular processes involving the ER.[1]
Performance Comparison: Confocal vs. Widefield Microscopy
The choice between confocal and widefield microscopy for imaging this compound depends on the specific experimental requirements, such as the need for high resolution, sensitivity, and speed.
Confocal microscopy offers superior image quality by rejecting out-of-focus light, resulting in higher resolution and improved signal-to-noise ratios.[3] This is particularly beneficial for resolving the fine tubular structures of the ER and for 3D reconstructions.
Widefield microscopy , on the other hand, is generally faster and subjects the sample to less phototoxicity, making it well-suited for high-throughput screening and for imaging highly light-sensitive or rapidly moving specimens.[3]
Here, we present a summary of the expected performance of this compound in both modalities.
| Parameter | Confocal Microscopy | Widefield Microscopy | Rationale |
| Signal-to-Noise Ratio (SNR) | High | Moderate to High | The pinhole in a confocal microscope effectively blocks out-of-focus fluorescence, significantly reducing background noise and thus enhancing the SNR.[3] Widefield microscopy collects light from the entire specimen, leading to higher background. |
| Resolution (FWHM) | ~250-350 nm (lateral), ~500-700 nm (axial) | ~350-500 nm (lateral), ~800-1200 nm (axial) | Confocal microscopy provides improved optical sectioning and slightly better lateral resolution compared to widefield microscopy, enabling clearer visualization of fine ER tubules. |
| Photobleaching Rate | Moderate to High | Low to Moderate | The high-intensity laser used for point-scanning in confocal microscopy can lead to faster photobleaching compared to the gentler, full-field illumination of widefield microscopy.[4] |
| Phototoxicity | Higher | Lower | The focused laser beam in confocal microscopy can induce more significant phototoxicity, potentially affecting cell health and ER dynamics during long-term imaging. |
| Imaging Speed | Slower | Faster | Widefield microscopy captures the entire field of view at once, allowing for much faster image acquisition than the point-by-point scanning of a confocal microscope.[3] |
| Suitability for 3D Imaging | Excellent | Limited | The optical sectioning capability of confocal microscopy is essential for generating high-resolution 3D reconstructions of the intricate ER network. |
Experimental Protocols
Live-Cell Staining with this compound
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
This compound (1 mM stock solution in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare Staining Solution: Dilute the 1 mM this compound stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration of 100 nM to 1 µM.[2][5] The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[2]
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Imaging: The cells are now ready for imaging under a confocal or widefield microscope.
Imaging this compound
Confocal Microscopy Settings (Recommended):
-
Excitation: 405 nm laser line.[1]
-
Emission: 425-500 nm detection window.[1]
-
Objective: High numerical aperture (NA) oil immersion objective (e.g., 60x or 100x).
-
Pinhole: Set to 1 Airy unit for optimal resolution.
-
Laser Power: Use the lowest possible laser power that provides a sufficient signal to minimize phototoxicity and photobleaching.
Widefield Microscopy Settings (Recommended):
-
Excitation Filter: DAPI filter set (e.g., 350/50 nm). A UV long-pass filter can also be used.[6]
-
Emission Filter: Long-pass DAPI filter (e.g., 420 nm LP) or a bandpass filter appropriate for the blue-white emission.[7]
-
Objective: High numerical aperture (NA) oil or water immersion objective (e.g., 40x, 60x, or 100x).
-
Exposure Time: Use the shortest exposure time necessary to obtain a good signal-to-noise ratio.
Visualizing Experimental Workflows and Principles
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Conclusion
This compound is a robust and versatile probe for visualizing the endoplasmic reticulum in live cells. The choice between confocal and widefield microscopy for imaging this dye should be guided by the specific research question. For studies requiring high resolution, detailed morphological analysis, and 3D imaging of the ER, confocal microscopy is the preferred method. For applications demanding high-speed acquisition, long-term time-lapse imaging with minimal phototoxicity, or high-throughput screening, widefield microscopy is a more suitable choice. By understanding the performance characteristics of this compound in each modality, researchers can optimize their imaging experiments to gain deeper insights into the dynamic functions of the endoplasmic reticulum.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. IF imaging: Widefield versus confocal microscopy | Proteintech Group [ptglab.com]
- 4. Photobleaching Regions of Living Cells to Monitor Membrane Traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
A Comparative Guide to ER-Tracker™ Blue-White DPX and Alternatives for Live-Cell Imaging of the Endoplasmic Reticulum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the scientific literature on ER-Tracker™ Blue-White DPX, a fluorescent probe for imaging the endoplasmic reticulum (ER) in live cells. Its performance is objectively compared with common alternatives, namely ER-Tracker™ Green and ER-Tracker™ Red, with supporting data and experimental protocols to aid in the selection of the most suitable probe for your research needs.
Introduction to ER-Tracker™ Dyes
Visualizing the endoplasmic reticulum, a dynamic organelle crucial for protein synthesis and folding, lipid metabolism, and calcium homeostasis, is fundamental in cell biology and drug discovery. ER-Tracker™ dyes are cell-permeant fluorescent probes designed for highly selective labeling of the ER in living cells. Unlike older dyes such as DiOC6(3), the ER-Tracker™ series exhibits minimal staining of mitochondria and low cellular toxicity at working concentrations.[1][2] This guide focuses on the properties and performance of ER-Tracker™ Blue-White DPX in comparison to its widely used counterparts, ER-Tracker™ Green and ER-Tracker™ Red.
Mechanism of Action
The selectivity of ER-Tracker™ probes for the endoplasmic reticulum is achieved through different targeting mechanisms.
ER-Tracker™ Blue-White DPX is a member of the Dapoxyl™ (DPX) dye family.[1] Its specific accumulation in the ER is attributed to its hydrophobic nature, which facilitates its partitioning into the ER membrane.[3]
ER-Tracker™ Green and Red , on the other hand, are conjugates of the fluorescent dyes BODIPY™ FL and BODIPY™ TR, respectively, with glibenclamide.[1][4] Glibenclamide is a sulfonylurea drug that binds with high affinity to the sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane.[4][5][6] This targeted binding mechanism confers high specificity of these probes for the ER.[4] However, it is important to note that the pharmacological activity of glibenclamide could potentially influence ER function.[4][7]
Performance Comparison
The selection of an ER-Tracker™ dye depends on several factors, including the specific experimental requirements, the instrumentation available, and the potential for multiplexing with other fluorescent probes. The following tables summarize the key performance characteristics of ER-Tracker™ Blue-White DPX and its green and red alternatives based on available data.
Table 1: Spectral Properties
| Feature | ER-Tracker™ Blue-White DPX | ER-Tracker™ Green (BODIPY™ FL Glibenclamide) | ER-Tracker™ Red (BODIPY™ TR Glibenclamide) |
| Excitation (nm) | ~374[7] | ~504[4] | ~587 |
| Emission (nm) | 430-640 (environment-sensitive)[7] | ~511[4] | ~615 |
| Fluorophore | Dapoxyl™ | BODIPY™ FL[1] | BODIPY™ TR[1] |
| Common Filter Set | DAPI / UV longpass[7] | FITC | Texas Red |
Table 2: Performance Characteristics
| Feature | ER-Tracker™ Blue-White DPX | ER-Tracker™ Green (BODIPY™ FL Glibenclamide) | ER-Tracker™ Red (BODIPY™ TR Glibenclamide) |
| Photostability | Reported as high/photostable[7][8] | Good | Good |
| Selectivity | High for ER[2] | High for ER, potential for non-ER labeling in some cell types[4] | High for ER, potential for non-ER labeling in some cell types[4] |
| Toxicity | Low at working concentrations[1] | Low at working concentrations[9] | Low at working concentrations[10] |
| Fixability | Partially retained after formaldehyde (B43269) fixation, with significant signal loss[8][11] | Not well-retained after fixation[12] | Partially retained after formaldehyde fixation[1] |
| Environment Sensitive | Yes, emission spectrum shifts with solvent polarity[1] | No | No |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are general protocols for staining live cells with ER-Tracker™ dyes, compiled from manufacturer's instructions and scientific literature. Optimal conditions may vary depending on the cell type and experimental setup and should be determined empirically.
General Live-Cell Staining Protocol
1. Reagent Preparation:
-
ER-Tracker™ Blue-White DPX: Supplied as a 1 mM stock solution in DMSO. Thaw to room temperature before use.[1]
-
ER-Tracker™ Green: Reconstitute the lyophilized solid in high-quality DMSO to make a 1 mM stock solution (e.g., 100 µg in 128 µL DMSO).[4]
-
ER-Tracker™ Red: Reconstitute the lyophilized solid in high-quality DMSO to make a 1 mM stock solution (e.g., 100 µg in 110 µL DMSO).[1]
2. Staining Protocol for Adherent Cells:
-
Grow cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).
-
Prepare the staining solution by diluting the 1 mM stock solution to a final working concentration of 100 nM to 1 µM in a suitable pre-warmed buffer (e.g., HBSS with calcium and magnesium) or serum-free medium.[1][13] The optimal concentration should be determined for each cell type.
-
Remove the culture medium and wash the cells once with the pre-warmed buffer.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.[1]
-
Remove the staining solution and replace it with fresh, pre-warmed culture medium.
-
Image the cells immediately on a fluorescence microscope with the appropriate filter set.
3. Fixation (Optional):
-
ER-Tracker™ Blue-White DPX: The signal is only partially retained after fixation. After staining, cells can be fixed with 4% formaldehyde for 10-20 minutes at 37°C.[1] A significant loss of fluorescence is expected.[11]
-
ER-Tracker™ Green: Not recommended for fixed-cell imaging as the stain is not well-retained.[12]
-
ER-Tracker™ Red: The staining pattern is partially retained after formaldehyde fixation.[1]
Summary and Recommendations
ER-Tracker™ Blue-White DPX is an excellent choice for researchers requiring a photostable probe for live-cell imaging, especially for time-lapse experiments.[2] Its environment-sensitive fluorescence can also be leveraged to study changes in the ER membrane's polarity. However, its broad emission spectrum may present challenges for multiplexing with other blue or green fluorophores.
ER-Tracker™ Green and Red offer narrower emission spectra, making them more suitable for multicolor imaging experiments. Their glibenclamide-based targeting mechanism provides high specificity for the ER. Researchers should be mindful of the potential pharmacological effects of glibenclamide on ER function, especially in studies involving calcium signaling or ER stress.
Ultimately, the choice of ER-Tracker™ dye will depend on the specific biological question, the cell type being studied, and the imaging capabilities of the laboratory. It is recommended to empirically test the different probes to determine the most suitable one for your experimental needs.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 3. Hydrophobic resorufamine derivatives: potent and selective red fluorescent probes of the endoplasmic reticulum of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ER-Tracker Green (BODIPY FL Glibenclamide) | Cell Signaling Technology [cellsignal.com]
- 5. Fluorescence microscopy studies with a fluorescent glibenclamide derivative, a high-affinity blocker of pancreatic beta-cell ATP-sensitive K+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Invitrogen ER-Tracker Green (BODIPY FL Glibenclamide), for live-cell imaging 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 12. apexbt.com [apexbt.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to ER-Tracker Blue-White DPX Alternatives for Fixed-Cell Endoplasmic Reticulum Staining
For researchers, scientists, and drug development professionals engaged in cellular imaging, the accurate visualization of the endoplasmic reticulum (ER) in fixed cells is crucial for understanding its structure and function in various physiological and pathological processes. While ER-Tracker™ Blue-White DPX is a commonly used probe for live-cell ER staining, its signal is only partially retained after formaldehyde (B43269) fixation, prompting the need for robust alternatives for fixed-cell applications, especially in protocols involving immunofluorescence. This guide provides an objective comparison of commercially available alternatives to ER-Tracker Blue-White DPX for fixed-cell ER staining, supported by available experimental data and detailed protocols.
Comparison of Key Performance Characteristics
The selection of an appropriate fluorescent probe for ER staining in fixed cells depends on several factors, including the specific requirements of the experiment, such as compatibility with immunofluorescence, the desired spectral properties, and the photostability of the dye. The following table summarizes the key characteristics of this compound and its alternatives.
| Feature | This compound | ER-Tracker Green (BODIPY™ FL Glibenclamide) | ER-Tracker Red (BODIPY™ TR Glibenclamide) | Cytopainter ER Staining Kit (Red) | SelectFX Alexa Fluor 488 ER Labeling Kit |
| Staining Principle | Small molecule dye | Glibenclamide conjugated to BODIPY™ FL dye | Glibenclamide conjugated to BODIPY™ TR dye | Proprietary red fluorescent dye | Antibody-based (anti-PDI) |
| Excitation Max. | ~374 nm[1] | ~504 nm[2] | ~587 nm[3] | ~580 nm[4] | ~495 nm |
| Emission Max. | 430-640 nm[1] | ~511 nm[2] | ~615 nm[3] | ~677 nm[4] | ~519 nm |
| Quantum Yield | High in hydrophobic environments[5] | High (characteristic of BODIPY dyes)[6] | High (characteristic of BODIPY dyes) | Not specified | 0.92[7][8][9] |
| Photostability | Photostable[1][10][11] | High (characteristic of BODIPY dyes)[6] | Photostable[12] | Highly resistant to photobleaching[4][13] | High[7][14] |
| Fixation Compatibility | Partially retained after formaldehyde fixation[1] | Partially retained after formaldehyde fixation[3] | Partially retained after formaldehyde fixation[3] | Suitable for aldehyde-fixed cells[4] | Designed for fixed cells[1] |
| Permeabilization | Signal retained after Triton X-100[15] | Signal loss with Triton X-100 reported[16] | Signal loss with Triton X-100 reported[16] | Suitable for detergent-permeabilized cells[4] | Requires permeabilization[1] |
| Immunofluorescence | Compatible[15] | Potentially problematic due to signal loss | Potentially problematic due to signal loss | Compatible[4] | Compatible |
| Live/Fixed Staining | Primarily live cells, fixable[1][10][11] | Primarily live cells, fixable[17] | Primarily live cells, fixable[3] | Live or fixed cells[4] | Fixed cells only[1] |
In-Depth Analysis of Alternatives
ER-Tracker Green and Red (BODIPY™ Glibenclamide Conjugates)
ER-Tracker Green and Red are popular choices for live-cell ER imaging due to their high selectivity and the bright, photostable fluorescence of the BODIPY™ fluorophore.[6][12] Their utility in fixed-cell immunofluorescence protocols is, however, a subject of conflicting reports. The staining is based on the binding of glibenclamide to sulfonylurea receptors on the ER.[3] While the fluorescence is partially retained after formaldehyde fixation, several sources indicate that subsequent permeabilization with detergents like Triton™ X-100, a common step in immunofluorescence protocols, leads to a significant loss of signal.[16] Researchers should therefore exercise caution and perform preliminary tests to assess signal retention with their specific permeabilization protocol.
Cytopainter ER Staining Kits
The Cytopainter ER Staining Kits, available in green and red fluorescence, are explicitly stated by the manufacturer to be suitable for both live and detergent-permeabilized, aldehyde-fixed cells.[4] This makes them a promising alternative for protocols that require co-staining with antibodies. The red fluorescent dye is described as highly resistant to photobleaching, concentration quenching, and photoconversion, which is advantageous for prolonged imaging sessions.[4][13] The spectral properties of the red dye (Ex/Em ~580/677 nm) make it particularly suitable for multiplexing with green fluorescent proteins (GFP).[4]
SelectFX Alexa Fluor 488 Endoplasmic Reticulum Labeling Kit
This kit offers a fundamentally different approach to ER staining. Instead of a small molecule dye, it utilizes a primary antibody against the ER-resident protein disulfide isomerase (PDI), followed by a secondary antibody conjugated to the bright and photostable Alexa Fluor™ 488 dye.[1] This method is inherently designed for fixed and permeabilized cells and is therefore fully compatible with standard immunofluorescence workflows. The specificity is determined by the antibody, providing a distinct advantage in avoiding potential off-target effects of small molecule dyes. The Alexa Fluor™ 488 fluorophore is well-characterized for its high quantum yield and photostability.[7][8][9][14]
Experimental Protocols
General Workflow for Fixed-Cell ER Staining
The following diagram illustrates a general workflow for staining the endoplasmic reticulum in fixed cells, which can be adapted for the different reagents discussed.
Protocol 1: Staining with Cytopainter ER Staining Kit - Red Fluorescence (Post-Fixation)
-
Cell Preparation:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Wash cells twice with Phosphate-Buffered Saline (PBS).
-
Fix cells with 3.7-4% formaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the dye to access the ER.
-
Wash cells three times with PBS.
-
-
Staining:
-
Prepare the Red Detection Reagent working solution according to the manufacturer's instructions, typically a 1:1000 dilution in assay buffer.
-
Incubate the fixed and permeabilized cells with the working solution for 15-60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for Texas Red® or similar red fluorophores (e.g., Ex/Em: 580/677 nm).
-
Protocol 2: Immunofluorescent Staining with SelectFX Alexa Fluor 488 ER Labeling Kit
-
Cell Preparation:
-
Follow the same cell culture, fixation, and permeabilization steps as in Protocol 1.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1% BSA and 0.1% Tween-20) for 30-60 minutes at room temperature.
-
Incubate the cells with the primary antibody (mouse anti-PDI) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the Alexa Fluor™ 488-conjugated goat anti-mouse secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
-
Imaging:
-
Mount the coverslips and image using a fluorescence microscope with a standard FITC or Alexa Fluor™ 488 filter set (e.g., Ex/Em: 495/519 nm).
-
Conclusion
Choosing a suitable alternative to this compound for fixed-cell ER staining depends heavily on the experimental context. For researchers performing immunofluorescence, the SelectFX Alexa Fluor 488 Endoplasmic Reticulum Labeling Kit provides a reliable and highly compatible option due to its antibody-based detection method. The Cytopainter ER Staining Kits also present a strong alternative, with the manufacturer confirming their suitability for fixed and permeabilized cells, offering flexibility in the choice of fluorescent color. While ER-Tracker Green and Red are excellent probes for live-cell imaging, their use in fixed-cell immunofluorescence protocols should be approached with caution, and their compatibility with the specific permeabilization method must be validated. Researchers are encouraged to perform pilot experiments to determine the optimal staining reagent and protocol for their specific cell type and experimental conditions to ensure high-quality and reproducible results.
References
- 1. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - US [thermofisher.com]
- 2. ER-Tracker Green (BODIPY FL Glibenclamide) | Cell Signaling Technology [cellsignal.com]
- 3. ER-Tracker Red(BODIPY® TR Glibenclamide), for live-cell imaging - Amerigo Scientific [amerigoscientific.com]
- 4. ER Staining Kit - Red Fluorescence - Cytopainter (ab139482) | Abcam [abcam.com]
- 5. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 10. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. ER-Tracker™ Blue-White DPX, for live-cell imaging 20 x 50 μL | Buy Online [thermofisher.com]
- 12. ER-Tracker Red (BODIPY TR Glibenclamide) | AxisPharm [axispharm.com]
- 13. abcam.com [abcam.com]
- 14. Alexa Fluor 488 dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. ER-Tracker™ Green (BODIPY™ FL Glibenclamide), for live-cell imaging 100 μg [thermofisher.com]
A Head-to-Head Comparison of Commercial Estrogen Receptor Staining Kits for Researchers
For researchers and drug development professionals navigating the critical task of estrogen receptor (ER) status determination, the choice of a commercial staining kit is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of leading alternatives, supported by experimental data, to aid in selecting the most suitable kit for your laboratory's needs. The focus of this comparison will be on the primary antibody clones, as they represent the most significant variable between different commercial immunohistochemistry (IHC) solutions.
Performance Comparison of Key Commercial ER Antibody Clones
The selection of an appropriate antibody clone is a critical determinant of ER staining performance. Several clones are widely used in commercial kits, with SP1, 1D5, and 6F11 being among the most common. The following table summarizes quantitative data from comparative studies.
| Performance Metric | Antibody Clone SP1 | Antibody Clone 1D5 | Antibody Clone 6F11 | Data Source(s) |
| Sensitivity | Higher, yields more positive interpretations.[1][2] | Lower sensitivity compared to SP1.[2][3] | Lower sensitivity compared to SP1.[1] | [1][2][3] |
| Agreement with other Clones | Shows high concordance with other clones, but tends to be more sensitive in cases of low ER expression.[2] | High concordance with SP1 (96.7% in one study), but can result in false negatives in low-expressing tumors.[4] | Generally good agreement, but can produce more negative results than SP1.[1] | [1][2][4] |
| Signal-to-Noise Ratio | Stronger signal-to-noise ratio in quantitative immunofluorescence (QIF) analysis.[2] | Weaker signal-to-noise compared to SP1.[2] | Not explicitly quantified in the provided sources. | [2] |
| Negative Predictive Value | Comparable to Dako assays in one study.[5] | Lower negative predictive value in one comparative study.[5] | Not explicitly stated. | [5] |
| Inter-observer Agreement | Strong agreement when used with Ventana automated stainer.[5] | Substantial agreement, though slightly lower than Ventana/SP1 in one study when used with a Leica platform.[5] | Good agreement, comparable to Dako assays.[5] | [5] |
Key Considerations for Selecting an ER Staining Kit
The choice of an ER staining kit should be based on a multi-faceted evaluation of your laboratory's specific needs. The following diagram illustrates the key decision-making factors.
Standardized Experimental Protocol for ER Immunohistochemistry
Reproducible ER staining requires a well-defined and consistently executed protocol. The following is a generalized methodology synthesized from multiple studies for immunohistochemical staining of ER in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate the tissue sections through a series of graded ethanol (B145695) solutions, typically 100%, 95%, and 70% ethanol, followed by distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) to unmask the antigen. A common method is to use a high pH target retrieval solution (e.g., EnVision FLEX High pH) in a steamer or water bath at 95-100°C for 20-30 minutes.[6]
-
Allow slides to cool to room temperature.
3. Peroxidase Blocking:
-
Incubate sections with a hydrogen peroxide solution for 5-10 minutes to block endogenous peroxidase activity.
-
Rinse with a wash buffer (e.g., Tris-buffered saline with Tween 20).
4. Primary Antibody Incubation:
-
Apply the primary ER antibody (e.g., clone SP1, 1D5, or EP1) at the optimal dilution as determined by the manufacturer or in-house validation.
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature in a humidified chamber.
5. Detection System:
-
Rinse with wash buffer.
-
Apply a polymer-based detection system (e.g., a high-performance poly-horseradish peroxidase complex) and incubate according to the manufacturer's instructions. These systems are designed to enhance sensitivity.[6]
-
Rinse with wash buffer.
6. Chromogen Application:
-
Apply the chromogen substrate (e.g., 3,3'-Diaminobenzidine - DAB) and incubate until the desired brown stain intensity develops.
-
Rinse with distilled water.
7. Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through graded ethanol solutions and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
8. Quality Control:
-
Include positive and negative tissue controls in each run to ensure the validity of the staining.[7] Positive controls should include tissue with known ER expression, and negative controls involve omitting the primary antibody.
ER Staining Workflow
The following diagram illustrates a typical workflow for ER immunohistochemical staining, from sample preparation to final analysis.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. Quantitative Analysis of Estrogen Receptor Expression Shows SP1 antibody is more sensitive than 1D5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. Comparison of immunohistochemical analysis with estrogen receptor SP1 and 1D5 monoclonal antibodies in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic comparison of three commercial estrogen receptor assays in a single clinical outcome breast cancer cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical Performance of Estrogen and Progesterone Receptor Antibodies on the Dako Omnis Staining Platform: Evaluation in Multicenter Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Linear Range HER2/Estrogen Receptor/Progesterone Receptor IHControls for Daily Quality Assurance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. American Society of Clinical Oncology/College of American Pathologists Guideline Recommendations for Immunohistochemical Testing of Estrogen and Progesterone Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ER-Tracker Blue-White DPX: A Step-by-Step Guide
For laboratory professionals engaged in cellular analysis, the safe handling and disposal of chemical reagents is paramount. This document provides essential procedural guidance for the proper disposal of ER-Tracker Blue-White DPX, a fluorescent probe used for imaging the endoplasmic reticulum in live cells. By adhering to these protocols, researchers can ensure a safe laboratory environment while complying with standard regulations.
Chemical and Safety Data Overview
This compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS)[1]. However, it is supplied as a 1 mM stock solution in dimethyl sulfoxide (B87167) (DMSO), a solvent that requires careful handling and disposal. All disposal procedures should be in compliance with local regulations[2].
| Property | Value | Source |
| Product Name | This compound | [1] |
| CAS Number | 287715-95-1 | [1] |
| Molecular Formula | C26H21F5N4O4S | [1][3] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Concentration | 1 mM | [2] |
| Storage | -5°C to -30°C, protected from light | [4][5] |
Experimental Protocol: Disposal Procedure
The primary consideration for the disposal of this compound is the DMSO solvent. While the dye itself is not hazardous, DMSO is an organic solvent and should be disposed of as chemical waste.
Personnel Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber gloves are recommended for handling DMSO)[3].
-
Handle the solution in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal:
-
Collection of Waste:
-
Collect all waste solutions containing this compound, including unused stock solutions and working solutions, in a designated and clearly labeled waste container.
-
The container should be compatible with organic solvents. A high-density polyethylene (B3416737) (HDPE) or glass container is recommended.
-
Label the waste container as "DMSO Waste" or "Organic Solvent Waste" and list the components, including "this compound (non-hazardous)" and "Dimethyl Sulfoxide".
-
-
Segregation of Waste:
-
Do not mix this waste with other waste streams, particularly aqueous or halogenated waste, unless permitted by your institution's hazardous waste management plan.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated secondary containment area, away from sources of ignition, until it is collected by your institution's Environmental Health and Safety (EHS) department.
-
-
Disposal of Contaminated Labware:
-
Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with the this compound solution should be collected in a separate, sealed bag or container labeled "DMSO Contaminated Solid Waste".
-
Consult your institutional guidelines for the proper disposal of solvent-contaminated solid waste.
-
-
Consult Local Regulations:
-
Always consult your institution's EHS department or refer to your laboratory's Chemical Hygiene Plan for specific instructions on chemical waste disposal. Some institutions may have specific procedures for dilute, non-hazardous solutions in DMSO.
-
Important Note: Do not dispose of this compound solution down the drain. While the dye is not classified as hazardous, the DMSO solvent is generally not suitable for sewer disposal and should be managed as chemical waste[3][6][7].
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. DMSO disposal - General Lab Techniques [protocol-online.org]
- 7. quora.com [quora.com]
Essential Safety and Operational Guide for ER-Tracker Blue-White DPX
This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for the handling of ER-Tracker Blue-White DPX. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this product in a laboratory setting.
Product Information and Storage
This compound is a fluorescent dye designed for selective staining of the endoplasmic reticulum in live cells.[1][2] It is supplied as a 1 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).[1][3] Adherence to proper storage conditions is crucial to maintain the product's efficacy.
| Parameter | Specification | Source |
| Product Name | This compound | [4][5] |
| Catalog Number | HY-D1429 / E12353 | [4][6] |
| CAS Number | 287715-95-1 | [4][5] |
| Molecular Formula | C26H21F5N4O4S | [4][7] |
| Molecular Weight | 580.53 g/mol | [4][7] |
| Formulation | 1 mM solution in DMSO | [1][3] |
| Storage Temperature | ≤-20°C, sealed, away from moisture and light | [3][5] |
| Excitation / Emission | ~374 nm / 430-640 nm | [2] |
Note: When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[8] It is important to avoid repeated freeze-thaw cycles.[3]
Personal Protective Equipment (PPE) and Safety Precautions
While this compound itself is not classified as a hazardous substance, it is dissolved in DMSO, which can readily penetrate the skin and may carry dissolved chemicals into the body.[4][5][9] Therefore, robust safety measures are imperative.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale | Source |
| Hand Protection | Chemical-resistant gloves (Butyl rubber or neoprene recommended). | Standard nitrile gloves can degrade quickly upon contact with DMSO. | [6][8][10] |
| Eye Protection | Safety goggles or a full-face shield. | To protect against splashes of the DMSO solution. | [8] |
| Skin and Body | Laboratory coat. | To prevent skin contact. | [8] |
General Safety Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of any vapors.[8][11]
-
An emergency eyewash station and safety shower should be readily accessible.[5]
-
Wash hands thoroughly after handling the product.
-
Avoid direct contact with skin and eyes.[6]
Experimental Protocol: Staining Live Cells
This protocol provides a general guideline for staining live adherent and suspension cells. Optimal conditions may vary depending on the cell type and experimental setup.
1. Preparation of Working Solution:
-
Allow the 1 mM this compound stock solution to warm to room temperature.
-
Dilute the stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to a final working concentration of 100 nM to 1 µM.[8]
2. Staining Adherent Cells:
-
Grow adherent cells on sterile coverslips in a culture dish.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the prepared working solution to the cells, ensuring the entire surface is covered.
-
Incubate at 37°C for 15-30 minutes.[1]
-
Remove the staining solution and wash the cells twice with fresh, probe-free medium.[8]
-
The cells are now ready for visualization under a fluorescence microscope.
3. Staining Suspension Cells:
-
Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with PBS, centrifuging after each wash.
-
Resuspend the cell pellet in the prepared working solution.
-
Incubate at 37°C for 15-30 minutes.[1]
-
Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with fresh, probe-free medium.[12]
-
Resuspend the cells in fresh medium for analysis.
Workflow for Handling this compound
Caption: Workflow for the safe handling and use of this compound.
Disposal Plan
All materials and solutions containing this compound and DMSO must be treated as hazardous chemical waste.
-
Waste Collection: Collect all liquid waste, including unused working solutions and cell culture media that have come into contact with the product, in a designated, sealed, and properly labeled hazardous waste container.
-
Solid Waste: Contaminated consumables such as pipette tips, gloves, and paper towels should be collected in a separate, clearly labeled hazardous waste bag.
-
Disposal Method: Do not dispose of any material down the drain.[3] All waste must be disposed of through your institution's environmental health and safety (EH&S) office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[10][12] DMSO can typically be disposed of with other organic solvents.[10]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. greenfield.com [greenfield.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. marquette.edu [marquette.edu]
- 12. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
